molecular formula C28H33N5O3 B2911388 Y1 receptor antagonist 1 CAS No. 221697-09-2

Y1 receptor antagonist 1

カタログ番号: B2911388
CAS番号: 221697-09-2
分子量: 487.604
InChIキー: AOUQZUZEYSDMEZ-NTKDMRAZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Y1 receptor antagonist 1 is a potent and selective blocker of Neuropeptide Y Y1 receptor (NPY1R), a G-protein coupled receptor (GPCR) that signals primarily through Gi/o proteins to inhibit adenylyl cyclase and reduce intracellular cAMP levels . This antagonist specifically targets the Y1 receptor subtype with high affinity, making it a crucial research tool for investigating the diverse physiological roles of the NPY system. Research applications for this compound are extensive. In bone research, Y1 receptor antagonism promotes osteogenic differentiation of bone marrow stem cells, improves bone microstructure, and enhances repair of bone microdamage via the cAMP/PKA/CREB signaling pathway, showing significant therapeutic potential for osteoporosis . Local administration of a Y1 receptor antagonist has been demonstrated to stimulate new bone formation in trabecular bone . In studies of osteoarthritis, Y1 receptor antagonism alleviates disease progression by modulating the PI3K/AKT/mTOR pathway to restore chondrocyte autophagy, thereby reducing cartilage degradation and pain . In metabolic research, Y1 signaling in immune cells regulates inflammation and insulin resistance in obesity, and antagonists help elucidate these mechanisms . In neuroscience, Y1 receptor antagonism blocks NPY-induced and physiological food intake , and inhibits excessive glutamate release in the cerebral cortex through reduction of voltage-dependent Ca2+ entry . The structural basis of NPY signaling through Y1 receptor has been elucidated through cryo-EM studies , facilitating targeted antagonist development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUQZUZEYSDMEZ-NTKDMRAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221697-09-2
Record name Ar-H040922 freebase
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221697092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-H040922 FREEBASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NCK567YKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Y1 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in a myriad of physiological processes. Primarily expressed in the brain, vasculature, and various peripheral tissues, its activation by the endogenous ligand Neuropeptide Y is implicated in vasoconstriction, appetite stimulation, anxiety, and cell proliferation. Consequently, the development of selective Y1 receptor antagonists has been a significant focus of research for therapeutic interventions in conditions ranging from obesity and metabolic disorders to hypertension and cancer. This technical guide provides an in-depth overview of the discovery and synthesis of key Y1 receptor antagonists, with a focus on seminal compounds and recent advancements in the field.

Y1 Receptor Signaling Pathways

The Y1 receptor predominantly couples to the Gi/o family of G-proteins. Upon agonist binding, this initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates cAMP cAMP AC->cAMP converts ATP to CaM Ca2+ Mobilization PLC->CaM leads to NPY NPY NPY->Y1R binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates

Figure 1: Y1 Receptor Signaling Pathway.

Key Y1 Receptor Antagonists: Discovery and Synthesis

The quest for potent and selective Y1 receptor antagonists has led to the development of several classes of compounds, ranging from peptide analogues to small molecules. This section details the discovery and synthesis of notable examples.

BIBP 3226: The First Selective Non-Peptide Antagonist

The discovery of BIBP 3226, (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, marked a significant breakthrough in the field, being the first potent and selective non-peptide Y1 receptor antagonist.[1][2] Its development was based on the hypothesis that the C-terminal portion of NPY is crucial for receptor interaction.[1]

Synthesis of BIBP 3226:

The synthesis of BIBP 3226 involves a multi-step process, a general outline of which is provided below. For a detailed, step-by-step protocol, referral to the original publications is recommended.

BIBP3226_Synthesis cluster_synthesis Synthetic Workflow for BIBP 3226 start Starting Materials: (R)-Arginine derivative Diphenylacetic acid 4-Hydroxybenzylamine step1 Protection of Arginine Guanidino Group start->step1 step2 Coupling with 4-Hydroxybenzylamine step1->step2 step3 Coupling with Diphenylacetic acid step2->step3 step4 Deprotection step3->step4 end_product BIBP 3226 step4->end_product

Figure 2: General Synthetic Workflow for BIBP 3226.
"Y1 Receptor Antagonist 1" (Compound 39): A High-Affinity Fluorescent Probe

Recent advancements have focused on the development of highly potent and selective antagonists with improved properties, such as suitability for in vivo imaging. "this compound," also known as compound 39, is a fluorescent probe with a remarkable Ki of 0.19 nM.[3] Its design was informed by the crystal structure of the Y1 receptor.

Synthesis of "this compound" (Compound 39):

The synthesis of this complex molecule is a multi-step process involving the preparation of a core scaffold followed by the attachment of a fluorescent dye. The detailed synthetic scheme can be found in the supplementary information of the primary publication (Müller C, et al. J Med Chem. 2022;65(6):4832-4853).

BVD-10: A Selective Peptide-Based Antagonist

BVD-10 is a selective and potent peptide-based NPY Y1 receptor antagonist.[4] Its structure is based on the C-terminal fragment of NPY, [Pro(30), Tyr(32), Leu(34)]NPY(28-36)-NH2, with modifications that enhance its selectivity for the Y1 receptor.[4] Conformational studies have shown that BVD-10 adopts a structure with two consecutive beta-turns, which is believed to contribute to its Y1 selectivity.[5]

Synthesis of BVD-10:

As a peptide analogue, the synthesis of BVD-10 is typically achieved through solid-phase peptide synthesis (SPPS). This involves the sequential addition of protected amino acids to a solid support, followed by cleavage and deprotection to yield the final peptide.

Quantitative Data of Key Y1 Receptor Antagonists

The following table summarizes the binding affinities and functional potencies of several key Y1 receptor antagonists.

CompoundReceptor SubtypeAssay TypeSpeciesKi (nM)IC50 (nM)pA2Reference(s)
BIBP 3226 Y1Radioligand BindingHuman-5.1-[6]
Y1Ca2+ MobilizationHuman--7.5[6]
Y1cAMP InhibitionHuman--8.2[6]
"this compound" (Compound 39) Y1Radioligand BindingHuman0.19--[3]
BVD-10 Y1Radioligand Binding----[4]
BIBO 3304 Y1Radioligand BindingHuman-0.38-[7][8]
Y1Radioligand BindingRat-0.72-[7][8]
Y2, Y4, Y5Radioligand BindingHuman, Rat->1000-[7][8]
SR 120819A Y1Radioligand BindingHuman15--[9]
Y1Adenylyl CyclaseHuman---[9]
Y1Functional AssayRabbit--7.20[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used in the characterization of Y1 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the Y1 receptor.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing Y1 receptor incubate Incubate membranes with radiolabeled ligand (e.g., [125I]NPY) and varying concentrations of the antagonist prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze

Figure 3: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the Y1 receptor are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: A fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [125I]-NPY) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the Y1 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the Y1 receptor antagonist.

  • Agonist Stimulation: A Y1 receptor agonist (e.g., NPY) is added to the wells to stimulate calcium release.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified to determine its potency (e.g., IC50 or pA2).

cAMP Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Cells expressing the Y1 receptor are cultured in a multi-well plate.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the Y1 receptor antagonist.

  • Stimulation: The cells are stimulated with a Y1 receptor agonist in the presence of an adenylyl cyclase activator such as forskolin.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The ability of the antagonist to block the agonist's inhibitory effect on cAMP production is used to determine its functional potency.

Conclusion

The discovery and development of selective Y1 receptor antagonists have provided invaluable tools for elucidating the physiological roles of the NPY system and have opened avenues for novel therapeutic strategies. From the pioneering non-peptide antagonist BIBP 3226 to the highly potent fluorescent probes of today, the field continues to evolve. The detailed synthetic and experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of Y1 receptor pharmacology and its therapeutic potential.

References

A Technical Guide to the Mechanism of Action of Y1 Receptor Antagonists on Neuropeptide Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptide Y (NPY) is a crucial 36-amino acid neurotransmitter involved in a myriad of physiological processes, primarily mediated through a family of G-protein coupled receptors (GPCRs). Among these, the Y1 receptor subtype has garnered significant attention as a therapeutic target for conditions including obesity, cancer, and metabolic syndromes.[1][2][3] Y1 receptor antagonists are compounds designed to specifically bind to and inhibit the Y1 receptor, thereby blocking the downstream signaling cascades initiated by NPY. This guide provides an in-depth analysis of the mechanism of action of these antagonists, detailing the molecular interactions, affected signaling pathways, and the experimental methodologies used for their characterization. By competitively inhibiting NPY binding, these antagonists prevent the Gi/o protein-mediated decrease in cyclic AMP (cAMP) and the mobilization of intracellular calcium, effectively neutralizing the physiological effects of Y1 receptor activation.

Introduction to Neuropeptide Y and the Y1 Receptor

Neuropeptide Y is one of the most abundant peptides in the central and peripheral nervous systems, where it regulates diverse functions such as appetite, anxiety, blood pressure, and cell growth.[4] NPY exerts its effects by activating at least four distinct receptor subtypes in humans: Y1, Y2, Y4, and Y5. These receptors belong to the GPCR superfamily and share significant structural homology but exhibit different affinities for NPY and its related peptides (Peptide YY and Pancreatic Polypeptide) and are coupled to different intracellular signaling pathways.[3]

The Y1 receptor is the most extensively studied of the NPY receptors. It is widely distributed in the brain, particularly in the hypothalamus and hippocampus, as well as in peripheral tissues like vascular smooth muscle, adipose tissue, and bone.[4][5][6] Activation of the Y1 receptor by NPY is a powerful stimulant of food intake and is also implicated in vasoconstriction, anxiety, and the proliferation of certain cancer cells.[1][7][8] Consequently, the development of selective Y1 receptor antagonists is a promising strategy for therapeutic intervention in various pathologies.[2]

Molecular Mechanism of Action

Y1 Receptor Signaling Cascade (Agonist-Mediated)

The NPY Y1 receptor is canonically coupled to inhibitory Gi/o G-proteins.[9] The binding of NPY to the Y1 receptor induces a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of several downstream effector enzymes and ion channels:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][10][9] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[4]

  • Mobilization of Intracellular Calcium: The Gβγ subunits can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10] This increase in intracellular Ca2+ is a key signal for many cellular processes, including muscle contraction and cell proliferation.[4][7][11][12]

  • Modulation of Kinase Pathways: The signaling cascade can also engage other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell growth and differentiation.[4][5]

NPY_Y1_Agonist_Signaling cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP ↓ AC->cAMP Ca2 Intracellular Ca²⁺ ↑ PLC->Ca2 via IP3 NPY NPY (Agonist) NPY->Y1R Binds PKA PKA Activity ↓ cAMP->PKA Response Physiological Response (e.g., Food Intake, Vasoconstriction) PKA->Response ERK ERK1/2 Activation Ca2->ERK ERK->Response

Caption: Agonist (NPY) signaling pathway via the Y1 receptor.

Action of Y1 Receptor Antagonists

Y1 receptor antagonists are molecules that bind to the Y1 receptor but do not elicit the conformational change required for G-protein activation. Most known small-molecule Y1 antagonists, such as BIBP 3226 and BIBO3304, act as competitive antagonists.[13] This means they compete with the endogenous agonist NPY for the same binding site on the receptor.

The mechanism of action involves:

  • Receptor Occupancy: The antagonist binds with high affinity and selectivity to the Y1 receptor.[14][15]

  • Blockade of NPY Binding: By occupying the binding pocket, the antagonist physically prevents NPY from accessing and activating the receptor.

  • Inhibition of Downstream Signaling: As the receptor is not activated, the Gi/o protein remains in its inactive state. This leads to a complete blockade of the NPY-induced signaling cascade:

    • The inhibition of adenylyl cyclase is prevented, thus basal cAMP levels are maintained.[9][16]

    • The activation of PLC is blocked, preventing the mobilization of intracellular calcium.[7][11]

    • Subsequent downstream effects, such as ERK activation and physiological responses like NPY-induced food intake, are abolished.[7]

Y1_Antagonist_Mechanism cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Inactive Gi/o Y1R->G_protein Activation Blocked Signaling Downstream Signaling (cAMP, Ca²⁺) G_protein->Signaling No Signal NPY NPY (Agonist) NPY->Y1R Binding Blocked Antagonist Y1 Antagonist Antagonist->Y1R Binds Response Physiological Response Signaling->Response No Effect

Caption: Mechanism of a competitive Y1 receptor antagonist.

Quantitative Pharmacology of Y1 Receptor Antagonists

The efficacy and selectivity of Y1 receptor antagonists are quantified using various pharmacological parameters. The data below summarizes key values for several well-characterized non-peptide and peptide antagonists.

AntagonistReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (Fold vs Y1)Reference
BIBP 3226 Human Y11.1 - 7-Y2/Y4/Y5: >1000[15][17]
Rat Y1~1.1--[17]
BIBO3304 Human Y1-0.38Y2/Y4/Y5: >1000-10,000[10][17]
Rat Y1-0.72-[10][17]
1229U91 Human Y10.100.27 (Ca²⁺ influx)Y2: >7000[7]
UR-MK299 Human Y1--Y2: >3000, Y4/Y5: >10,000[18]
"Antagonist 1" Human Y10.19--[19]
AntagonistAssayApparent pKB / pA2SpeciesReference
BIBP 3226 Ca²⁺ Mobilization8.54Rat[11][12]
Tension8.27Rat[11][12]
Contraction7.87Rat[12]

Key Experimental Protocols

The characterization of Y1 receptor antagonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and mechanism of action.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the Y1 receptor.

  • Methodology:

    • Source of Receptors: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the human Y1 receptor (e.g., SK-N-MC or HEK293 cells).[7]

    • Radioligand: A high-affinity radiolabeled ligand, such as [¹²⁵I]Peptide YY (PYY) or the tritiated antagonist [³H]-UR-MK299, is used.[7][18]

    • Assay Procedure: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.

    • Separation: The reaction is incubated to equilibrium, after which receptor-bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

    • Data Analysis: Competition binding curves are generated, from which the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To measure the ability of an antagonist to reverse the NPY-mediated inhibition of cAMP production.

  • Methodology:

    • Cell System: A cell line expressing the Y1 receptor is used, often co-expressing a biosensor for cAMP, such as a cyclic nucleotide-gated (CNG) channel.[20][21]

    • Stimulation: Adenylyl cyclase is first stimulated to produce a baseline level of cAMP. This is typically achieved using forskolin (B1673556) or a β-adrenergic receptor agonist like isoproterenol.[4][20]

    • Agonist/Antagonist Treatment: Cells are pre-incubated with varying concentrations of the antagonist before the addition of a fixed concentration of NPY (agonist). NPY will inhibit cAMP production.

    • Detection: The change in cAMP levels is measured. In biosensor assays, the opening of CNG channels due to cAMP binding causes a change in membrane potential, which is detected by a fluorescent probe.[20] Alternatively, methods like HTRF (Homogeneous Time-Resolved Fluorescence) can be used.

    • Data Analysis: Dose-response curves are plotted to determine the IC50 of the antagonist in reversing the NPY effect.

Intracellular Calcium Mobilization Assay
  • Objective: To assess the antagonist's ability to block the NPY-induced increase in intracellular free calcium ([Ca²⁺]i).[7]

  • Methodology:

    • Cell Loading: Y1-expressing cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Antagonist Incubation: Cells are pre-incubated with the antagonist.

    • Agonist Stimulation: NPY is added to the cells to stimulate Ca²⁺ release from intracellular stores.

    • Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is monitored in real-time using a fluorometric plate reader or fluorescence microscope.[11]

    • Data Analysis: The antagonist's potency is determined by its ability to inhibit the NPY-induced fluorescence signal, and an IC50 value is calculated.[7]

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow for Y1 Antagonists start Compound Library primary_screen Primary Screen (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Cutoff) primary_screen->hit_id dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response Active hit_id->end Inactive selectivity Selectivity Screening (Y2, Y4, Y5 Receptors) dose_response->selectivity confirmation Hit Confirmation & Orthogonal Assays (e.g., Binding vs. Functional) selectivity->confirmation lead Lead Compound confirmation->lead

Caption: A typical HTS workflow for identifying novel Y1 antagonists.

Therapeutic Implications and Conclusion

The mechanism of action of Y1 receptor antagonists—competitively blocking NPY from binding and activating its receptor—translates into the inhibition of key physiological processes. This blockade has significant therapeutic potential. By preventing NPY's potent orexigenic (appetite-stimulating) effects, Y1 antagonists have been investigated as anti-obesity drugs.[1][2] Their ability to inhibit cell proliferation and migration makes them candidates for cancer therapy, particularly for breast cancer where Y1 receptors can be overexpressed.[8][22] Furthermore, research suggests roles in regulating bone metabolism, with antagonists potentially promoting bone formation.[6][16]

References

An In-depth Technical Guide to Y1 Receptor Antagonist Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Neuropeptide Y Receptor Y1 (Y1R). The Y1 receptor, a Class A G-protein coupled receptor (GPCR), is a critical player in a multitude of physiological processes, including appetite regulation, anxiety, and cancer progression. Its role in these pathways has made it a significant target for therapeutic drug development. This document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Y1 Receptor Antagonist Binding Affinities

The following table summarizes the binding affinities (Ki and IC50 values) of selected non-peptide and peptide antagonists for the Y1 receptor. These values have been compiled from various in vitro studies and provide a comparative look at the potency of these compounds. Lower Ki and IC50 values are indicative of higher binding affinity.

AntagonistAntagonist TypeSpeciesAssay TypeKi (nM)IC50 (nM)Reference
BIBO3304 Non-peptideHumanRadioligand Binding-0.38[1]
RatRadioligand Binding-0.72[1]
BIBP3226 Non-peptideHumanRadioligand Binding7-[2]
BMS-193885 Non-peptideHumanRadioligand Binding3.35.9[3]
UR-MK299 Non-peptideHuman (SK-N-MC cells)Radioligand Binding ([3H]UR-MK299)0.044 (Kd)-[4][5]
1229U91 PeptideHuman (SK-N-MC cells)Radioligand Binding ([125I]PYY)0.100.27[3]
Neuropeptide Y Y1 receptor antagonist 1 (compound 39) Non-peptide (fluorescent probe)--0.19-[6]
Cyclic Isothioureas (general class) Non-peptide--30 (potent examples)-[7]

Binding Kinetics of Y1 Receptor Antagonists

One notable example is the radiolabeled antagonist UR-MK299 . This compound exhibits a significantly slow target off-rate with a half-life (t1/2) of 95 minutes, which is considerably longer than a structurally related homolog (t1/2 of 3 minutes).[4] This extended residence time is a key contributor to its insurmountable antagonism observed in functional assays.[4] The dissociation constant (Kd) for [3H]UR-MK299 has been determined to be in the picomolar range (0.044 nM) in SK-N-MC cells.[4][5]

The lack of comprehensive k_on and k_off data for a wider array of Y1 antagonists highlights a key area for future research, as these parameters are critical for understanding the duration of drug action and for optimizing in vivo efficacy.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the Y1 receptor using a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human Y1 receptor (e.g., SK-N-MC or HEK293 cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed amount of the Y1 receptor-containing membrane preparation.

    • Varying concentrations of the unlabeled antagonist (test compound).

    • A fixed concentration of a suitable radioligand that binds to the Y1 receptor (e.g., [125I]-Peptide YY or [3H]-UR-MK299).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled Y1 receptor ligand to saturate the receptors.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (k_on and k_off).

1. Sensor Chip Preparation:

  • Select a suitable sensor chip (e.g., CM5).

  • Immobilize the purified Y1 receptor onto the sensor chip surface. This can be achieved through various chemistries, such as amine coupling. The receptor should be solubilized and purified in a detergent that maintains its native conformation.

  • A reference flow cell should be prepared in parallel, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.

2. Kinetic Binding Measurement:

  • Equilibrate the sensor chip with a suitable running buffer (e.g., HBS-EP+).

  • Inject a series of concentrations of the Y1 receptor antagonist (the analyte) over the sensor surface at a constant flow rate.

  • The "association phase" is monitored in real-time as the antagonist binds to the immobilized receptor, resulting in an increase in the SPR signal (measured in Resonance Units, RU).

  • After the association phase, switch back to the running buffer flow. The "dissociation phase" is then monitored as the antagonist dissociates from the receptor, causing a decrease in the SPR signal.

  • Between different analyte injections, the sensor surface may need to be regenerated using a specific buffer (e.g., a low pH solution) to remove all bound antagonist without denaturing the receptor.

3. Data Analysis:

  • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • This fitting process yields the association rate constant (k_on, in M⁻¹s⁻¹) and the dissociation rate constant (k_off, in s⁻¹).

  • The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants (Kd = k_off / k_on).

Mandatory Visualizations

Y1 Receptor Signaling Pathway

The Y1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other downstream effectors.

Y1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist NPY (Agonist) Y1R Y1 Receptor Agonist->Y1R Binds G_protein Gi/o Protein (αβγ) Y1R->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Downstream Downstream Cellular Responses G_beta_gamma->Downstream cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Downstream Reduced levels lead to...

Caption: The Y1 receptor signaling cascade, initiated by agonist binding and leading to the inhibition of cAMP production.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay for determining the affinity of a Y1 receptor antagonist.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Y1R-expressing cell membranes incubation Incubate membranes, radioligand, and antagonist prep_membranes->incubation prep_reagents Prepare radioligand and serial dilutions of antagonist prep_reagents->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specifically bound ligand filtration->washing counting Quantify radioactivity on filters washing->counting analysis Analyze data to determine IC50 and Ki values counting->analysis

References

The Y1 Receptor Antagonist BIBO 3304: A Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO 3304 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3] As an (R)-argininamide derivative, it exhibits subnanomolar affinity for both human and rat Y1 receptors, making it a valuable tool for investigating the physiological roles of the NPY system.[1][2][3] The NPY system, including the Y1 receptor, is implicated in a wide range of physiological processes such as the regulation of food intake, anxiety, and energy homeostasis.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BIBO 3304, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacokinetics

While BIBO 3304 is described as an orally bioavailable Y1 receptor antagonist, specific quantitative in vivo pharmacokinetic parameters such as plasma half-life, Cmax, Tmax, clearance, and volume of distribution are not extensively reported in publicly available literature.[4] However, in vitro data on its absorption and metabolism provide some insights into its pharmacokinetic profile.

Table 1: In Vitro ADME Properties of BIBO 3304
ParameterValueSpeciesSystem
Solubility 374 µg/mL-pH 6.8
Caco-2 Permeability (A→B) 0.1 x 10⁻⁶ cm/s-Caco-2 cell monolayer

Data sourced from publicly available information.

The low Caco-2 permeability suggests that BIBO 3304 may have limited passive diffusion across the intestinal epithelium. Its oral bioavailability in preclinical models is noted, but the exact percentage has not been detailed in the reviewed literature.[4] Further studies are required to fully elucidate the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of BIBO 3304.

Pharmacodynamics

BIBO 3304 exerts its pharmacological effects by selectively binding to and inhibiting the NPY Y1 receptor. This antagonism has been demonstrated to have significant effects on NPY-mediated physiological processes, particularly food intake and metabolic regulation.

Receptor Binding Affinity and Selectivity

BIBO 3304 demonstrates high affinity for the Y1 receptor with remarkable selectivity over other NPY receptor subtypes (Y2, Y4, and Y5).[1][2][3]

Table 2: Receptor Binding Affinity (IC₅₀) of BIBO 3304
Receptor SubtypeIC₅₀ (nM)Species
Human Y1 0.38 ± 0.06Human
Rat Y1 0.72 ± 0.42Rat
Human Y2 > 1000Human
Human Y4 > 1000Human
Rat Y4 > 1000Rat
Human Y5 > 1000Human
Rat Y5 > 1000Rat

Data compiled from multiple preclinical studies.[2][3]

The subnanomolar IC₅₀ values for the Y1 receptor highlight the potent antagonistic activity of BIBO 3304.[2][3] Its high selectivity is crucial for minimizing off-target effects and for precisely dissecting the role of the Y1 receptor in various physiological and pathological conditions.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of BIBO 3304 in modulating NPY-driven behaviors and metabolic processes.

  • Inhibition of Food Intake: Administration of BIBO 3304 has been shown to significantly inhibit food intake induced by both exogenous NPY application and fasting in rodents.[1][3][5]

  • Glycemic Control: In mouse models of type 2 diabetes (high-fat diet/streptozotocin-induced and db/db mice), treatment with BIBO 3304 led to improved β-cell function, reduced adiposity, and enhanced insulin (B600854) action in skeletal muscle, resulting in better glycemic control.[2][4]

Mechanism of Action & Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively. BIBO 3304 acts by blocking the binding of NPY to the Y1 receptor, thereby preventing these downstream signaling events.

NPY_Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY Y1R Y1 Receptor NPY->Y1R Activates G_protein Gαi/o Y1R->G_protein Activates BIBO3304 BIBO 3304 BIBO3304->Y1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Inhibition of Insulin Secretion, Vasoconstriction) PKA->Cell_Response PIP2 PIP2 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates PKC->Cell_Response

Caption: NPY Y1 Receptor Signaling Pathway and Point of Intervention for BIBO 3304.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of BIBO 3304.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BIBO 3304 to the Y1 receptor and its selectivity over other receptor subtypes.

Radioligand_Binding_Assay prep Prepare cell membranes expressing the target receptor (e.g., Y1, Y2, Y4, Y5) incubate Incubate membranes with a constant concentration of radiolabeled ligand (e.g., ¹²⁵I-PYY) and varying concentrations of BIBO 3304 prep->incubate separate Separate bound from free radioligand (e.g., by vacuum filtration) incubate->separate quantify Quantify radioactivity of the bound ligand (e.g., using a gamma counter) separate->quantify analyze Analyze data to determine the IC₅₀ value (concentration of BIBO 3304 that inhibits 50% of specific radioligand binding) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vivo NPY-Induced Feeding Study

This experiment assesses the ability of BIBO 3304 to block the orexigenic (appetite-stimulating) effects of NPY in live animals.

In_Vivo_Feeding_Study acclimate Acclimate rodents (e.g., rats) to individual housing and handling fast Fast animals for a defined period (e.g., 24 hours) to standardize hunger levels acclimate->fast administer_antagonist Administer BIBO 3304 or vehicle (e.g., intracerebroventricularly or orally) at a specific time before NPY fast->administer_antagonist administer_npy Administer NPY (e.g., 1 µg) or vehicle intracerebroventricularly administer_antagonist->administer_npy measure_food Measure cumulative food intake at various time points post-injection (e.g., 1, 2, 4 hours) administer_npy->measure_food analyze Compare food intake between BIBO 3304-treated and vehicle-treated groups measure_food->analyze

Caption: Experimental workflow for an NPY-induced feeding study.

High-Fat Diet/Streptozotocin (B1681764) (STZ)-Induced Diabetes Model

This model is used to evaluate the therapeutic potential of BIBO 3304 in a preclinical model of type 2 diabetes.

STZ_Diabetes_Model hfd Induce insulin resistance by feeding mice a high-fat diet for several weeks stz Induce β-cell dysfunction with multiple low doses of streptozotocin (STZ) hfd->stz confirm_diabetes Confirm diabetic state by measuring blood glucose and insulin levels stz->confirm_diabetes treatment Administer BIBO 3304, vehicle, or positive control (e.g., metformin) daily for a defined treatment period (e.g., 6 weeks) confirm_diabetes->treatment monitor Monitor metabolic parameters throughout the study (e.g., body weight, food intake, blood glucose, insulin levels) treatment->monitor endpoint At the end of the study, perform terminal experiments (e.g., glucose tolerance tests, islet histology) monitor->endpoint

Caption: Protocol for a high-fat diet/STZ-induced diabetes model.

Conclusion

BIBO 3304 is a powerful and selective pharmacological tool for the investigation of the NPY Y1 receptor. Its high affinity and selectivity, coupled with its demonstrated in vivo efficacy in preclinical models of feeding and metabolic disorders, underscore its potential as a lead compound for drug development. While its pharmacodynamic profile is well-characterized, a more detailed in vivo pharmacokinetic assessment would be beneficial for its further development and translation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds.

References

An In-depth Technical Guide to Neuropeptide Y Y1 Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the core signaling pathways associated with the Neuropeptide Y (NPY) Y1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] It details the primary signal transduction cascades, regulatory mechanisms, quantitative pharmacology, and key experimental methodologies for studying this receptor.

Core Signaling Pathways

The NPY Y1 receptor is a versatile signaling hub involved in numerous physiological processes, including feeding behavior, cardiovascular regulation, and anxiety.[2][3][4] Its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY) initiates a cascade of intracellular events primarily through its coupling to pertussis toxin-sensitive Gαi/o proteins.[5][6][7]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the Y1 receptor involves its coupling to the Gαi/o family of G-proteins.[5][7] Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit directly inhibits the activity of adenylyl cyclase (AC), an enzyme responsible for converting ATP into cyclic AMP (cAMP).[5][8] This reduction in intracellular cAMP levels leads to decreased activity of Protein Kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.[6][9]

G_alpha_i_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY NPY / PYY Y1R Y1 Receptor NPY->Y1R Binds G_protein Gαi/oβγ Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP:e->cAMP:w PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Downstream Downstream Effectors (e.g., CREB) PKA_active->Downstream Phosphorylates

Caption: Gαi/o-mediated inhibition of the adenylyl cyclase pathway.
Gβγ-Mediated Activation of Phospholipase C and Calcium Mobilization

In addition to Gαi-mediated signaling, the dissociated Gβγ subunits can activate other effector enzymes. In many cell types, including vascular smooth muscle cells (VSMCs), the Gβγ complex activates Phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes like Calcium/calmodulin-dependent kinase II (CaMKII).[6][9]

PLC_Ca_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y1R Activated Y1 Receptor G_protein Gαi/oβγ Y1R->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Activates CaMKII CaMKII Ca2_cyto->CaMKII Activates CellResponse Cellular Response (e.g., Proliferation) PKC->CellResponse Phosphorylates CaMKII->CellResponse Phosphorylates

Caption: PLC activation and intracellular calcium mobilization pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the Y1 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This pathway is crucial for mediating the mitogenic effects of NPY in various cell types. The activation of ERK1/2 can be initiated by upstream signals originating from both PKC and CaMKII.[6] In some contexts, Y1 receptor signaling can also transactivate receptor tyrosine kinases, such as the Insulin-like Growth Factor Receptor (IGFR), which then recruits adaptor proteins to initiate the Ras-Raf-MEK-ERK cascade.[1] This convergence on the ERK pathway ultimately leads to the phosphorylation of transcription factors that regulate gene expression related to cell proliferation and survival.

Receptor Regulation

The cellular response to Y1 receptor activation is tightly controlled by regulatory mechanisms that prevent overstimulation. These processes include receptor desensitization, internalization, and subsequent recycling or degradation.

Desensitization and Internalization

The NPY Y1 receptor undergoes rapid desensitization and internalization following agonist exposure.[10][11] This process is initiated by the phosphorylation of the receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). Phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein, thereby terminating signal transduction.

Following β-arrestin binding, the receptor-arrestin complex is targeted for internalization via clathrin-coated pits.[10][11][12] This rapid sequestration of receptors from the plasma membrane is a primary mechanism for the swift desensitization observed.[10][13]

Post-Internalization Trafficking

Once internalized, Y1 receptors are trafficked to early/sorting endosomes.[11][13] From this compartment, the majority of receptors are recycled back to the plasma membrane, a process that allows for the resensitization of the cellular response.[10][11] Studies have shown that the Y1 receptor does not primarily traffic to the late endosomal/lysosomal pathway for degradation, indicating that recycling is the predominant fate.[10] This efficient recycling mechanism ensures a sustained ability of the cell to respond to NPY.

receptor_trafficking cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y1R_active Agonist-Bound Y1 Receptor Y1R_phos Phosphorylated Y1R Y1R_active->Y1R_phos Phosphorylation GRK GRK Complex Y1R / β-Arrestin Complex Y1R_phos->Complex Binding Arrestin β-Arrestin ClathrinPit Clathrin-Coated Pit Complex->ClathrinPit Recruitment Endosome Early / Sorting Endosome ClathrinPit->Endosome Internalization Recycling Recycling Endosome Endosome->Recycling Trafficking Y1R_inactive Recycled Y1 Receptor Recycling->Y1R_inactive Recycling Y1R_inactive->Y1R_active Resensitization

Caption: Y1 receptor internalization and recycling workflow.

Quantitative Pharmacology

The interaction of ligands with the Y1 receptor is characterized by their binding affinity (Ki, Kd) and functional potency (EC50, IC50). A variety of peptide and small-molecule ligands have been developed to probe Y1 receptor function.

Table 1: Binding Affinities and Functional Potencies of NPY Y1 Receptor Agonists

AgonistReceptor Subtype SelectivityBinding Affinity (Ki or Kd)Functional Potency (EC50)Reference(s)
Neuropeptide Y (NPY)Y1, Y2, Y5~0.065 nM (Kd)Varies by assay[14]
[Leu31,Pro34]-NPYY1 selective~0.1-1 nMPotent agonist[15][16]
Peptide YY (PYY)Y1, Y2High affinityPotent agonist[1]
[Phe7,Pro34]pNPYY1 preferring (>3000-fold)SubnanomolarAgonist[17]
[Arg6,Pro34]pNPYY1 preferringHigh affinityAgonist[17]

Table 2: Binding Affinities and Functional Potencies of NPY Y1 Receptor Antagonists

AntagonistReceptor Subtype SelectivityBinding Affinity (Ki)Functional Potency (IC50)Reference(s)
BIBP3226Y1 selective~1.1 nMPotent antagonist[15]
BIBO3304Y1 selective (>1000-fold)~0.38 nM (human)< 1 nM[15][18][19]
1229U91Y1 selective~0.10 nM~0.27 nM[20]
UR-MK299Y1 selectiveHigh affinityPotent antagonist[21]
BMS-193885Y1 selectiveHigh affinityPotent antagonist[21]

Key Experimental Protocols

Studying the NPY Y1 receptor requires a suite of specialized cellular and biochemical assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the interaction between a radiolabeled ligand and the Y1 receptor in cell membranes or tissues, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).[22]

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the Y1 receptor (e.g., SK-N-MC, or transfected HEK293/CHO cells).

    • Harvest cells, wash with ice-cold PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 min at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine protein concentration (e.g., via BCA assay).[14]

  • Competition Binding Assay (to determine Ki):

    • In a 96-well plate, add a constant concentration of radioligand (e.g., [125I]PYY or [3H]UR-MK299) to each well.[23][24]

    • Add increasing concentrations of the unlabeled competitor ligand.

    • Define non-specific binding (NSB) by adding a high concentration of an unlabeled NPY agonist (e.g., 1 µM NPY).[14]

    • Define total binding (B0) in wells with only the radioligand.

    • Initiate the binding reaction by adding a specific amount of membrane protein (e.g., 10-25 µg) to each well.[14]

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[14]

    • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[23]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a Y1 receptor ligand to modulate intracellular cAMP levels, typically after stimulating adenylyl cyclase with forskolin (B1673556).

Methodology:

  • Cell Preparation:

    • Plate Y1-expressing cells in a 96- or 384-well plate and grow to near confluency.

    • On the day of the assay, replace the growth medium with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[23]

  • Agonist Mode Assay:

    • Add increasing concentrations of the test agonist to the wells.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for 15-30 minutes at room temperature or 37°C.[23]

  • Antagonist Mode Assay:

    • Pre-incubate cells with increasing concentrations of the test antagonist for 15-30 minutes.

    • Add a fixed concentration of an agonist (e.g., NPY at its EC80) along with forskolin.

    • Incubate for an additional 15-30 minutes.

  • Detection and Analysis:

    • Lyse the cells and measure cAMP levels using a commercial kit based on principles like HTRF (e.g., LANCE Ultra cAMP kit) or AlphaScreen.[23][25]

    • These kits typically involve competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

    • Read the plate using a compatible plate reader.

    • For agonist assays, plot the signal against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For antagonist assays, determine the IC50 and calculate the antagonist's potency (Kb) using the Schild analysis or similar methods.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following Y1 receptor activation of the PLC pathway.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate Y1-expressing cells on black-walled, clear-bottom 96- or 384-well plates.

    • Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Cal-520 AM) in the presence of probenecid (B1678239) (to prevent dye extrusion) for 30-60 minutes at 37°C.

    • Wash the cells gently to remove excess extracellular dye.

  • Assay Performance:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated fluidics head for compound addition.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the agonist at various concentrations and immediately begin recording fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading (peak-over-baseline) or the area under the curve.

    • Plot the response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, indicating the potency of the agonist in mobilizing intracellular calcium.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK pathway by quantifying the level of phosphorylated ERK1/2 (pERK).

Methodology:

  • Cell Stimulation and Lysis:

    • Culture Y1-expressing cells in multi-well plates and serum-starve them for several hours to reduce basal ERK activation.

    • Stimulate the cells with the test ligand for a short period (typically 5-15 minutes) at 37°C.

    • Immediately aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Detection:

    • Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2 (tERK). Use secondary antibodies conjugated to HRP for chemiluminescent detection.

    • In-Cell Western / ELISA: For higher throughput, use plate-based immunoassays. Fix cells in the plate after stimulation, permeabilize them, and incubate with primary antibodies against pERK and a normalization protein (e.g., total ERK or GAPDH). Detect with species-specific secondary antibodies conjugated to different fluorophores.

  • Data Analysis:

    • Quantify the pERK signal and normalize it to the total ERK or other loading control signal.

    • Plot the normalized pERK signal against the log concentration of the ligand and fit the data to a dose-response curve to determine the EC50. This reflects the ligand's potency for activating the MAPK/ERK pathway.

References

The Y1 Receptor's Pivotal Role in Obesity and Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic agents identified in the central nervous system, playing a crucial role in the regulation of energy homeostasis.[1][2] Its physiological effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key player in these processes.[3][4] The NPY system, particularly signaling through the Y1 receptor, is intricately involved in stimulating food intake, modulating energy expenditure, and influencing the development of obesity.[1][5] This technical guide provides an in-depth examination of the Y1 receptor's function in appetite and obesity, detailing its signaling pathways, summarizing quantitative experimental data, and outlining key research methodologies. Understanding the nuances of Y1 receptor signaling is critical for the development of novel therapeutic strategies targeting obesity and metabolic disorders.[6]

Y1 Receptor Signaling Pathways

The Y1 receptor is a member of the rhodopsin-like GPCR family and is primarily coupled to Gαi/o proteins.[7] Upon binding of NPY, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This reduction in cAMP can influence the activity of protein kinase A (PKA) and other downstream effectors. Additionally, Y1 receptor activation can modulate intracellular calcium levels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]

In the hypothalamus, a critical brain region for energy balance, NPY released from neurons in the arcuate nucleus (ARC) acts on Y1 receptors located on neighboring anorexigenic pro-opiomelanocortin (POMC) neurons to inhibit their function.[10][11] This inhibitory action, along with signaling in other hypothalamic nuclei like the paraventricular nucleus (PVN), contributes to the overall orexigenic effect of NPY.[10][11]

Y1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds to G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Cellular_Response Altered Neuronal Activity (e.g., Inhibition of POMC neurons) PKA->Cellular_Response Leads to

Caption: Y1 receptor signaling cascade.

Role of the Y1 Receptor in Appetite and Obesity

The central administration of NPY or selective Y1 receptor agonists robustly stimulates food intake, confirming the receptor's orexigenic role.[1][8] Conversely, Y1 receptor antagonists can suppress feeding.[1] NPY derived from Aguti-related protein (AGRP) neurons in the hypothalamus is a key regulator of feeding, and this control is exerted via the Y1 receptor.[12]

Interestingly, the genetic deletion of the Y1 receptor in mice has produced somewhat paradoxical results. While a reduction in NPY-induced feeding is observed, these mice can develop adult-onset obesity, particularly females.[13][14][15] This obesity is not associated with hyperphagia but may be linked to impaired insulin (B600854) secretion and reduced energy expenditure, as indicated by decreased expression of uncoupling protein 2 (UCP2) in white adipose tissue.[13][14] This suggests that the Y1 receptor's role in energy homeostasis is complex, potentially involving compensatory mechanisms when its function is absent from development.[13] Furthermore, combined deletion of both Y1 and Y5 receptors leads to hypophagia, highlighting the synergistic role of these receptors in regulating food intake.[15]

Selective antagonism of peripheral Y1 receptors has been shown to reduce body weight gain by enhancing energy expenditure and promoting the "browning" of white adipose tissue, suggesting a role for peripheral Y1 receptors in metabolic control.[16]

Quantitative Data on Y1 Receptor Modulation

The following table summarizes quantitative findings from key studies investigating the role of the Y1 receptor in obesity and appetite regulation.

Experimental ModelInterventionKey Quantitative FindingsReference(s)
Y1 Receptor Knockout (Y1-R-/-) MiceGene deletion- Increased body weight in females compared to wild-type. - ~4-fold increase in white adipose tissue (WAT) weight in females. - ~2-fold increase in basal plasma insulin levels. - Down-regulation of UCP2 in WAT.[13][14]
Wild-type MiceChronic central activation of Y1 receptor (6 days)- Significant increase in body weight and fat accumulation without hyperphagia.[5]
Lean Long-Evans RatsIntracerebroventricular (ICV) injection of Y1 receptor agonist- Dose-responsive stimulation of food intake for at least 4 hours post-administration.[8]
Diet-Induced Obese MiceSelective peripheral Y1 receptor antagonism (BIBO3304)- Significant reduction in body weight gain. - Enhanced energy expenditure. - Elevated UCP1 in brown adipose tissue (BAT).[16]
Y1 and Y5 Receptor Double Knockout (Y1Y5-/-) MiceGene deletion- Hypophagia (reduced food intake). - Increased body weight and adiposity despite hypophagia, particularly in males.[15][17]

Key Experimental Protocols

Intracerebroventricular (ICV) Injection of Y1 Receptor Ligands

This technique is crucial for studying the central effects of Y1 receptor agonists and antagonists by bypassing the blood-brain barrier.[18]

Protocol Overview:

  • Animal Preparation: Adult mice or rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane). The animal's head is then secured in a stereotaxic frame.

  • Surgical Procedure: A small incision is made in the scalp to expose the skull. A small hole is drilled at specific stereotaxic coordinates corresponding to a lateral ventricle.

  • Cannula Implantation: A guide cannula is lowered into the ventricle and secured to the skull using dental cement. A dummy cannula is inserted to keep the guide cannula patent. Animals are allowed to recover for a week post-surgery.

  • Injection: For acute studies, a specific volume (typically 1-5 µL) of the Y1 receptor agonist, antagonist, or vehicle is infused into the ventricle via an injection cannula connected to a microsyringe pump over a defined period.[19]

  • Behavioral/Metabolic Assessment: Following the injection, parameters such as food intake, body weight, and energy expenditure are monitored.[20][21]

ICV_Workflow Anesthesia Anesthetize Animal Stereotaxic_Surgery Stereotaxic Surgery (Cannula Implantation) Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery Stereotaxic_Surgery->Recovery ICV_Injection Intracerebroventricular Injection of Ligand Recovery->ICV_Injection Data_Collection Monitor Food Intake, Body Weight, etc. ICV_Injection->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for ICV injection studies.

Generation and Phenotyping of Y1 Receptor Knockout Mice

This approach allows for the investigation of the lifelong consequences of Y1 receptor absence.

Methodology Overview:

  • Generation of Knockout Mice: Y1 receptor-deficient mice are typically generated using gene targeting in embryonic stem cells to create a null allele for the Npy1r gene.[13]

  • Animal Husbandry: Wild-type and knockout littermates are housed under controlled conditions (temperature, light-dark cycle) and provided with standard chow or a high-fat diet.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

    • Food Intake: Daily food consumption is measured.

    • Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

    • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism.

    • Gene Expression Analysis: Tissues of interest (e.g., hypothalamus, adipose tissue) are collected for analysis of mRNA levels of key metabolic genes (e.g., UCP1, UCP2, POMC) via quantitative real-time PCR (qRT-PCR).[13][22]

Conclusion and Future Directions

The Y1 receptor is unequivocally a significant modulator of appetite and energy balance. Central Y1 receptor signaling is a powerful driver of food intake, while its role in overall energy homeostasis is more complex, with evidence pointing to its involvement in insulin secretion and energy expenditure. The paradoxical obesity observed in Y1 receptor knockout mice underscores the intricate and potentially redundant nature of the neural circuits controlling body weight. While Y1 receptor antagonists have been explored as potential anti-obesity agents, the development of clinically successful drugs has been challenging.[23] Future research focusing on peripherally-restricted Y1 receptor antagonists or combination therapies targeting both Y1 and Y5 receptors may offer more promising therapeutic avenues for the treatment of obesity.[16][23]

References

Y1 Receptor Expression in the Central and Peripheral Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY) receptor Y1, a member of the G protein-coupled receptor superfamily, plays a crucial role in a myriad of physiological processes within the central and peripheral nervous systems.[1] Its involvement in regulating feeding behavior, anxiety, pain perception, and blood pressure has made it a significant target for therapeutic drug development.[2][3][4] This technical guide provides a comprehensive overview of Y1 receptor expression, detailing its distribution, the experimental methodologies for its study, and its primary signaling pathways.

Quantitative Distribution of Y1 Receptors

The expression of the Y1 receptor varies significantly across different regions of the central and peripheral nervous systems. The following tables summarize the relative densities of Y1 receptor protein and mRNA as determined by various experimental techniques, primarily immunohistochemistry, receptor autoradiography, and in situ hybridization.

Central Nervous System (CNS)

The Y1 receptor is widely distributed throughout the brain, with notable concentrations in areas associated with memory, emotion, and homeostatic regulation.[5]

Brain RegionSpeciesY1 Protein Expression LevelY1 mRNA Expression LevelCitation(s)
Cerebral Cortex
Frontal CortexHuman, RatLow (Layers II-III), 20-40% of binding sites in Layer IVHigh (laminar distribution, especially layers I, IV, VI)[6][7][8]
Temporal CortexHumanLow (Layers II-III)High (laminar distribution)[7][8]
Cingulate CortexMouse, RatPresent (dot-like pattern)Low[8][9]
Piriform CortexRatHigh (superficial layer)-[8]
Insular CortexRatLow (Layers II-III)-[8]
Hippocampal Formation
Dentate GyrusHuman, RatHigh density, especially molecular layerHigh[1][6][7][8]
CA1 and CA2 FieldsRatLow-[8]
Amygdala
Basolateral AmygdalaRatPresent on pyramidal neurons and interneuronsModerate[5][10]
Central AmygdalaMouseModerate-[5]
Amygdalohippocampal AreaRatLow-[8]
Hypothalamus
Arcuate NucleusRat, HumanHighModerate[1][7][8]
Paraventricular NucleusRat, HumanModerateModerate[7][8]
Suprachiasmatic NucleusRatModerate (dorsomedial part)-[8]
Other CNS Regions
Nucleus AccumbensRat, HumanLow (core)Moderate[7][8][11]
Striatum (Caudate, Putamen)Human, RatLowModerate[6][7]
ThalamusRatHigh-[6]
ClaustrumRat, HumanHighHigh[7][8]
Locus CoeruleusHumanHigh density of binding sites-[6]
Substantia NigraHumanHigh density of binding sites-[6]
Spinal CordRatHigh (Lamina II)-[8][12]

Expression levels are qualitative summaries (High, Moderate, Low) based on reported immunoreactivity, binding density, or hybridization signals. Specific quantitative values can vary between studies.

Peripheral Nervous System (PNS)

In the periphery, the Y1 receptor is notably expressed in the autonomic nervous system, where it contributes to cardiovascular regulation.[4]

Tissue/GanglionSpeciesY1 mRNA Expression LevelMethodCitation(s)
Petrosal GanglionRatIncreased (39%) in hypertensionIn Situ Hybridization[13]
Nodose GanglionRatNo significant change in hypertensionIn Situ Hybridization[13]
Sympathetic NeuronsGeneralPresentGeneral Literature[1]
Gastrointestinal TractHumanPresentGeneral Literature[4]

Y1 Receptor Signaling Pathways

Activation of the Y1 receptor by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular signaling events.[14] The Y1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This action reduces the activity of protein kinase A (PKA).[14]

Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] These pathways can ultimately influence downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, to modulate gene expression and cellular function.[11]

Caption: Y1 receptor signaling cascade.

Experimental Protocols

The study of Y1 receptor expression relies on a variety of sophisticated molecular and cellular techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and affinity (Kd).[16] This protocol is a synthesis of methods for saturation binding experiments.[17][18][19]

1. Membrane Preparation:

  • Homogenize dissected brain tissue or cultured cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[19]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[19]

  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[19]

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.0 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[17][19]

2. Binding Reaction:

  • In a 96-well plate, add a constant amount of membrane protein (e.g., 10-25 µg) to each well.[17]

  • Add increasing concentrations of a radiolabeled Y1 receptor ligand (e.g., [125I]Peptide YY) in duplicate or triplicate.[17][18]

  • For non-specific binding determination, add a high concentration of an unlabeled Y1 receptor ligand (e.g., 1 µM Neuropeptide Y) to a parallel set of wells.[18]

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[17]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[19]

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl) to remove unbound radioligand.[18][19]

  • Measure the radioactivity retained on the filters using a scintillation counter.[19]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Plot specific binding versus radioligand concentration and fit the data using non-linear regression to determine Bmax and Kd. A Scatchard plot can also be used for linearization.[17]

Radioligand_Binding_Workflow cluster_prep 1. Membrane Preparation cluster_binding 2. Binding Reaction cluster_analysis 3. Filtration & Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Binding Buffer & Quantify Protein Wash->Resuspend Plate Add Membranes to 96-well Plate Resuspend->Plate Add_Radioligand Add Serial Dilutions of Radioligand Plate->Add_Radioligand Add_Competitor Add Excess Unlabeled Ligand (for Non-Specific Binding) Plate->Add_Competitor Incubate Incubate to Equilibrium Add_Radioligand->Incubate Add_Competitor->Incubate Filter Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Analyze Calculate Specific Binding (Total - Non-Specific) Count->Analyze Plot Plot Data & Determine Bmax and Kd Analyze->Plot

Caption: Workflow for Radioligand Binding Assay.

Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of Y1 receptor protein expression within the anatomical context of tissue sections.[8][20]

1. Tissue Preparation:

  • Perfuse the animal with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS).

  • Post-fix the brain or other tissues in the same fixative, then transfer to a cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS) until saturated.

  • Section the tissue on a cryostat or vibratome at a desired thickness (e.g., 40 µm).[20]

2. Staining Procedure (Free-Floating Method):

  • Blocking: Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal donkey serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.[10]

  • Primary Antibody: Incubate sections with a specific primary antibody against the Y1 receptor (e.g., rabbit anti-Y1R) diluted in blocking buffer for 24-72 hours at 4°C.[8][10] The specificity of the antibody should be validated, for instance by using tissue from knockout animals.[9][21]

  • Washing: Wash sections multiple times (e.g., 3 x 10 minutes) in PBS with Triton X-100 (PBS-T).[20]

  • Secondary Antibody: Incubate sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) diluted in blocking buffer for 2 hours at room temperature, protected from light.

  • Washing: Repeat the washing steps.

  • Mounting: Mount the sections onto glass slides and coverslip using an aqueous mounting medium, which may contain a nuclear counterstain like DAPI.

3. Imaging:

  • Visualize the sections using a confocal or fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

IHC_Workflow Start Fixed, Sectioned Tissue Block Blocking Step (e.g., Normal Serum) Start->Block PrimaryAb Primary Antibody Incubation (anti-Y1R) Block->PrimaryAb Wash1 Wash (e.g., PBS-T) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorescently Labeled) Wash1->SecondaryAb Wash2 Wash (e.g., PBS-T) SecondaryAb->Wash2 Mount Mount on Slides (with DAPI) Wash2->Mount Image Confocal/Fluorescence Microscopy Mount->Image

References

Structural Basis of Ligand Binding to the Neuropeptide Y Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the structural basis for ligand recognition by the neuropeptide Y Y1 receptor (Y1R), a class A G protein-coupled receptor (GPCR). The Y1R is a critical mediator of physiological processes, including appetite regulation, anxiety, and blood pressure control, making it a significant target for drug development.[1][2] Recent advancements in cryogenic electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution structures of the Y1R in complex with its endogenous agonist, neuropeptide Y (NPY), and various synthetic antagonists.[1][3][4][5][6] These structures offer unprecedented insights into the molecular mechanisms of ligand binding, selectivity, and receptor activation.

Agonist Binding and Receptor Activation

The activation of the Y1R is initiated by the binding of the 36-amino acid endogenous peptide NPY. Structural studies of the NPY-Y1R-Gαi complex reveal a deep and extensive binding pocket that accommodates the peptide in a specific conformation.[3][4][7]

Key Interactions of Neuropeptide Y with Y1R:

  • C-Terminal Engagement: The C-terminal region of NPY (residues 32-36), particularly the amidated Tyr36, inserts deep into the transmembrane (TM) core of the receptor.[4][7] This insertion is crucial for high-affinity binding and receptor activation. The terminal Y36 residue forms interactions at the base of the ligand-binding pocket.[4][7]

  • N-Terminal Cap: Unlike other NPY receptor subtypes such as Y2 and Y4, the Y1R forms extensive interactions with the N-terminus of NPY.[3] The first two residues of NPY are critical for full agonist potency, and their truncation significantly reduces peptide efficacy.[5] This N-terminal interaction with the extracellular loops of the Y1R contributes to the high affinity of NPY.[4][7]

  • Helical Core Interaction: The central helical region of NPY also establishes contacts with the extracellular portions of the receptor, further stabilizing the bound state.[7]

Upon binding, NPY induces a conformational change in the Y1R, characterized by an outward movement of the intracellular end of TM6, a hallmark of class A GPCR activation.[7] This rearrangement creates a binding site for the Gαi subunit of the heterotrimeric G protein, leading to downstream signaling.

Antagonist Binding and Receptor Inhibition

Crystal structures of the human Y1R have been solved in complex with selective small-molecule antagonists, including UR-MK299 and BMS-193885.[1][5][6] These structures reveal a common binding pocket within the TM bundle, overlapping with the NPY binding site.

Key Features of the Antagonist Binding Pocket:

  • Hydrophobic Pocket: Antagonists occupy a hydrophobic pocket formed by residues from TM1, TM2, TM6, and TM7.[8] Key hydrophobic residues like F286 and Y100 have been shown to be critical for ligand binding.[8]

  • Polar Contacts: Specific polar interactions are essential for high-affinity antagonist binding. For instance, N283 in TM6 forms hydrogen bonds with the antagonist UR-MK299.[5] Mutagenesis studies have confirmed that residues N283 and D287 are critical for the binding of several small-molecule antagonists.[5]

  • Determinants of Selectivity: The composition of this binding pocket dictates ligand selectivity among NPY receptor subtypes. For example, a hydrophobic patch involving F6.54, F6.58, and F7.35 in Y1R is not conserved in other Y receptors, contributing to the selective binding of certain antagonists.[5]

These antagonists stabilize the inactive conformation of the receptor, preventing the conformational changes required for G protein coupling and subsequent signaling.

Quantitative Ligand Binding Data

The binding affinities of various agonists and antagonists for the Y1R have been determined through radioligand binding assays and functional assays. This data is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutics.

LigandTypeAssay TypeSpecies/Cell LineAffinity (Ki/Kd/IC50)Reference
Neuropeptide Y (NPY)AgonistRadioligand Binding (125I-PYY)Y2R-Gi complexKd (low affinity): ~300 nM[9]
[Leu31, Pro34]-NPYAgonistFunctional (Ca2+ mobilization)Human Neuroblastoma CellsPotent Agonist[10][11]
UR-MK299AntagonistRadioligand Binding (3H-UR-MK299)Wild-type Y1RKd = 0.45 nM[5]
BMS-193885AntagonistRadioligand BindingHuman Y1RHigh Affinity[1][6]
BIBO3304AntagonistFunctional (Ca2+ mobilization)SK-N-MC cells (human Y1R)IC50 < 1 nM[12]
1229U91AntagonistRadioligand Binding (125I-PYY)SK-N-MC cells (human Y1R)Ki = 0.10 nM[13]
1229U91AntagonistFunctional (Ca2+ mobilization)SK-N-MC cells (human Y1R)IC50 = 0.27 nM[13]

Note: This table is a summary of representative data. Affinity values can vary depending on the specific experimental conditions, cell line, and assay used.

Signaling Pathways

The neuropeptide Y Y1 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[3][4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels.[12][14] Additionally, Y1R activation can stimulate an increase in intracellular free calcium concentration ([Ca2+]i) and modulate the MAPK pathway, often involving protein kinase C (PKC).[14]

Y1R_Signaling_Pathway NPY Neuropeptide Y (Agonist) Y1R Y1 Receptor NPY->Y1R Binds G_protein Gαi/βγ Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Response Cellular Response (e.g., ↓ Food Intake) cAMP->Response Leads to PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_release->Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Response

Y1R canonical signaling pathways.

Experimental Protocols

The structural and functional understanding of the Y1R has been made possible by a combination of advanced experimental techniques.

GPCR Structure Determination (Cryo-EM/Crystallography)

Determining the high-resolution structure of a GPCR like Y1R is a multi-step process that involves protein engineering, expression, purification, and structure solution.[15][16][17][18]

Methodology Overview:

  • Construct Design and Engineering:

    • The native Y1R sequence is often modified to enhance expression and stability. This can include N- and C-terminal truncations to remove flexible regions.[17]

    • To facilitate crystallization or provide features for cryo-EM particle alignment, a stabilizing fusion partner (e.g., T4 lysozyme (B549824) (T4L) or a nanobody) is often inserted into an intracellular loop (ICL3) or fused to the N-terminus.[5][16]

    • Point mutations may be introduced to remove glycosylation sites or improve thermal stability.[17]

  • Expression and Purification:

    • The engineered Y1R construct is typically expressed in insect (e.g., Sf9, Trichoplusia ni) or mammalian (e.g., HEK293) cells using baculovirus or transient transfection methods.[3]

    • Cells are harvested, and the receptor is solubilized from the membrane using detergents (e.g., dodecyl maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS)).

    • The solubilized receptor is purified using a series of chromatography steps, typically starting with affinity chromatography (e.g., anti-FLAG M1 antibody resin), followed by size-exclusion chromatography (SEC) to isolate a monodisperse sample.

  • Complex Formation (for active-state structures):

    • To capture the active state, the purified receptor is incubated with the agonist (e.g., NPY) and a stabilized G protein complex (e.g., Gαiβγ) or a G protein-mimicking nanobody.[4][16]

  • Structure Solution:

    • Cryo-EM: The purified, stabilized complex is applied to a cryo-EM grid, vitrified in liquid ethane, and imaged in a transmission electron microscope. Thousands of single-particle images are collected, processed, and reconstructed into a 3D density map from which an atomic model is built.[3][4][16]

    • X-ray Crystallography: The purified protein is crystallized, often using lipidic cubic phase (LCP) methods.[5] Crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map and build the atomic model.

GPCR_Structure_Workflow cluster_prep Protein Preparation cluster_struct Structure Determination construct 1. Construct Design (Truncations, Fusions) expression 2. Expression (Insect/Mammalian Cells) construct->expression purification 3. Solubilization & Purification (Chromatography) expression->purification vitrification 4a. Vitrification (Cryo-Grids) purification->vitrification Cryo-EM Route crystallization 4b. Crystallization (e.g., LCP) purification->crystallization X-ray Route cryoem_path model 7. Model Building & Refinement cryoem_path->model xray_path xray_path->model imaging 5a. Cryo-EM Imaging (TEM) vitrification->imaging recon 6a. 3D Reconstruction imaging->recon recon->cryoem_path diffraction 5b. X-ray Diffraction crystallization->diffraction phasing 6b. Phasing & Map Calculation diffraction->phasing phasing->xray_path

General workflow for GPCR structure determination.
Radioligand Binding Assay

These assays are used to quantify the affinity of ligands for the receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the Y1R.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]PYY or [3H]UR-MK299) is incubated with the cell membranes in a suitable buffer.

  • Competition: For competition binding assays (to determine Ki), increasing concentrations of an unlabeled test compound are included in the incubation mixture.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known Y1R ligand. Specific binding is calculated by subtracting non-specific from total binding. Data are then fitted to appropriate binding models (e.g., one-site or two-site competition) to determine Kd or Ki values.

Functional Signaling Assays (e.g., Calcium Mobilization)

These assays measure the cellular response to receptor activation or inhibition.

Protocol Outline:

  • Cell Culture: Cells expressing Y1R (e.g., SK-N-MC cells) are cultured and seeded in microplates.[13]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • For agonist testing, increasing concentrations of the test agonist are added to the cells.

    • For antagonist testing, cells are pre-incubated with increasing concentrations of the test antagonist before adding a fixed, effective concentration of an agonist (like NPY).

  • Signal Detection: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader (e.g., FLIPR).

  • Data Analysis: The change in fluorescence is used to generate dose-response curves, from which potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) can be calculated.[13]

References

Technical Guide: Advanced Receptor Studies Utilizing Fluorescent Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of fluorescently labeled antagonists for the Neuropeptide Y (NPY) Y1 receptor in receptor binding and functional studies. It is designed to offer both theoretical understanding and practical guidance for researchers in pharmacology and drug discovery.

Introduction to the Y1 Receptor and Fluorescent Probes

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that belongs to the Class A family of receptors.[1] It is widely distributed in both the central and peripheral nervous systems and is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[2][3] The development of selective antagonists for the Y1 receptor is a significant area of research for potential therapeutic interventions.

Fluorescent probes offer a powerful and safer alternative to traditional radioligands for studying receptor-ligand interactions.[4][5] They enable real-time monitoring of binding events in living cells and provide a versatile tool for various high-throughput screening and imaging applications.[4][6] This guide will focus on the use of non-peptide fluorescent antagonists, which offer advantages in terms of stability and the ability to prevent receptor internalization compared to their peptide-based counterparts.[7][8]

Featured Fluorescent Y1 Receptor Antagonist

While the designation "Y1 receptor antagonist 1" is not a standardized nomenclature, this guide will focus on a class of highly potent and selective fluorescent antagonists derived from well-established scaffolds such as BIBP 3226 and UR-MK299.[7][9][10][11][12][13] A notable example is a recently developed high-affinity probe, referred to as "compound 39" in the literature, which exhibits a Ki of 0.19 nM.[14] For the purpose of this guide, we will refer to this class of molecules as "Fluorescent Y1 Antagonist Probes (FYAPs)".

These probes are typically synthesized by conjugating a small molecule Y1 receptor antagonist with a fluorescent dye through a linker.[10][15] The choice of fluorophore is critical and can influence the photophysical properties and binding affinity of the resulting probe.[16]

Quantitative Data of Representative Fluorescent Y1 Antagonist Probes

The following tables summarize the key quantitative data for representative fluorescent Y1 receptor antagonists, providing a basis for comparison and experimental design.

Table 1: Binding Affinity and Functional Activity

Compound ReferenceParent AntagonistFluorophoreKi (nM) - Radioligand BindingKb (nM) - Functional Assay (e.g., Ca2+)Cell LineReference
Compound 4BIBP 3226 derivativePy-1290.6HEL, MCF-7[7][8]
Compound 39UR-MK299 derivativeNot specified0.19Antagonist activity confirmedNot specified[10][14]
UR-MK131Argininamide-typeUR-DE99 (cyanine)1-10 (range)1-10 (range)Not specified[15]

Table 2: Photophysical Properties

Compound ReferenceFluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (%)Stokes Shift (nm)Reference
Compound 4Py-15416155674[7][8]

Y1 Receptor Signaling Pathway

The Y1 receptor primarily couples to Gi/o G-proteins.[17] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G-protein and subsequent downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][17]

Y1_Signaling_Pathway cluster_Gprotein G-protein NPY NPY (Agonist) Y1R Y1 Receptor NPY->Y1R Binds Gi Gαi/o Y1R->Gi Activates FYAP FYAP (Antagonist) FYAP->Y1R Blocks BetaGamma Gβγ AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Y1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments utilizing fluorescent Y1 receptor antagonists.

  • Cell Lines: Use cell lines endogenously expressing the Y1 receptor (e.g., HEL, erythroleukemia cells) or stably transfected cell lines (e.g., HEK293 or CHO cells) overexpressing the human Y1 receptor.[8]

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).

  • Preparation for Assays: For imaging and flow cytometry, plate cells on appropriate cultureware (e.g., glass-bottom dishes, 96-well plates) and allow them to adhere overnight. For membrane preparations, harvest cells and perform subcellular fractionation to isolate the membrane fraction.

This protocol determines the binding affinity (Ki) of unlabeled test compounds by measuring their ability to compete with a fluorescent antagonist for binding to the Y1 receptor on whole cells.

Flow_Cytometry_Workflow Start Start: Prepare Cell Suspension Incubate Incubate cells with varying concentrations of unlabeled competitor and a fixed concentration of FYAP Start->Incubate Wash Wash cells to remove unbound ligand (optional) Incubate->Wash Analyze Analyze fluorescence intensity of individual cells using a flow cytometer Wash->Analyze Plot Plot fluorescence intensity vs. competitor concentration Analyze->Plot Calculate Calculate IC50 and Ki values using the Cheng-Prusoff equation Plot->Calculate End End Calculate->End

Flow Cytometry Competition Binding Workflow

Detailed Steps:

  • Cell Preparation: Harvest cells and resuspend them in binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 106 cells/mL.

  • Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 25 µL of varying concentrations of the unlabeled competitor compound. Add 25 µL of a fixed concentration of the fluorescent Y1 antagonist probe (typically at a concentration close to its Kd).

  • Equilibration: Incubate the plate at room temperature or 37°C for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Washing (Optional): Centrifuge the plate and wash the cells with cold binding buffer to remove unbound fluorescent ligand. This step can improve the signal-to-noise ratio.

  • Flow Cytometry Analysis: Resuspend the cells in binding buffer and analyze the fluorescence of the cell population using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

  • Data Analysis: Determine the mean fluorescence intensity for each competitor concentration. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

This method visualizes the subcellular localization of the Y1 receptor by imaging the binding of the fluorescent antagonist.

Detailed Steps:

  • Cell Plating: Plate cells on glass-bottom confocal dishes and allow them to adhere.

  • Labeling: Incubate the cells with the fluorescent Y1 antagonist probe (e.g., 10-100 nM) in imaging buffer for a specified time at 37°C.

  • Washing: Gently wash the cells with fresh imaging buffer to remove unbound probe.

  • Imaging: Acquire images using a confocal microscope with the appropriate laser excitation and emission filter settings.

  • Specificity Control: To confirm specific binding, pre-incubate a parallel set of cells with an excess of a non-fluorescent Y1 receptor antagonist (e.g., BIBP 3226) before adding the fluorescent probe. A significant reduction in fluorescence intensity indicates specific binding to the Y1 receptor.

This functional assay measures the antagonistic activity of the fluorescent probe by assessing its ability to block agonist-induced intracellular calcium release.

Calcium_Assay_Logic Load Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Incubate Incubate with FYAP (or vehicle control) Load->Incubate Stimulate Stimulate with a Y1 receptor agonist (e.g., NPY) Incubate->Stimulate Measure Measure changes in intracellular calcium concentration via fluorescence Stimulate->Measure Compare Compare agonist response in the presence and absence of FYAP Measure->Compare Result1 Inhibition of calcium signal confirms antagonist activity Compare->Result1 Yes Result2 No change in calcium signal indicates no antagonist activity Compare->Result2 No

References

Methodological & Application

Application Notes: Protocol for Oral Administration of "Y1 Receptor Antagonist 1"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Y1 Receptor Antagonist 1" (Y1A1) is a hypothetical compound. The following data, protocols, and application notes are provided as a representative example for a novel, orally administered small molecule Y1 receptor antagonist and should be adapted based on the specific physicochemical and toxicological properties of the actual compound under investigation.

Introduction and Background

The Neuropeptide Y (NPY) system, particularly the Y1 receptor, is implicated in a wide range of physiological processes including appetite regulation, anxiety, and energy homeostasis.[1][2][3] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand NPY, couples to Gαi/o proteins.[2][4] This activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling pathways.[1][2][4] Antagonism of the Y1 receptor is therefore a promising therapeutic strategy for metabolic diseases, such as obesity and type 2 diabetes, as well as certain cancers.[5][6][7]

"this compound" (Y1A1) is a potent, selective, and orally bioavailable small molecule inhibitor designed to block the signaling of the NPY Y1 receptor. These application notes provide detailed protocols for the preparation, oral administration, and in vivo evaluation of Y1A1 in preclinical mouse models.

Physicochemical and Pharmacological Properties of Y1A1

A summary of the key properties of Y1A1 is presented below. The low aqueous solubility is a critical factor for formulation development.

PropertyValueNotes
Molecular Formula C₂₅H₂₈N₄O₃Hypothetical
Molecular Weight 444.52 g/mol Hypothetical
Physical State White to off-white crystalline solid
Aqueous Solubility < 1 µg/mL at pH 7.4Poorly soluble, typical of a BCS Class II compound.[8]
LogP 4.2Indicates high lipophilicity.
Human Y1 IC₅₀ 3.5 nMHigh potency in vitro.
Selectivity >1000-fold vs Y2, Y4, Y5 receptorsHighly selective for the Y1 receptor subtype.
Signaling Pathway

The Y1 receptor primarily signals through the Gαi inhibitory pathway. Y1A1 acts as a competitive antagonist, preventing NPY from binding to the receptor and thereby blocking the downstream signaling cascade.

Y1_Signaling_Pathway cluster_membrane Cell Membrane Y1R Y1 Receptor Gai Gαi Y1R->Gai Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gai->AC Inhibits Gbg Gβγ NPY Neuropeptide Y (NPY) NPY->Y1R Binds Y1A1 Y1A1 Antagonist Y1A1->Y1R Blocks ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA Response Cellular Response PKA->Response

Caption: Y1 receptor signaling pathway and mechanism of action for Y1A1.

Experimental Protocols

Protocol 1: Preparation of Dosing Formulation (Oral Gavage)

Due to the poor aqueous solubility of Y1A1, a suspension formulation is recommended for consistent oral dosing in preclinical studies. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 to aid in wetting the compound.

Materials:

  • Y1A1 compound

  • Methylcellulose (e.g., Sigma-Aldrich M0512)

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection or purified water

  • Mortar and pestle

  • Analytical balance

  • Stir plate and magnetic stir bar

  • Homogenizer or sonicator

  • Sterile tubes for storage

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dose volume (e.g., 10 mL/kg). For a 10 mg/kg dose in a 25g mouse, each mouse receives 0.25 mg in 0.25 mL.

  • Prepare Vehicle:

    • To prepare 100 mL of vehicle: Add 0.5 g of methylcellulose to ~50 mL of hot water (~60-70°C) and stir until dispersed.

    • Add 0.2 mL of Tween 80.

    • Add the remaining 50 mL as cold water and continue to stir at 4°C until a clear, viscous solution forms.

  • Weigh Compound: Accurately weigh the required amount of Y1A1 powder.

  • Create Suspension:

    • Place the weighed Y1A1 powder in a mortar.

    • Add a small amount of the vehicle (~1-2 mL) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.[9][10]

    • Gradually add the remaining vehicle while stirring continuously.

    • Transfer the suspension to a beaker with a magnetic stir bar.

  • Homogenize: Stir the suspension continuously. For best results, use a sonicator or homogenizer to reduce particle size and ensure a uniform suspension.

  • Storage: Store the formulation at 4°C. Shake vigorously or vortex thoroughly before each use to ensure the compound is evenly suspended. Stability of the formulation should be determined, but it is best practice to prepare it fresh, at least every 2-3 days.[11]

Protocol 2: Oral Administration to Mice (Oral Gavage)

Oral gavage ensures accurate dosing directly into the stomach.[12] Proper technique is essential to minimize stress and prevent injury to the animal.

Materials:

  • Prepared Y1A1 formulation

  • Appropriately sized syringes (e.g., 1 mL)

  • Flexible plastic or rigid, ball-tipped stainless-steel gavage needles (20-22 gauge for adult mice)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to handling for several days prior to the experiment to reduce stress.[12]

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume required. The typical volume for mice is 5-10 mL/kg.[12]

  • Formulation Preparation: Vigorously vortex the dosing suspension to ensure homogeneity immediately before drawing it into the syringe.

  • Animal Restraint:

    • Grasp the mouse firmly by the loose skin over the neck and back.

    • Ensure the head is immobilized and the neck and body form a straight line. This alignment is crucial for the gavage needle to pass smoothly into the esophagus.

  • Needle Insertion:

    • Insert the gavage needle into the side of the mouth, passing it gently along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle, then advance it smoothly down the esophagus until the desired depth is reached. Do not force the needle. If resistance is met, withdraw and start again.

  • Substance Administration: Depress the syringe plunger slowly and steadily to deliver the formulation.

  • Post-Administration:

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for 5-10 minutes for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a single-dose PK study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.[13][14]

PK_Workflow A 1. Animal Acclimatization (≥3 days) B 2. Fasting (Overnight) (Optional, food can affect absorption) A->B C 3. Prepare Y1A1 Formulation (Protocol 1) B->C D 4. Pre-dose (t=0) Blood Sample C->D E 5. Oral Dosing (PO) (Protocol 2) D->E F 6. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) E->F G 7. Plasma Processing (Centrifugation) F->G H 8. Bioanalysis (LC-MS/MS) G->H I 9. Calculate PK Parameters (Cmax, Tmax, AUC, t½) H->I

Caption: Experimental workflow for a typical in vivo pharmacokinetic (PK) study.

Study Design:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Y1A1 at 10 mg/kg, Oral (PO) (n=3-4 mice)

    • Group 2: Y1A1 at 1 mg/kg, Intravenous (IV) (for bioavailability calculation) (n=3-4 mice)

  • Blood Sampling: Collect ~50 µL of blood (e.g., via tail vein or saphenous vein) at specified time points into tubes containing an anticoagulant (e.g., K₂EDTA). Time points for PO: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Y1A1 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Hypothetical Pharmacokinetic Data for Y1A1:

ParameterOral (10 mg/kg)IV (1 mg/kg)
Cmax (ng/mL) 450 ± 85890 ± 120
Tmax (h) 1.00.08 (first time point)
AUC₀-inf (ng·h/mL) 1850 ± 210485 ± 60
t½ (h) 4.5 ± 0.83.9 ± 0.6
Oral Bioavailability (F%) 38.1%N/A

Data are presented as mean ± SD.

Protocol 4: In Vivo Pharmacodynamic / Efficacy Study (Obesity Model)

This protocol describes a representative chronic dosing study to evaluate the efficacy of Y1A1 in a diet-induced obesity (DIO) mouse model.[6]

Study Design:

  • Animals: Male C57BL/6J mice, 6 weeks old.

  • Model Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-10 weeks to induce obesity and glucose intolerance.

  • Treatment Groups (n=8-10 per group):

    • Lean Control (Chow diet) + Vehicle PO, once daily

    • DIO Control (HFD) + Vehicle PO, once daily

    • DIO (HFD) + Y1A1 (10 mg/kg) PO, once daily

    • DIO (HFD) + Y1A1 (30 mg/kg) PO, once daily

  • Duration: 28 days of continuous dosing.

  • Endpoints:

    • Body weight (daily or 3x/week)

    • Food intake (daily)

    • Oral Glucose Tolerance Test (OGTT) (at end of study)

    • Terminal collection of plasma for biomarker analysis and tissues (e.g., adipose tissue, liver) for gene expression or histology.

Hypothetical Efficacy Data (Day 28):

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)OGTT AUC (mg·min/dL)
Lean + Vehicle 24.5 ± 1.226.1 ± 1.5+6.5%18,500 ± 2,100
DIO + Vehicle 42.1 ± 2.545.3 ± 2.8+7.6%35,600 ± 3,400
DIO + Y1A1 (10 mg/kg) 41.8 ± 2.341.1 ± 2.5-1.7%28,100 ± 2,900
DIO + Y1A1 (30 mg/kg) 42.5 ± 2.638.7 ± 2.4-8.9%21,500 ± 2,500

Data are presented as mean ± SD.

Formulation Strategy

The selection of an appropriate formulation is critical for achieving adequate oral exposure, especially for poorly soluble compounds like Y1A1.

Formulation_Decision_Tree A Assess Physicochemical Properties (Solubility, LogP, pKa) B Aqueous Solubility > 1 mg/mL? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Ionizable Compound? B->D No E pH-Adjusted Solution (Use of buffers or salts) D->E Yes F Try Co-solvents (e.g., PEG400, Solutol) D->F No H Precipitation upon dilution? E->H G Solution Formulation F->G Soluble I Suspension Formulation (e.g., Methylcellulose/Tween 80) F->I Insoluble G->H H->I Yes J Lipid-Based Formulation (e.g., SEDDS in oil) H->J Consider Alternative

Caption: Logical flow for selecting an appropriate oral formulation strategy.

References

Application Notes and Protocols: Using a Y1 Receptor Antagonist in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter found in the central and peripheral nervous systems, where it is involved in a wide range of physiological processes[1][2]. NPY exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of its actions, including food intake, anxiety, and cell growth[1][3][4]. The Y1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration[3][5][6].

Given the significant role of the Y1 receptor in various pathologies, specific antagonists are invaluable tools for research and drug development. This document provides detailed application notes and protocols for using a representative Y1 receptor antagonist, BIBO3304 , in primary cell culture experiments. BIBO3304 is a potent, selective, and non-peptide antagonist of the Y1 receptor, making it an excellent tool for in vitro studies[3][4][7][8].

Properties of Y1 Receptor Antagonist: BIBO3304

BIBO3304 is a well-characterized chemical probe for studying the NPY Y1 receptor. Its high affinity and selectivity make it suitable for a variety of in vitro applications.

PropertyValueReference
Molecular Formula C₃₁H₃₆F₃N₇O₅[9][10]
Molecular Weight 643.66 g/mol [9][10]
IC₅₀ (human Y1) 0.38 - 0.7 nM[3][4][7][10]
IC₅₀ (rat Y1) 0.7 - 0.72 nM[3][4][7][10]
Selectivity >1000-fold selective over Y2, Y4, and Y5 receptors[3][4][11]
Solubility Soluble to 100 mM in DMSO and 20 mM in ethanol[11]
Storage Store powder at -20°C, away from moisture. Stock solutions are stable for 1 year at -80°C or 1 month at -20°C.[9][10]

Mechanism of Action and Signaling Pathway

The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor that preferentially couples with the Gi/o alpha subunit[6]. Upon binding of NPY, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[3][6]. Simultaneously, Y1 receptor activation can lead to an increase in intracellular calcium levels ([Ca²⁺]i), often through the activation of phospholipase C (PLC)[5]. These signaling events trigger various downstream cellular responses, such as cell proliferation, hormone secretion, or changes in gene expression[1][5].

BIBO3304 acts as a competitive antagonist at the Y1 receptor, preventing NPY from binding and thereby blocking the initiation of this signaling cascade.

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R Y1 Receptor Gi Gi/o Protein Y1R->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ATP NPY Neuropeptide Y (NPY) NPY->Y1R Binds & Activates BIBO BIBO3304 (Antagonist) BIBO->Y1R Binds & Blocks Gi->AC Inhibits Ca ↑ [Ca²⁺]i Gi->Ca Stimulates PLC Response Cellular Response (e.g., Proliferation, Secretion) cAMP->Response Regulates Ca->Response Regulates

Caption: NPY-Y1 receptor signaling pathway and antagonist action.

Applications in Primary Cell Culture

BIBO3304 has been successfully used in various primary cell culture models to investigate the role of Y1 receptor signaling.

Primary Cell TypeApplication ContextTypical ConcentrationObserved Effect of BIBO3304Reference
Rat Aortic Vascular Smooth Muscle Cells (VSMCs) Study of NPY-mediated mitogenesis (cell proliferation).1 µMBlocks NPY-induced proliferation.[5]
Human and Mouse Pancreatic Islets (β-cells) Investigation of β-cell dysfunction and death in Type 2 Diabetes models.1-10 µMProtects against β-cell dysfunction and death; improves glucose-stimulated insulin (B600854) secretion.[6][12][13]
Mouse Adipocytes Study of thermogenesis and diet-induced obesity.Not specified for primary culture, used in vivo.Peripheral antagonism enhances thermogenesis and protects against diet-induced obesity.[14]
Mouse Neuronal Progenitor Cells Investigation of neurogenesis in the dentate gyrus and sub-ventricular zone.Not specified, inferred from receptor binding.Y1 receptor activation increases cell proliferation via the ERK1/2 pathway.[1]

Experimental Protocols

Preparation of BIBO3304 Stock Solution

A concentrated stock solution is essential for accurate and repeatable dosing in cell culture experiments.

Materials:

  • BIBO3304 powder (trifluoroacetate salt or free base)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Based on the molecular weight on the product datasheet (e.g., 643.66 g/mol for free base), calculate the mass of BIBO3304 powder required to make a 10 mM or 100 mM stock solution.[9][11]

  • Weigh the required amount of BIBO3304 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube. For example, to make 1 mL of a 10 mM stock from a compound with MW 643.66, dissolve 6.44 mg in 1 mL of DMSO.

  • Vortex or sonicate briefly until the powder is completely dissolved.[8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

  • Store the aliquots at -20°C or -80°C for long-term storage.[9][10]

CRITICAL: DMSO can be cytotoxic at high concentrations. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v). Prepare intermediate dilutions in sterile PBS or culture medium as needed.

Protocol: Inhibition of NPY-Induced Proliferation in Primary VSMCs

This protocol is adapted from studies on NPY's mitogenic effects on vascular smooth muscle cells[5].

Materials:

  • Primary rat aortic vascular smooth muscle cells (VSMCs)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Serum-free medium

  • Neuropeptide Y (NPY)

  • BIBO3304 stock solution

  • Cell proliferation assay kit (e.g., BrdU, EdU, or MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed primary VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with sterile PBS. Add serum-free medium to each well and incubate for another 24-48 hours to synchronize the cells in a quiescent state.

  • Pre-treatment with Antagonist: Prepare working solutions of BIBO3304 in serum-free medium. A typical final concentration to test is 1 µM. Add the BIBO3304 solution to the appropriate wells and incubate for 30-60 minutes. Include a vehicle control (medium with the same final concentration of DMSO).

  • NPY Stimulation: Prepare a working solution of NPY in serum-free medium. Add NPY to the wells to a final concentration known to induce proliferation (e.g., 10⁻⁹ to 10⁻⁷ M).[5] Do not add NPY to the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Proliferation Assay: Quantify cell proliferation using a preferred method (e.g., BrdU incorporation) according to the manufacturer's instructions.

  • Data Analysis: Compare the proliferation rates between control, NPY-stimulated, and NPY + BIBO3304-treated cells.

Protocol: Assessing β-Cell Function in Primary Pancreatic Islets

This protocol outlines how to test the effect of Y1 receptor antagonism on glucose-stimulated insulin secretion (GSIS) in isolated islets[6][12].

Materials:

  • Isolated primary human or mouse pancreatic islets

  • Complete islet culture medium (e.g., RPMI-1640 with 10% FBS, 11 mM glucose)

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • BIBO3304 stock solution

  • Insulin ELISA kit

Procedure:

  • Islet Culture & Recovery: Culture isolated islets in complete islet medium for 24-48 hours to allow recovery from the isolation procedure.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into wells of a 24-well plate. Pre-incubate the islets for 1-2 hours in low-glucose KRB buffer at 37°C.

  • Treatment: Prepare low-glucose and high-glucose KRB buffers containing either BIBO3304 (e.g., 10 µM final concentration) or a vehicle control (DMSO).

  • Basal Insulin Secretion: Remove the pre-incubation buffer. Add 500 µL of low-glucose KRB buffer (with or without BIBO3304) to the islets and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Remove the low-glucose buffer. Add 500 µL of high-glucose KRB buffer (with or without BIBO3304) and incubate for another hour at 37°C. Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the stimulation index (stimulated insulin / basal insulin) for both vehicle-treated and BIBO3304-treated islets to determine the effect of Y1 receptor antagonism on β-cell function.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an experiment using a Y1 receptor antagonist in primary cell culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays Examples p1 Isolate Primary Cells (e.g., from tissue) p2 Seed Cells in Culture Plates p1->p2 e1 Culture & Synchronize Cells (e.g., Serum Starvation) p2->e1 p3 Prepare Reagents (Antagonist, Agonist, Media) e2 Pre-treat with Vehicle or BIBO3304 e1->e2 e3 Stimulate with Agonist (e.g., NPY) e2->e3 e4 Incubate (Time course) e3->e4 a1 Perform Assay e4->a1 a2 Collect Data a1->a2 a3 Analyze & Interpret Results a2->a3 Assay1 Proliferation Assay (BrdU, MTT) Assay2 ELISA (e.g., Insulin) Assay3 qPCR / Western Blot

Caption: General workflow for primary cell culture experiments.

References

Application of "Y1 receptor antagonist 1" in cancer cell migration assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) system, particularly the Y1 receptor, has emerged as a significant player in cancer progression and metastasis.[1] High expression of the Y1 receptor has been observed in several cancer types, including breast carcinoma, and is often correlated with lymph node metastasis and advanced disease stages.[1][2][3] The activation of the Y1 receptor by its ligand, NPY, can promote tumor cell proliferation, migration, invasion, and angiogenesis.[1] Consequently, antagonists of the Y1 receptor are being investigated as potential therapeutic agents to curtail cancer cell motility and metastatic spread. This document provides detailed application notes and protocols for utilizing a generic "Y1 receptor antagonist 1" in cancer cell migration assays.

Mechanism of Action

Neuropeptide Y, upon binding to its G-protein coupled receptor Y1, can activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for cell migration and proliferation.[4][5][6] Y1 receptor antagonists function by competitively binding to the Y1 receptor, thereby blocking the binding of NPY and inhibiting the subsequent intracellular signaling events that drive cell migration. In some cancer models, such as hepatocellular carcinoma, activation of the Y1 receptor has been shown to inhibit tumor cell growth by inactivating the MAPK pathway, suggesting a complex and potentially context-dependent role for this receptor.[7] However, in many aggressive cancers like breast cancer, antagonizing the Y1 receptor has been shown to reduce cell migration and invasion.[4][5]

Below is a diagram illustrating the simplified signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds & Activates Y1_Antagonist Y1 Receptor Antagonist 1 Y1_Antagonist->Y1R Blocks GPCR_Signaling G-Protein Coupled Signaling Cascade Y1R->GPCR_Signaling Initiates MAPK_Pathway MAPK Pathway Activation GPCR_Signaling->MAPK_Pathway Cell_Migration Increased Cell Migration & Proliferation MAPK_Pathway->Cell_Migration Promotes cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Starve cells in serum-free medium for 24h C Resuspend cells in serum-free medium with/ without Y1 antagonist A->C B Prepare chemoattractant in bottom wells D Seed cells into Transwell inserts B->D C->D E Incubate for 12-24h D->E F Remove non-migrated cells with cotton swab E->F G Fix and stain migrated cells F->G H Image and count migrated cells G->H cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells and grow to a confluent monolayer B Create a 'wound' in the monolayer with a pipette tip A->B C Wash with PBS to remove debris B->C D Add low-serum medium with/ without Y1 antagonist C->D E Image the wound at time 0h D->E F Incubate and image at regular intervals (e.g., 6, 12, 24h) E->F G Measure wound area and calculate closure rate F->G

References

Application Notes and Protocols: Utilizing Y1 Receptor Antagonists for Cardiovascular Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Y1 receptor antagonists to investigate cardiovascular function. Neuropeptide Y (NPY), acting through its various receptors, is a significant modulator of the cardiovascular system. The Y1 receptor subtype, in particular, plays a crucial role in mediating vasoconstriction, cardiac remodeling, and angiogenesis.[1][2] The use of selective Y1 receptor antagonists is therefore a critical tool for elucidating the physiological and pathophysiological roles of the NPY system in cardiovascular health and disease.

Introduction to Y1 Receptor Antagonists in Cardiovascular Research

Neuropeptide Y is a sympathetic co-transmitter that, upon release, exerts potent effects on the cardiovascular system, including vasoconstriction and influencing cardiac remodeling.[1][2] The Y1 receptor is a primary mediator of these effects.[3][4] Selective antagonists for the Y1 receptor, such as BIBP 3226 and BIBO 3304, have been instrumental in demonstrating the receptor's role in these processes.[5][6][7] These antagonists are valuable tools for studying conditions like hypertension, heart failure, and ischemia.[1]

Activation of the Y1 receptor, a G-protein coupled receptor (GPCR), triggers several downstream signaling cascades. These include the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] Furthermore, Y1 receptor activation can modulate the activity of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathways.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing Y1 receptor antagonists to investigate cardiovascular function.

Table 1: In Vivo Effects of Y1 Receptor Antagonists on Cardiovascular Parameters

AntagonistSpecies/ModelDoseRoute of AdministrationObserved EffectReference
BIBP 3226Conscious Spontaneously Hypertensive Rats6 mg/kg/hourInfusionAttenuated stress-induced tachycardia and the pressor effects of exogenous NPY.[2][8][2][8]
BIBP 3226Reserpine-treated Pigs0.19–190 nmol/kg/minIntravenous InfusionDose-dependent inhibition of vasoconstrictor responses to sympathetic nerve stimulation and exogenous NPY.[5][9][5][9]
AR-H040922Male Patients with Angina Pectoris6.7 µg/kg/min (low dose), 13.3 µg/kg/min (high dose)InfusionHigh dose attenuated the exercise-induced increase in systolic blood pressure by 6-11 mmHg.[10][11][10][11]
H 409/22Anesthetized Guinea PigsNot specifiedNot specifiedConfirmed that the increase in blood pressure by NPY is mediated solely through the Y1-receptor.[3][3]

Table 2: In Vitro Binding Affinities of Y1 Receptor Antagonists

AntagonistReceptorCell Line/TissueIC50 / KiReference
BIBO 3304Human Y1 ReceptorNot specifiedIC50: 0.38 ± 0.06 nM[6]
BIBO 3304Rat Y1 ReceptorNot specifiedIC50: 0.72 ± 0.42 nM[6]
BIBP 3226Human Y1 ReceptorHEK-293 EBNA-1 cellsNot specified[3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Y1 receptor antagonists in cardiovascular research.

Protocol 1: In Vivo Measurement of Blood Pressure and Heart Rate in Rats

This protocol is adapted from studies investigating the effects of Y1 receptor antagonists on hemodynamics in conscious, spontaneously hypertensive rats.[2][8]

1. Animal Preparation:

  • Use adult male spontaneously hypertensive rats (SHR).
  • House animals under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
  • surgically implant a catheter into the femoral artery for direct blood pressure measurement and into the femoral vein for drug administration. Allow animals to recover for at least 24 hours post-surgery.

2. Experimental Procedure:

  • Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.
  • Allow the animal to acclimatize to the experimental setup to minimize stress-induced cardiovascular changes.
  • Administer the Y1 receptor antagonist (e.g., BIBP 3226, 6 mg/kg/hour) or its vehicle via continuous intravenous infusion through the venous catheter.
  • Record baseline blood pressure and heart rate before, during, and after the infusion period.
  • To assess the antagonist's efficacy, a Y1 receptor agonist (e.g., NPY, 2 nmol/kg) can be administered as an intravenous bolus before and during antagonist infusion.
  • Mental stress can be induced using a jet of air directed towards the rat to evaluate the role of endogenous NPY in stress-induced cardiovascular responses.[8]

3. Data Analysis:

  • Calculate mean arterial pressure (MAP) and heart rate (HR) from the recorded data.
  • Compare the cardiovascular parameters between the antagonist-treated and vehicle-treated groups.
  • Analyze the antagonist's effect on the pressor response to exogenous NPY and stress.

Protocol 2: In Vitro Vasoconstriction Assay in Isolated Arteries

This protocol is designed to assess the direct effect of Y1 receptor antagonists on vascular tone in isolated arterial segments.

1. Tissue Preparation:

  • Humanely euthanize the animal (e.g., rat) and dissect the desired artery (e.g., femoral or mesenteric artery).
  • Place the artery in cold, oxygenated Krebs-Henseleit solution.
  • Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

2. Experimental Setup:

  • Mount the arterial rings in an organ bath or wire myograph system containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Connect one end of the ring to a force transducer to record isometric tension.
  • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

3. Experimental Procedure:

  • Induce a submaximal contraction with a standard vasoconstrictor (e.g., phenylephrine (B352888) or potassium chloride) to test the viability of the tissue.
  • After washing and returning to baseline, pre-incubate the arterial rings with the Y1 receptor antagonist at various concentrations for a defined period (e.g., 30 minutes).
  • Generate a cumulative concentration-response curve to a Y1 receptor agonist (e.g., NPY) in the absence and presence of the antagonist.

4. Data Analysis:

  • Measure the contractile response as the change in tension from the baseline.
  • Plot the concentration-response curves and determine the EC50 values for the agonist.
  • Calculate the pA2 value to quantify the potency of the antagonist.

Protocol 3: Radioligand Binding Assay for Y1 Receptor

This protocol allows for the determination of the binding affinity of a Y1 receptor antagonist.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the Y1 receptor (e.g., HEK293 cells transfected with the Y1 receptor) in a cold lysis buffer.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend it in a binding buffer.
  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled Y1 receptor ligand (e.g., [125I]-PYY), and varying concentrations of the unlabeled Y1 receptor antagonist.
  • To determine non-specific binding, include wells with a high concentration of an unlabeled Y1 receptor agonist or antagonist.
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.
  • Plot the specific binding as a function of the antagonist concentration.
  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Y1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Y1R Y1 Receptor Gq Gq Y1R->Gq activates MAPK_ERK MAPK/ERK Pathway Y1R->MAPK_ERK activates PI3K_Akt PI3K/Akt Pathway Y1R->PI3K_Akt activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes NPY NPY NPY->Y1R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER/SR) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Cardio_Effects Cardiovascular Effects (Vasoconstriction, Hypertrophy) Ca2_cyto->Cardio_Effects PKC->Cardio_Effects MAPK_ERK->Cardio_Effects PI3K_Akt->Cardio_Effects

Caption: Y1 receptor signaling pathway in cardiovascular cells.

Experimental Workflow

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment Animal_Prep Animal Preparation (e.g., Rat Catheter Implantation) Recovery Post-operative Recovery Animal_Prep->Recovery Acclimatization Acclimatization to Setup Recovery->Acclimatization Recovery->Acclimatization Baseline Baseline Measurement (BP & Heart Rate) Acclimatization->Baseline Acclimatization->Baseline Antagonist_Admin Y1 Antagonist Administration Baseline->Antagonist_Admin Baseline->Antagonist_Admin Data_Collection Continuous Data Recording Post_Admin_Measurement Measurement during Antagonist Infusion Antagonist_Admin->Post_Admin_Measurement Antagonist_Admin->Post_Admin_Measurement Agonist_Challenge Optional: NPY Challenge Post_Admin_Measurement->Agonist_Challenge Post_Admin_Measurement->Agonist_Challenge Agonist_Challenge->Data_Collection Data_Processing Data Processing & Analysis Data_Collection->Data_Processing Data_Collection->Data_Processing Results Results Interpretation Data_Processing->Results Data_Processing->Results

Caption: Workflow for in vivo cardiovascular studies with a Y1 receptor antagonist.

References

Application Notes and Protocols for Intracerebroventricular Injection of a Y1 Receptor Antagonist in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) administration of a Y1 receptor antagonist in rat models. The information is intended to guide researchers in designing and executing experiments to investigate the central effects of Y1 receptor modulation.

Introduction to Y1 Receptor Antagonism

The Neuropeptide Y (NPY) system is integral to a multitude of physiological processes within the central nervous system, including the regulation of food intake, anxiety, and pain perception.[1][2][3] The Y1 receptor, a G-protein coupled receptor (GPCR), is a key component of this system.[2][4] Antagonizing the Y1 receptor can elucidate its role in these processes and presents a potential therapeutic avenue for various neurological and metabolic disorders. One of the most well-characterized and selective nonpeptide Y1 receptor antagonists is BIBO 3304.[5][6][7][8] This compound exhibits subnanomolar affinity for the rat Y1 receptor, making it a valuable tool for in vivo studies.[5][6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the intracerebroventricular administration of the Y1 receptor antagonist BIBO 3304 and general ICV procedures in rats, compiled from various studies.

Table 1: BIBO 3304 Affinity and Dosing

ParameterSpeciesValueNotesReference
IC50 (Y1 Receptor) Rat0.72 ± 0.42 nMIn vitro affinity[6]
Human0.38 ± 0.06 nMIn vitro affinity[6]
ICV Dose (Feeding Studies) Rat1 or 10 nmol/ratInjected into the third ventricle (3V) 1 minute before NPY.[9]
Rat30 µgAdministered into the paraventricular nucleus.[6]
ICV Dose (Pain Studies) Rat1 µgUnilateral microinjection into the Rostral Ventral Medulla (RVM).[3]
ICV Dose (General) Rat15 µg/kg-[10]

Table 2: Stereotaxic Coordinates for Intracerebroventricular Injection in Rats (Relative to Bregma)

TargetAnterior-Posterior (AP)Medial-Lateral (ML)Dorsal-Ventral (DV) from SkullReference
Lateral Ventricle -0.8 mm±1.5 mm-3.5 to -4.0 mm[11]
Lateral Ventricle +0.6 mm+1.6 mm+4.5 mm[12]
Third Ventricle (3V) ---[9]
Paraventricular Nucleus ---[6]
Rostral Ventral Medulla (RVM) ---[3]

Note: Stereotaxic coordinates can vary based on rat strain, age, and weight. It is crucial to consult a rat brain atlas for precise targeting.

Table 3: General ICV Injection Parameters in Rats

ParameterValueReference
Injection Volume 1-5 µL[11]
Infusion Rate 0.5-1.0 µL/min[11]
Post-Infusion Wait Time 1-3 minutes[11][13]
Anesthesia Ketamine (37.5 mg/kg) and dexmedetomidine (B676) (0.25 mg/kg) or Pentobarbital (60 mg/kg)[12][14]

Experimental Protocols

Stereotaxic Surgery for Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula for subsequent ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane) or injectable anesthetic

  • Heating pad

  • Electric razor

  • Antiseptic solution (e.g., chlorhexidine (B1668724) 0.5%)

  • Local anesthetic (e.g., lidocaine)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and dummy cannula

  • Anchor screws

  • Dental cement

  • Sutures or wound clips

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate method and place it in the stereotaxic apparatus.[14][15] Maintain body temperature with a heating pad. Apply eye ointment to prevent corneal drying. Shave the scalp and clean the surgical area with an antiseptic solution.[15]

  • Incision and Exposure: Administer a local anesthetic at the incision site.[14] Make a midline incision on the scalp to expose the skull.[11]

  • Leveling the Skull: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.

  • Identifying Coordinates: Locate bregma, the junction of the sagittal and coronal sutures.[11]

  • Drilling: Using the stereotaxic coordinates from a rat brain atlas, drill a hole through the skull at the desired location for cannula implantation.[11] Drill additional holes for anchor screws.[11]

  • Cannula Implantation: Carefully lower the guide cannula to the predetermined depth.[11]

  • Fixation: Secure the cannula and anchor screws to the skull using dental cement.[11]

  • Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent.[11] Suture the incision.[13] Allow the animal to recover for 3-5 days before the injection experiment.[12]

Intracerebroventricular Injection Protocol

This protocol outlines the steps for administering the Y1 receptor antagonist via the implanted cannula.

Materials:

  • Y1 receptor antagonist (e.g., BIBO 3304)

  • Vehicle (e.g., artificial cerebrospinal fluid)

  • Microinjection pump

  • Internal injector cannula

  • Polyethylene (B3416737) tubing

  • Microsyringe

Procedure:

  • Preparation: Reconstitute the Y1 receptor antagonist in the appropriate vehicle to the desired concentration.

  • Animal Handling: Gently restrain the conscious animal.

  • Cannula Connection: Remove the dummy cannula from the guide cannula.[11] Connect the internal injector cannula, which should extend slightly beyond the guide cannula, to the microsyringe via polyethylene tubing.[11][12]

  • Infusion: Insert the injector cannula into the guide cannula. Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[11]

  • Post-Injection: After the infusion is complete, leave the injector in place for a brief period (e.g., 1-3 minutes) to prevent backflow.[11][13]

  • Post-Procedure: Gently withdraw the injector and replace the dummy cannula.[11] Return the animal to its home cage or experimental setup for observation.

Visualizations

Y1 Receptor Signaling Pathway

The Y1 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[2] Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] This, in turn, inhibits Protein Kinase A (PKA) activity.[4] Additionally, Y1 receptor activation can stimulate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which can modulate intracellular calcium levels.[4]

Y1_Signaling_Pathway NPY NPY Y1R Y1 Receptor (GPCR) NPY->Y1R Binds Gi_Go Gαi/o Y1R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits PLC Phospholipase C (PLC) Gi_Go->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Modulates PLC->Cellular_Response Modulates

Caption: Y1 Receptor Signaling Pathway.

Experimental Workflow for ICV Administration of a Y1 Receptor Antagonist

This diagram illustrates a typical workflow for an in vivo study in rats involving the ICV administration of a Y1 receptor antagonist.

Experimental_Workflow start Start surgery Stereotaxic Surgery: Guide Cannula Implantation start->surgery recovery Post-Surgical Recovery (3-5 days) surgery->recovery habituation Habituation to Experimental Conditions recovery->habituation baseline Baseline Behavioral/ Physiological Measurement habituation->baseline injection ICV Injection: Vehicle or Y1 Antagonist baseline->injection post_injection Post-Injection Behavioral/Physiological Measurement injection->post_injection data_analysis Data Analysis post_injection->data_analysis end End data_analysis->end

Caption: Experimental Workflow.

References

Application Notes and Protocols: Measuring Y1 Receptor Antagonist Efficacy in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a global health crisis, is characterized by an excessive accumulation of adipose tissue, leading to a heightened risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The intricate regulation of energy homeostasis involves a complex interplay of central and peripheral signaling molecules. Among these, Neuropeptide Y (NPY) is a potent orexigenic peptide that exerts its effects through a family of G-protein coupled receptors. The NPY Y1 receptor (Y1R) is a key mediator of NPY's effects on food intake and energy expenditure, making it a promising therapeutic target for the development of anti-obesity drugs.[1] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of "Y1 receptor antagonist 1" in diet-induced obesity (DIO) animal models.

Scientific Background

The hypothalamus plays a central role in regulating appetite and energy balance. NPY, released from neurons in the arcuate nucleus (ARC) of the hypothalamus, stimulates food intake and decreases energy expenditure, primarily through the activation of Y1 and Y5 receptors.[2] Y1R activation in the hypothalamus is associated with increased food consumption and body weight gain.[3] Consequently, antagonism of the Y1 receptor is a rational strategy to counteract the orexigenic effects of NPY and promote a negative energy balance. Preclinical studies using selective Y1 receptor antagonists have shown promising results in reducing body weight and improving metabolic parameters in rodent models of obesity.[4][5][6]

Y1 Receptor Signaling Pathway

Activation of the Y1 receptor by NPY in hypothalamic neurons initiates a signaling cascade that ultimately alters neuronal excitability and neurotransmitter release, leading to an orexigenic response. Y1 receptors are coupled to inhibitory G-proteins (Gi/o).[7] Upon NPY binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal firing.[7][9] By blocking this pathway, a Y1 receptor antagonist prevents NPY from exerting its orexigenic effects.

Y1R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Hypothalamic) NPY NPY Y1R Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Reduces production of Decreased_Excitability Decreased Neuronal Excitability cAMP->Decreased_Excitability Reduced downstream signaling Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux Hyperpolarization->Decreased_Excitability Orexigenic_Response Increased Food Intake Decreased Energy Expenditure Decreased_Excitability->Orexigenic_Response Leads to Antagonist Y1 Receptor Antagonist 1 Antagonist->Y1R Blocks

Caption: NPY-Y1R Signaling Pathway in Appetite Regulation.

Efficacy Data of Y1 Receptor Antagonists in DIO Models

The following table summarizes the quantitative data from preclinical studies evaluating the efficacy of Y1 receptor antagonists in diet-induced obese rodent models.

Y1 Receptor AntagonistAnimal ModelDietDuration of TreatmentRoute of AdministrationKey FindingsReference
BIBO3304 C57BL/6J MiceHigh-Fat Diet (HFD)8 weeksOral (in jelly)- Significantly reduced body weight gain on HFD.- No significant effect on food intake.- Increased energy expenditure.- Improved glucose tolerance.[4][10]
BIBO3304 C57BL/6J MiceHFDNot specifiedNot specified- Reduced adiposity.- Enhanced insulin (B600854) action in skeletal muscle.- Improved β-cell function and preserved functional β-cell mass.[5][6]
J-104870 Zucker Fatty RatsStandard ChowNot specifiedIntracerebroventricular & Oral- Significantly suppressed spontaneous food intake.[11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for assessing the in vivo efficacy of a novel Y1 receptor antagonist ("this compound") in a diet-induced obesity mouse model.

Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1-2 weeks) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Body Weight, Body Composition) Animal_Acclimatization->Baseline_Measurements Diet_Induction Diet-Induced Obesity Induction (High-Fat Diet, 8-12 weeks) Baseline_Measurements->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment_Period Treatment Period (Vehicle vs. Y1 Antagonist 1) Randomization->Treatment_Period Weekly_Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment_Period->Weekly_Monitoring Mid_Study_Analyses Mid-Study Analyses (e.g., GTT) Treatment_Period->Mid_Study_Analyses End_of_Study End of Study Treatment_Period->End_of_Study Weekly_Monitoring->Treatment_Period Mid_Study_Analyses->Treatment_Period Final_Measurements Final Measurements (Body Weight, Body Composition) End_of_Study->Final_Measurements Tissue_Collection Tissue Collection and Analysis Final_Measurements->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Efficacy Testing Workflow.
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

  • Animal Model:

    • Species: Mus musculus

    • Strain: C57BL/6J (prone to diet-induced obesity)

    • Age: 6-8 weeks at the start of the diet.

    • Sex: Male (often exhibit a more pronounced DIO phenotype).

    • Housing: Individually housed to allow for accurate food intake monitoring, in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Acclimatization:

    • Upon arrival, allow mice to acclimatize for at least one week with ad libitum access to standard chow and water.

  • Dietary Regimen:

    • Control Group: Feed a control diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD), typically 45-60% kcal from fat.[12]

    • Provide fresh diet and water ad libitum.

    • Monitor body weight weekly.

    • The induction period typically lasts for 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.

Protocol 2: Administration of this compound
  • Randomization:

    • Once the DIO phenotype is established, randomize the obese mice into treatment groups based on body weight to ensure an even distribution.

    • Group 1: Vehicle control (e.g., saline, PBS, or the vehicle used to dissolve the antagonist).

    • Group 2: this compound (at the desired dose).

    • Include a lean control group on a standard diet for comparison.

  • Drug Preparation and Administration:

    • Prepare the this compound solution or suspension in a suitable vehicle. The formulation will depend on the physicochemical properties of the compound and the chosen route of administration.

    • Route of Administration: This can be oral (gavage, in diet, or in drinking water), intraperitoneal (IP), or subcutaneous (SC), depending on the compound's characteristics.

    • Administer the antagonist or vehicle daily for the duration of the study (typically 4-8 weeks).

Protocol 3: Measurement of Efficacy Endpoints
  • Body Weight and Food Intake:

    • Measure body weight at least once a week.

    • Measure food intake daily or every few days by weighing the remaining food in the hopper.

  • Body Composition Analysis (DEXA):

    • Perform Dual-Energy X-ray Absorptiometry (DEXA) scans at baseline and at the end of the study to determine fat mass, lean mass, and bone mineral density.[13][14][15][16]

    • Anesthetize the mice (e.g., with isoflurane) and place them in the DEXA scanner.[4]

    • Follow the manufacturer's instructions for the specific DEXA instrument.

  • Glucose Tolerance Test (GTT):

    • Perform an oral or intraperitoneal glucose tolerance test to assess glucose homeostasis.[2][3][10][17][18]

    • Fasting: Fast the mice for 4-6 hours.

    • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

    • Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or IP injection.

    • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Terminal Procedures:

    • At the end of the study, euthanize the mice.

    • Collect blood for analysis of plasma parameters (e.g., insulin, lipids, NPY).

    • Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal, subcutaneous) and other organs (e.g., liver).

    • Tissues can be snap-frozen for molecular analyses (e.g., gene expression) or fixed for histology.

Expected Results and Interpretation

  • Body Weight and Fat Mass: A successful Y1 receptor antagonist is expected to significantly reduce body weight gain and/or decrease total body fat mass compared to the vehicle-treated DIO group.[4] A lack of effect on lean mass is desirable.

  • Food Intake: Depending on the mechanism of action (central vs. peripheral), the antagonist may or may not significantly reduce food intake. A reduction in body weight without a corresponding decrease in food intake may suggest an effect on energy expenditure.

  • Metabolic Parameters: Improvements in glucose tolerance (lower and faster return to baseline glucose levels during a GTT) and potentially lower plasma insulin and lipid levels are indicative of enhanced metabolic health.[5]

  • Tissue Analysis: Histological analysis of adipose tissue may reveal smaller adipocyte size in the treated group. Liver histology can be used to assess changes in hepatic steatosis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preclinical evaluation of Y1 receptor antagonists in diet-induced obesity models. Rigorous experimental design and careful interpretation of the data are crucial for determining the therapeutic potential of these compounds in the treatment of obesity and related metabolic disorders. By targeting the NPY-Y1R pathway, researchers can explore a promising avenue for the development of novel and effective anti-obesity therapeutics.

References

Application Notes and Protocols: Radiolabeled Y1 Receptor Antagonist 1 for Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor that is overexpressed in a variety of human cancers, most notably breast cancer, making it a promising target for diagnostic imaging and targeted therapy.[1][2][3][4][5] Radiolabeled antagonists targeting the Y1 receptor offer a powerful tool for non-invasive in vivo visualization and quantification of receptor expression in tumors using Positron Emission Tomography (PET).[6] Antagonists are of particular interest as they may offer better tumor targeting compared to agonists, without inducing receptor internalization and subsequent downstream signaling.[7] This document provides detailed application notes and protocols for the use of radiolabeled Y1 receptor antagonists in preclinical cancer imaging studies.

Featured Radiolabeled Y1 Receptor Antagonists

Several classes of Y1 receptor antagonists have been successfully radiolabeled and evaluated for cancer imaging. These include derivatives of the non-peptide antagonist BIBP3226, truncated NPY analogues, and other small molecules.[1][6][8]

[¹⁸F]F-Derivative of BIBP3226

A fluorine-18 (B77423) labeled antagonist derived from the high-affinity Y1 receptor antagonist BIBP3226 has been developed for PET imaging of Y1 receptor-positive tumors.[6] One such example, (R)-Nα-(2,2-diphenylacetyl)-Nω-[4-(2-[¹⁸F]fluoropropanoylamino)butyl]aminocarbonyl-N-(4-hydroxybenzyl)argininamide, has shown high affinity and selectivity for the Y1 receptor.[6]

[⁶⁸Ga]Ga-DOTA-Truncated NPY Analogues

Truncated analogues of Neuropeptide Y, such as those based on the sequence of [Pro³⁰, Tyr³², Leu³⁴]NPY(28-36) (also known as BVD15), have been modified with a DOTA chelator for radiolabeling with Gallium-68.[1][4] These radiotracers, for instance [⁶⁸Ga]CCZ01055, have demonstrated good binding affinity to the Y1 receptor and have been successfully used to visualize Y1R-expressing tumors in preclinical models.[1][4][9]

[¹¹C]BMS-193885

BMS-193885 is a potent and selective non-peptide Y1 receptor antagonist.[8][10] Its carbon-11 (B1219553) labeled analogue, [¹¹C]BMS-193885, has been developed for PET imaging studies.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for selected radiolabeled Y1 receptor antagonists from preclinical studies.

Table 1: In Vitro Binding Affinity of Y1 Receptor Antagonists

CompoundCell LineAssay TypeKi (nM)IC50 (nM)Reference
Fluoropropanoylated derivative 23SK-N-MCDisplacement of [³H]1b1.3-[6]
[Lys(Ga-DOTA)⁴, Bip⁵]BVD15 (CCZ01035)HEK293T::hY1RCompetition Binding23.4-32.3-[1][9]
[Lys(Ahx-Ga-DOTA)⁴, Bip⁵]BVD15 (CCZ01053)HEK293T::hY1RCompetition Binding23.4-32.3-[1][9]
[Lys(Pip-Ga-DOTA)⁴, Bip⁵]BVD15 (CCZ01055)HEK293T::hY1RCompetition Binding23.4-32.3-[1][9]
BMS-193885CHO cells expressing human Y1 receptorcAMP production assay3.35.9[9][11]

Table 2: Radiosynthesis and In Vivo Tumor Uptake

RadiotracerRadionuclideRadiochemical Yield (Decay-Corrected)Radiochemical PurityTumor ModelTumor Uptake (%ID/g at 1h p.i.)Reference
[¹⁸F]23¹⁸FNot Reported>98%MCF-7~1.0[6]
[⁶⁸Ga]CCZ01055⁶⁸Ga65%>99%HEK293T::hY1R3.87 ± 0.83[1][9]
[¹¹C]BMS-193885¹¹C23 ± 3.2%Not ReportedNot ReportedNot Reported[8]

Signaling Pathway

The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand NPY, primarily couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The activation of the Y1 receptor can also modulate Ca²⁺ and K⁺ channels.[5] In the context of cancer, this signaling can influence cell proliferation, migration, and angiogenesis.[5][12][13]

Y1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Y1R Y1 Receptor Gi Gi Protein Y1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits NPY NPY / Antagonist NPY->Y1R Binds ATP ATP ATP->AC Downstream Downstream Effects (e.g., Cell Proliferation, Migration) cAMP->Downstream Regulates Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro cluster_invivo In Vivo A Antagonist Synthesis & Precursor Preparation B Radiolabeling (e.g., with ¹⁸F, ⁶⁸Ga) A->B C Quality Control (Radiochemical Purity) B->C D In Vitro Studies C->D E In Vivo Studies C->E F Data Analysis & Interpretation D->F D1 Binding Affinity (Ki, IC50) D->D1 D2 Cell Uptake Studies D->D2 E->F E1 PET/CT Imaging in Tumor-Bearing Mice E->E1 E2 Biodistribution Studies E->E2 E3 Blocking Studies E->E3

References

Application Notes and Protocols for Intranasal Delivery of Y1 Receptor Antagonist 1 for CNS Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) system, particularly the Y1 receptor, is a significant target for therapeutic intervention in a variety of central nervous system (CNS) disorders. The Y1 receptor is implicated in the regulation of feeding behavior, anxiety, and neurogenesis.[1][2] Antagonism of the Y1 receptor is a promising strategy for studying and potentially treating conditions such as obesity and certain neurodegenerative diseases.[3]

Intranasal administration offers a non-invasive and direct route for delivering therapeutics to the CNS, bypassing the blood-brain barrier and minimizing systemic side effects.[4][5] This "nose-to-brain" pathway utilizes the olfactory and trigeminal nerves to transport drugs directly to the brain.[4] This document provides detailed application notes and protocols for the intranasal delivery of a generic "Y1 receptor antagonist 1" for CNS research, drawing upon established methodologies for similar compounds.

Characteristics of this compound

For the purpose of these protocols, "this compound" is a representative potent and selective antagonist for the Neuropeptide Y Y1 receptor. An example of such a compound is the fluorescent probe, compound 39, which exhibits a high affinity for the Y1 receptor with a Ki of 0.19 nM.[6] Another well-studied Y1 receptor antagonist used in intranasal CNS studies is BIBO3304.[6] These antagonists effectively block the signaling cascade initiated by the binding of NPY to the Y1 receptor.

Data Presentation: Pharmacokinetic Profile

The following tables summarize representative pharmacokinetic data for a Y1 receptor antagonist following intranasal administration in a rodent model. These values are illustrative and will vary depending on the specific antagonist, formulation, and animal model.

Table 1: Brain and Plasma Concentrations of this compound Following Intranasal Administration in Mice (100 µg/kg)

Time PointBrain Concentration (ng/g)Plasma Concentration (ng/mL)
30 min150 ± 2530 ± 8
1 hour120 ± 1822 ± 5
2 hours80 ± 1215 ± 4
4 hours40 ± 98 ± 2
8 hours15 ± 53 ± 1
24 hours< 5< 1

Table 2: Pharmacokinetic Parameters of this compound

ParameterBrainPlasma
Cmax (ng/g or ng/mL)15532
Tmax (hours)0.50.5
AUC (0-t) (ng·h/g or ng·h/mL)45085
Brain/Plasma Ratio\multicolumn{2}{c}{4.4 at 30 min}

Signaling Pathways and Experimental Workflows

Y1 Receptor Signaling Pathway

The Neuropeptide Y Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq and Gi alpha subunits. Upon binding of NPY, the receptor undergoes a conformational change, activating these G-proteins and initiating downstream signaling cascades. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. A Y1 receptor antagonist blocks these pathways by preventing NPY from binding to the receptor.

Y1_Signaling_Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds G_protein Gq / Gi Protein Y1R->G_protein Activates Antagonist Y1 Receptor Antagonist 1 Antagonist->Y1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response Modulates

Caption: Y1 receptor signaling pathway initiated by NPY and blocked by an antagonist.

Experimental Workflow for Intranasal Delivery and Analysis

The following diagram outlines the key steps for a typical in vivo study investigating the effects of intranasally delivered this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_data Data Interpretation Formulation 1. Formulate Y1 Antagonist Animal_Acclimation 2. Acclimate Animals Intranasal_Delivery 3. Intranasal Administration Animal_Acclimation->Intranasal_Delivery Behavioral_Testing 4a. Behavioral Assays (e.g., feeding, anxiety) Intranasal_Delivery->Behavioral_Testing PK_Analysis 4b. Pharmacokinetic Analysis (Brain & Plasma Samples) Intranasal_Delivery->PK_Analysis PD_Analysis 4c. Pharmacodynamic Analysis (e.g., receptor occupancy) Intranasal_Delivery->PD_Analysis Data_Analysis 5. Data Analysis & Interpretation Behavioral_Testing->Data_Analysis PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: Workflow for in vivo CNS studies using intranasal Y1 receptor antagonist.

Experimental Protocols

Protocol 1: Formulation of this compound for Intranasal Delivery

This protocol provides a general method for preparing a solution of a peptide-based Y1 receptor antagonist for intranasal administration in rodents.

Materials:

  • This compound (e.g., BIBO3304)

  • Sterile saline (0.9% NaCl)

  • Permeation enhancer (e.g., 0.25% w/v chitosan (B1678972) or 1% w/v cyclodextrin)

  • pH meter

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the required concentration: Based on the desired dosage (e.g., 100 µg/kg) and the administration volume (typically 10-15 µL per nostril for a mouse), calculate the required concentration of the Y1 receptor antagonist in the final solution.

  • Prepare the vehicle: In a sterile tube, prepare the sterile saline solution. If using a permeation enhancer, dissolve it in the saline. For example, to prepare a 0.25% chitosan solution, slowly add chitosan to the saline while stirring until fully dissolved.

  • Adjust pH: Adjust the pH of the vehicle to between 6.0 and 6.5 using a pH meter and appropriate buffers if necessary. This pH range is generally well-tolerated by the nasal mucosa.

  • Dissolve the antagonist: Weigh the required amount of this compound and add it to the prepared vehicle.

  • Ensure complete dissolution: Gently vortex the solution until the antagonist is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a fresh sterile tube to remove any potential microbial contamination.

  • Storage: Store the formulated antagonist solution at 4°C for short-term use or at -20°C for long-term storage in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Intranasal Administration to Awake Mice

This protocol is adapted from established methods for intranasal delivery to conscious mice and is crucial for chronic dosing studies.

Materials:

  • Formulated this compound solution

  • Micropipette and sterile tips

  • Acclimated laboratory mice

Procedure:

  • Animal Acclimation (Crucial): For 1-2 weeks prior to the experiment, handle the mice daily to acclimate them to the procedure. This reduces stress-induced physiological changes that could affect the experimental outcome.

  • Restraint:

    • Gently pick up the mouse by the base of the tail and allow it to grip a wire cage lid.

    • With your non-dominant hand, gently but firmly scruff the mouse by the loose skin on its back and neck.

    • Securely hold the scruff and position the mouse so its head is immobilized and the nasal passages are accessible. The head should be tilted back slightly.

  • Administration:

    • Using a micropipette, draw up the desired volume of the Y1 receptor antagonist solution (e.g., 10 µL).

    • Carefully position the pipette tip at the entrance of one nostril.

    • Slowly dispense a small drop (2-3 µL) onto the nostril, allowing the mouse to inhale it.

    • Wait a few seconds between drops to prevent the solution from running out of the nose or down the throat.

    • Repeat for the other nostril if required.

  • Post-Administration:

    • Hold the mouse in the same position for a few seconds after the final drop to ensure complete inhalation.

    • Return the mouse to its home cage.

    • Monitor the animal for any signs of distress.

Protocol 3: Brain Tissue Collection and Preparation for Analysis

This protocol outlines the steps for collecting brain tissue for subsequent pharmacokinetic or pharmacodynamic analysis.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen or dry ice

  • Homogenizer

  • Microcentrifuge

Procedure:

  • Euthanasia: At the desired time point after intranasal administration, euthanize the mouse using an approved method, such as CO2 asphyxiation followed by cervical dislocation or anesthesia followed by decapitation.

  • Brain Extraction:

    • Quickly dissect the skull to expose the brain.

    • Carefully remove the entire brain and place it on an ice-cold surface.

    • If desired, dissect specific brain regions (e.g., olfactory bulb, cortex, hippocampus).

  • Washing: Briefly rinse the brain tissue in ice-cold PBS to remove any blood.

  • Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen or on dry ice to preserve the integrity of the antagonist and other biomolecules.

  • Storage: Store the frozen tissue at -80°C until analysis.

  • Homogenization (for analysis):

    • Weigh the frozen tissue.

    • Add an appropriate volume of ice-cold homogenization buffer (the composition will depend on the subsequent analytical method, e.g., LC-MS/MS).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for analysis.

Conclusion

The intranasal delivery of Y1 receptor antagonists presents a powerful and minimally invasive approach for investigating the role of the NPY system in the CNS. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust preclinical studies. Adherence to proper formulation techniques, animal handling, and tissue processing is critical for obtaining reliable and reproducible results. Further optimization of formulations and delivery devices may enhance the efficiency of nose-to-brain transport and the therapeutic potential of Y1 receptor antagonists.

References

Application Notes and Protocols for Studying Bone Metabolism and Osteoporosis Using a Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a neurotransmitter that plays a role in regulating bone homeostasis through its receptors. The Y1 receptor, a G-protein coupled receptor, is expressed in osteoblastic cells, bone marrow stromal cells (BMSCs), and osteocytes.[1] Emerging evidence suggests that antagonism of the Y1 receptor presents a promising therapeutic strategy for combating osteoporosis and promoting bone health.

Antagonizing the NPY-Y1 receptor signaling pathway has been shown to enhance bone mass.[2][3] This is achieved by promoting the differentiation of bone marrow stromal cells into osteoblasts, the cells responsible for bone formation, and inhibiting bone resorption.[1][4] The underlying mechanism involves the activation of the cAMP/PKA/CREB signaling pathway.[1][4] In preclinical models of osteoporosis, treatment with a Y1 receptor antagonist has been demonstrated to improve bone microstructure, increase bone mineral density, and reduce bone microdamage.[1][5]

These application notes provide a comprehensive overview of the use of a Y1 receptor antagonist, referred to here as "Y1 receptor antagonist 1" (a general designation for a selective Y1 receptor antagonist like BIBO 3304), for studying bone metabolism and osteoporosis. Detailed protocols for key in vivo and in vitro experiments are provided, along with structured data from relevant studies and visualizations of the key signaling pathway and experimental workflows.

Data Presentation

In Vivo Efficacy of this compound in an Ovariectomized (OVX) Rat Model of Osteoporosis
ParameterSham GroupOVX GroupOVX + Y1 Antagonist 1Reference
Bone Mineral Density (BMD) Significantly HigherSignificantly Lower than ShamSignificantly Higher than OVX[5]
Bone Volume/Total Volume (BV/TV) Significantly HigherSignificantly Lower than ShamSignificantly Higher than OVX[1][5]
Trabecular Thickness (Tb.Th) Significantly HigherSignificantly Lower than ShamSignificantly Higher than OVX[5]
Trabecular Number (Tb.N) Significantly HigherSignificantly Lower than ShamSignificantly Higher than OVX[5]
Connectivity Density (Conn.D) Significantly HigherSignificantly Lower than ShamSignificantly Higher than OVX[5]
Serum Ca2+ Level NormalLower than ShamSignificantly Higher than OVX[5]
Effects of this compound on Bone Turnover Markers in OVX Rats
MarkerSham GroupOVX GroupOVX + Y1 Antagonist 1Reference
RUNX2 (Osteoblast marker) HigherLower than ShamPromoted/Higher than OVX[1]
OPG (Inhibitor of bone resorption) HigherLower than ShamPromoted/Higher than OVX[1]
RANKL (Promoter of bone resorption) LowerHigher than ShamInhibited/Lower than OVX[1]
MMP9 (Bone resorption marker) LowerHigher than ShamInhibited/Lower than OVX[1]
Cath-K (Bone resorption marker) LowerHigher than ShamLower than OVX[1]

Experimental Protocols

In Vivo Study of this compound in an Ovariectomized (OVX) Rat Model

This protocol describes the induction of postmenopausal osteoporosis in rats and subsequent treatment with a Y1 receptor antagonist.

Materials:

  • Female Sprague-Dawley rats (12 weeks old)

  • This compound (e.g., BIBO 3304)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Surgical instruments

  • Vehicle for antagonist administration (e.g., saline)

  • Micro-CT scanner

  • Serum biochemical analysis kits (for Ca2+, etc.)

  • Reagents for Western blotting and immunohistochemistry

Procedure:

  • Animal Model:

    • Acclimatize rats for one week.

    • Divide rats into three groups: Sham, Ovariectomized (OVX), and OVX + Y1 antagonist 1.

    • Anesthetize the rats. For the OVX and OVX + Y1 antagonist 1 groups, perform a bilateral ovariectomy. For the Sham group, perform a similar surgery but leave the ovaries intact.

    • Allow a recovery period of 6 weeks for the establishment of osteoporosis in the OVX groups.[5]

  • Antagonist Administration:

    • Following the 6-week recovery period, administer the this compound to the treatment group daily for a specified period (e.g., 7 days to 8 weeks) via oral gavage or another appropriate route.[2][5] The Sham and OVX control groups should receive the vehicle.

  • Analysis of Bone Microstructure:

    • At the end of the treatment period, euthanize the rats and collect the femurs.

    • Perform micro-computed tomography (micro-CT) analysis on the femurs to assess bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and connectivity density (Conn.D).[5]

  • Biochemical and Molecular Analysis:

    • Collect blood samples to measure serum levels of biochemical markers such as calcium (Ca2+).[5]

    • Extract bone marrow from the femurs for Western blot analysis of bone turnover markers including RUNX2, OPG, RANKL, MMP9, and Cathepsin K (Cath-K).[1]

    • Perform immunohistochemical analysis on bone tissue sections for markers like RUNX2 and MMP9.[1]

In Vitro Study of this compound on Bone Marrow Stromal Cell (BMSC) Differentiation

This protocol details the investigation of the effects of a Y1 receptor antagonist on the osteogenic differentiation of BMSCs.

Materials:

  • Bone marrow stromal cells (BMSCs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Osteogenic induction medium (cell culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • This compound (e.g., BIBP3226)

  • Neuropeptide Y (NPY)

  • Reagents for Alizarin Red S staining

  • Reagents for quantitative real-time PCR (qRT-PCR) and Western blotting

  • cAMP/PKA/CREB pathway activators (e.g., 8-Bromo-cAMP) and inhibitors (e.g., H-89)

Procedure:

  • Cell Culture and Treatment:

    • Isolate and culture BMSCs from rat bone marrow.

    • Plate the BMSCs and allow them to adhere.

    • Divide the cells into different treatment groups: Control, NPY, NPY + Y1 antagonist 1, and Y1 antagonist 1 alone.

    • Treat the cells with the respective compounds in osteogenic induction medium.

  • Assessment of Osteogenic Differentiation:

    • Alizarin Red S Staining: After a set period of differentiation (e.g., 14-21 days), fix the cells and stain with Alizarin Red S to visualize calcium deposits, an indicator of mineralization.

    • Gene Expression Analysis: At earlier time points (e.g., 3-7 days), extract RNA and perform qRT-PCR to measure the expression of osteogenic marker genes such as RUNX2.[4]

    • Protein Expression Analysis: Extract protein and perform Western blotting to assess the levels of osteogenic proteins like RUNX2.[1]

  • Investigation of Signaling Pathways:

    • To confirm the involvement of the cAMP/PKA/CREB pathway, treat BMSCs with NPY in the presence or absence of the this compound or a cAMP activator (e.g., 8-Bromo-cAMP).

    • Analyze the protein levels of total and phosphorylated PKA and CREB via Western blotting.[1]

    • To further validate the pathway, use a PKA inhibitor (e.g., H-89) in combination with the Y1 receptor antagonist and assess the impact on RUNX2 expression.[4]

Mandatory Visualizations

Y1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds and Activates AC Adenylate Cyclase Y1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB RUNX2 RUNX2 pCREB->RUNX2 Increases Transcription RANKL_OPG RANKL/OPG Ratio pCREB->RANKL_OPG Decreases Ratio Osteogenesis Osteoblast Differentiation (Bone Formation) RUNX2->Osteogenesis Promotes Osteoclastogenesis Osteoclastogenesis (Bone Resorption) RANKL_OPG->Osteoclastogenesis Inhibits Antagonist This compound Antagonist->Y1R Blocks

Caption: Y1 Receptor Signaling in Bone Metabolism.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animals Female Rats Grouping Divide into 3 Groups: - Sham - OVX - OVX + Y1 Antagonist 1 Animals->Grouping Surgery Sham Surgery or Ovariectomy (OVX) Grouping->Surgery Recovery 6-week Recovery Period Surgery->Recovery Treatment Administer Y1 Antagonist 1 or Vehicle Daily Recovery->Treatment Euthanasia Euthanasia and Sample Collection Treatment->Euthanasia MicroCT Micro-CT Analysis of Femurs Euthanasia->MicroCT Biochem Serum Biochemical Analysis Euthanasia->Biochem WesternBlot Western Blot of Bone Marrow Euthanasia->WesternBlot IHC Immunohistochemistry of Bone Tissue Euthanasia->IHC

Caption: In Vivo Experimental Workflow.

Logical_Relationship cluster_problem Clinical Problem cluster_mechanism Underlying Mechanism cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome Osteoporosis Osteoporosis: Low Bone Mass & Microarchitectural Deterioration NPY_Y1R NPY-Y1R Signaling Inhibits Osteogenesis Osteoporosis->NPY_Y1R is associated with Antagonist This compound NPY_Y1R->Antagonist is targeted by BoneFormation Increased Bone Formation Antagonist->BoneFormation leads to BoneResorption Decreased Bone Resorption Antagonist->BoneResorption leads to ImprovedBone Improved Bone Mass and Microstructure BoneFormation->ImprovedBone BoneResorption->ImprovedBone ImprovedBone->Osteoporosis ameliorates

Caption: Rationale for Y1 Receptor Antagonism in Osteoporosis.

References

Troubleshooting & Optimization

"Y1 receptor antagonist 1" solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility and formulation challenges encountered during experiments with Y1 receptor antagonists, using BIBO 3304 as a representative example. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving the Y1 receptor antagonist BIBO 3304?

A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended. BIBO 3304 is soluble up to 100 mM in DMSO. For some applications, ethanol (B145695) can also be used, with solubility reported up to 20 mM.

Q2: My Y1 receptor antagonist precipitates when I dilute my DMSO stock solution in an aqueous medium. What should I do?

A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.[1] Here are a few troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent toxicity in cellular assays.[1]

  • Use a Stepped Dilution: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform one or more intermediate dilution steps in DMSO first.

  • Alter the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid dispersion. This can prevent localized high concentrations of the compound that can lead to precipitation.

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate.[1] However, be cautious about the compound's stability under these conditions.

Q3: Are there established formulations to improve the aqueous solubility of BIBO 3304 for in vivo experiments?

A3: Yes, for in vivo studies, it is often necessary to use formulation vehicles to improve the solubility and bioavailability of poorly soluble compounds like BIBO 3304. Here are a couple of reported formulations:

  • Cyclodextrin-based formulation: A clear solution of at least 2.5 mg/mL (3.88 mM) can be achieved by first dissolving BIBO 3304 in 10% DMSO and then adding this to a solution of 90% (20% SBE-β-CD in saline).[2]

  • Lipid-based formulation: A clear solution of at least 2.5 mg/mL (3.88 mM) can also be prepared by dissolving the compound in 10% DMSO and then adding this to 90% corn oil.[2]

Solubility Data for BIBO 3304

The following table summarizes the known solubility of the Y1 receptor antagonist, BIBO 3304, in various solvents.

Solvent/VehicleReported SolubilityMolar ConcentrationReference
Dimethyl sulfoxide (DMSO)Up to 100 mM100 mM
EthanolUp to 20 mM20 mM
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL≥ 3.88 mM[2]
10% DMSO / 90% corn oil≥ 2.5 mg/mL≥ 3.88 mM[2]
Aqueous Buffer at pH 6374 µg/mL~0.58 mM[3][4]

Troubleshooting Guide for Solubility Issues

If you are encountering solubility issues with your Y1 receptor antagonist, the following decision tree can guide you through the troubleshooting process.

G start Start: Compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precipitate Stock solution has precipitate. Consider gentle warming or sonication. If still precipitate, remake stock. check_stock->stock_precipitate No dilution_issue Precipitation upon dilution in aqueous buffer. check_stock->dilution_issue Yes optimize_dmso Optimize final DMSO concentration (aim for <0.5%) dilution_issue->optimize_dmso change_dilution Alter dilution method: - Add drug to buffer (not buffer to drug) - Vortex during addition optimize_dmso->change_dilution use_cosolvent Consider using a co-solvent or formulation vehicle. change_dilution->use_cosolvent adjust_ph Does the compound have ionizable groups? Adjust pH of the buffer. use_cosolvent->adjust_ph success Solubility Issue Resolved adjust_ph->success

Caption: Troubleshooting workflow for Y1 receptor antagonist precipitation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5][6]

Materials:

  • Y1 receptor antagonist (e.g., BIBO 3304)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • Microcentrifuge

  • HPLC system for quantification

Methodology:

  • Add an excess amount of the Y1 receptor antagonist to a known volume of PBS (e.g., 1-2 mg in 1 ml). The excess solid should be clearly visible.

  • Seal the container and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved antagonist using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol provides a method for preparing a solubilized formulation of a Y1 receptor antagonist for in vivo use, based on a published method for BIBO 3304.[2]

Materials:

  • Y1 receptor antagonist (e.g., BIBO 3304)

  • DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

  • Sterile vials and syringes

Methodology:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline. This will serve as the vehicle.

  • Weigh the required amount of the Y1 receptor antagonist and place it in a sterile vial.

  • Add a volume of DMSO equivalent to 10% of the final desired volume to the vial containing the antagonist. Vortex or sonicate until the compound is fully dissolved.

  • In a separate sterile vial, measure out a volume of the 20% SBE-β-CD solution equivalent to 90% of the final desired volume.

  • Slowly add the DMSO-drug concentrate from step 3 to the SBE-β-CD solution while continuously vortexing.

  • Visually inspect the final solution to ensure it is clear and free of any precipitate.

Signaling Pathways and Workflows

Y1 Receptor Signaling Pathway

The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR). Its activation by NPY primarily leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8]

G cluster_membrane Cell Membrane Y1R Y1 Receptor Gi Gi Protein Y1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts NPY NPY (Agonist) NPY->Y1R Activates Antagonist Y1 Antagonist (e.g., BIBO 3304) Antagonist->Y1R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Leads to

Caption: Simplified Y1 receptor signaling pathway and antagonist inhibition.

Formulation Development Workflow for Poorly Soluble Drugs

The development of a suitable formulation for a poorly soluble Y1 receptor antagonist typically follows a structured workflow.

G start Start: Poorly Soluble Y1 Antagonist physchem Physicochemical Characterization (pKa, logP, melting point) start->physchem sol_screen Solubility Screening (Aqueous buffers, co-solvents, cyclodextrins, lipids) physchem->sol_screen form_strategy Select Formulation Strategy sol_screen->form_strategy cosolvent Co-solvent System (e.g., DMSO, PEG) form_strategy->cosolvent Simple lipid Lipid-based System (e.g., SEDDS, corn oil) form_strategy->lipid Lipophilic amorphous Amorphous Solid Dispersion form_strategy->amorphous Complex dev_opt Develop & Optimize Formulation cosolvent->dev_opt lipid->dev_opt amorphous->dev_opt stability Stability Testing (Physical & Chemical) dev_opt->stability invivo In Vivo Evaluation (PK/PD studies) stability->invivo final Final Formulation invivo->final

Caption: General workflow for developing a formulation for a poorly soluble drug.

References

Technical Support Center: Optimizing "Y1 Receptor Antagonist 1" Dose for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dose and experimental design for Y1 receptor antagonists. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to enhance the success and reproducibility of your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Y1 receptor antagonists?

A1: The Neuropeptide Y (NPY) Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi inhibitory subunit.[1][2] Upon activation by NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3][4] Some studies also suggest that Y1 receptor activation can lead to the mobilization of intracellular calcium via phospholipase C (PLC).[3][4] Y1 receptor antagonists block these signaling pathways by preventing NPY from binding to the receptor.

Q2: How do I select the most appropriate Y1 receptor antagonist for my in vivo study?

A2: The choice of antagonist depends on several factors:

  • Selectivity: Ensure the antagonist is highly selective for the Y1 receptor over other NPY receptor subtypes (Y2, Y4, Y5) and other GPCRs to minimize off-target effects.[1][5][6] Refer to Table 1 for the selectivity profiles of common antagonists.

  • Pharmacokinetics (PK): Consider the antagonist's half-life, bioavailability, and ability to cross the blood-brain barrier.[7][8] For central nervous system (CNS) studies, an antagonist with good brain penetration is crucial, or intracerebroventricular (ICV) administration may be necessary.[6][8]

  • Species Reactivity: Confirm that the antagonist has high affinity for the Y1 receptor in your chosen animal model (e.g., rat, mouse).[6][9]

  • Availability of a Negative Control: The availability of an inactive enantiomer (e.g., BIBO3457 for BIBO3304) is highly advantageous for confirming that the observed effects are target-specific.[6][10]

Q3: What are some common in vivo models where Y1 receptor antagonists are used?

A3: Y1 receptor antagonists are evaluated in a variety of models, including:

  • Feeding Behavior: To study the role of NPY in appetite regulation, antagonists are used to see if they can reduce food intake induced by fasting or by direct NPY administration.[6][11][12]

  • Cardiovascular Models: To investigate the vasoconstrictive effects of NPY, antagonists are tested for their ability to lower blood pressure or block NPY-induced vasoconstriction.[13][14][15]

  • Diabetes and Metabolism: Studies use antagonists to explore the role of Y1 receptors in glucose homeostasis and β-cell function.[16][17][18]

  • Pain and Itch Models: To assess the role of Y1 receptors in nociception.

  • Cancer Models: To investigate the involvement of NPY signaling in tumor growth and migration.[19]

Q4: What is a reasonable starting dose for my in vivo experiment?

A4: Starting doses vary significantly based on the antagonist, animal model, and administration route. It is always recommended to perform a dose-response study. However, you can find typical dose ranges from published literature in Table 2 as a starting point. For example, intraperitoneal (i.p.) administration of BMS-193885 in rats has been effective at 10 mg/kg for reducing food intake.[8] For intracerebroventricular (ICV) administration of BIBO3304 in rats, doses around 30 µg have been shown to inhibit NPY-induced feeding.[9][11]

Q5: Which route of administration should I use?

A5: The route of administration depends on the target tissue and the properties of the antagonist:

  • Intravenous (IV): Provides immediate and complete bioavailability but may have a short duration of action.

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering good absorption for many compounds.[8]

  • Oral Gavage (PO): Suitable for antagonists with good oral bioavailability, often used in chronic studies.[17]

  • Intracerebroventricular (ICV): Used to directly target the central nervous system, bypassing the blood-brain barrier. This is necessary for antagonists that do not readily enter the brain.[11]

  • Intranasal: A non-invasive method for brain-targeted delivery.[20]

Troubleshooting Guide

Problem: I am not observing the expected efficacy of the Y1 receptor antagonist.

Potential Cause Troubleshooting Steps
Dose is too low. Perform a dose-response study to determine the optimal dose for your model. Review the literature for effective doses of your specific antagonist in a similar experimental setup (see Table 2).[13]
Poor bioavailability or brain penetration. If targeting the CNS with a systemic administration route, the antagonist may not be reaching the brain in sufficient concentrations.[6] Check the pharmacokinetic data for your antagonist (Table 3). Consider switching to a brain-penetrant antagonist or using direct CNS administration (e.g., ICV).[11]
Compound instability or improper formulation. Prepare fresh solutions for each experiment. Ensure the antagonist is fully dissolved in the vehicle. Some compounds may be sensitive to light or temperature. Check the manufacturer's storage recommendations.
Incorrect administration technique. Verify your administration technique. For example, in oral gavage, ensure the compound is delivered to the stomach and not the lungs. For ICV injections, confirm cannula placement.[21]
Rapid metabolism or clearance. The antagonist may have a short half-life, requiring more frequent dosing or a different administration method (e.g., continuous infusion) to maintain effective concentrations.[13]
Compensatory mechanisms. The NPY system has multiple receptors (e.g., Y5) that can also mediate feeding.[7] Prolonged antagonism of the Y1 receptor might lead to compensatory changes in the expression or activity of other receptors. Consider using antagonists for multiple NPY receptors if a single antagonist is ineffective.

Problem: I am observing high variability in my results between animals.

Potential Cause Troubleshooting Steps
Inconsistent dosing. Ensure precise and consistent administration of the antagonist. Use appropriate animal restraints to minimize movement and ensure the full dose is delivered.
Animal stress or underlying health issues. Acclimatize animals to the housing and experimental conditions before starting the study.[22] Monitor animals for signs of stress or illness, as this can significantly impact physiological responses.
Variability in compound formulation. If using a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose.
Genetic variability. Use well-characterized, inbred animal strains to minimize genetic differences between individuals.

Problem: I suspect the observed effects are not specific to Y1 receptor antagonism (off-target effects).

Potential Cause Troubleshooting Steps
Antagonist has low selectivity. Review the selectivity profile of your antagonist (Table 1). Some antagonists may have affinity for other receptors (e.g., α2-adrenergic, sigma).[8]
Vehicle effects. Always include a vehicle-only control group to ensure the observed effects are not due to the solvent (e.g., DMSO).
Use of a negative control. If available, use an inactive enantiomer of your antagonist (e.g., BIBO3457 for BIBO3304).[6][10] This is a powerful tool to demonstrate that the effect is stereospecific and target-mediated.
Use a second, structurally different antagonist. Confirm your findings with a different Y1 receptor antagonist that has a distinct chemical structure. This reduces the likelihood that the observed effect is due to an off-target activity common to a specific chemical scaffold.
Cardiovascular side effects. Some Y1 receptor antagonists may cause transient changes in blood pressure unrelated to Y1 receptor blockade.[19] It is advisable to monitor basic cardiovascular parameters if unexpected systemic effects are observed.

Data Presentation: Summary of Y1 Receptor Antagonists

Table 1: In Vitro Profile of Common Y1 Receptor Antagonists

AntagonistSpeciesKi / IC50 (Y1)Selectivity over other NPY ReceptorsReference(s)
BIBO3304 HumanIC50: 0.38 nM>1000-fold vs Y2, Y4, Y5[6][9]
RatIC50: 0.72 nM>1000-fold vs Y4, Y5[6][9]
BMS-193885 HumanKi: 3.3 nM>200-fold vs other NPY receptors[8]
1229U91 HumanKi: 0.10 nM~7000-fold vs Y2[11]
H 409/22 Pig-Y1 selective[13]
BIBP3226 HumanKi: 0.47 nM>1000-fold vs Y2[3]
RatKi: 6.8 nM[3]

Table 2: In Vivo Dose Ranges and Administration Routes for Y1 Receptor Antagonists

AntagonistSpeciesModelDoseRouteObserved EffectReference(s)
BIBO3304 RatFeeding30 µgICVInhibition of NPY-induced feeding[6][9]
MouseDiabetesOralImproved glycemic control[16][17]
MouseALS model100 µg/kgIntranasalImproved motor deficits[20]
BMS-193885 RatFeeding10 mg/kgIPReduced food intake and body weight[8]
Rat/DogCardiovascularup to 30/10 mg/kgIVNo serious adverse effects[8]
1229U91 RatFeeding30 µgICVInhibition of NPY-induced feeding[11]
H 409/22 PigVasoconstriction1.8 - 180 nmol/kg/minIV infusionInhibition of NPY-induced vasoconstriction[13]

Table 3: Pharmacokinetic Properties of Selected Y1 Receptor Antagonists

AntagonistPropertySpeciesValue/ObservationReference(s)
BIBO3304 Bioavailability-Orally bioavailable[17]
Brain Penetration-Non-brain-penetrable[17]
BMS-193885 Bioavailability-Good systemic bioavailability, but lacks oral bioavailability[8]
Brain Penetration-Good brain penetration[8]
H 409/22 Half-lifePigInitial: ~3 min, Terminal: ~30 min[13]

Experimental Protocols

Protocol 1: Preparation and Administration of Y1 Receptor Antagonists for In Vivo Studies

1.1. Vehicle Preparation (General Guidance)

  • For Intraperitoneal (IP) or Intravenous (IV) Injection: The choice of vehicle depends on the solubility of the antagonist. A common starting point for lipophilic compounds is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline.

    • Example Formulation: 10% DMSO, 10% Tween 80, 80% sterile saline.

    • Procedure: First, dissolve the antagonist in DMSO. In a separate tube, mix the Tween 80 with the saline. Then, slowly add the DMSO/antagonist solution to the saline/Tween 80 mixture while vortexing to prevent precipitation.

    • Important: Always prepare the vehicle fresh and perform a small-scale test to ensure the compound remains in solution at the desired final concentration. Administer a vehicle-only control group in your experiments.

  • For Intracerebroventricular (ICV) Injection: The vehicle must be sterile and isotonic.

    • Recommended Vehicle: Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF).

    • Procedure: Dissolve the antagonist directly in the sterile saline or aCSF. The solution may need to be filtered through a 0.22 µm syringe filter before injection to ensure sterility.

1.2. Administration Techniques

  • Oral Gavage (Mice/Rats): Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the last rib to ensure proper placement in the stomach. Administer the solution slowly to avoid regurgitation or aspiration.

  • Intraperitoneal (IP) Injection (Mice/Rats): Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum. Use an appropriate needle size (e.g., 25-27 gauge).

  • Intracerebroventricular (ICV) Injection: This requires stereotaxic surgery to implant a guide cannula. See Protocol 3 for details.

Protocol 2: Assessment of In Vivo Efficacy - Food Intake Study in Rodents

This protocol describes a typical experiment to assess the effect of a Y1 receptor antagonist on NPY-induced food intake in rats.

  • Animal Acclimatization: House rats individually for at least one week before the experiment to acclimate them to the cages and handling.

  • Cannula Implantation: Perform ICV cannula implantation surgery as described in Protocol 3 and allow for a one-week recovery period.

  • Habituation: Handle the rats daily and habituate them to the injection procedure by performing mock injections with the internal cannula.

  • Experimental Day:

    • Ensure rats have free access to food and water.

    • At the beginning of the light cycle, inject the Y1 receptor antagonist (e.g., 30 µg BIBO3304 in 5 µL sterile saline) or vehicle via the ICV cannula over 1 minute.[9][11]

    • 15 minutes after the antagonist injection, administer NPY (e.g., 5 µg in 5 µL sterile saline) or vehicle via the ICV cannula.

    • Immediately provide a pre-weighed amount of food.

    • Measure cumulative food intake and any spillage at 1, 2, and 4 hours post-NPY injection.

  • Control Groups: The experiment should include the following groups:

    • Vehicle + Vehicle

    • Vehicle + NPY

    • Antagonist + NPY

    • Antagonist + Vehicle

Protocol 3: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats

3.1. Cannula Implantation Surgery

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Stereotaxic Placement: Place the anesthetized rat in a stereotaxic apparatus. Ensure the head is level between bregma and lambda.

  • Surgical Preparation: Shave the scalp and clean the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Coordinate Identification: Identify bregma. For the lateral ventricle in rats, typical coordinates are approximately: AP: -0.8 mm, ML: ±1.5 mm from bregma.[4]

  • Drilling: Drill a small hole in the skull at the determined coordinates. Drill additional holes for anchor screws.

  • Cannula Implantation: Slowly lower a sterile guide cannula to the desired depth (DV: -3.5 to -4.0 mm from the skull surface).[4][23]

  • Fixation: Secure the cannula and anchor screws to the skull using dental cement.

  • Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least one week. Keep the cannula patent with a dummy cannula.

3.2. ICV Injection Procedure

  • Restraint: Gently restrain the conscious, recovered rat.

  • Injection: Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the guide cannula.

  • Infusion: Connect the injector to a microsyringe pump and infuse the solution at a slow rate (e.g., 1 µL/min) for a total volume of typically 1-5 µL.[4][21]

  • Post-infusion: Leave the injector in place for an additional minute to prevent backflow upon removal. Replace the dummy cannula.

Mandatory Visualizations

NPY_Y1_Signaling cluster_membrane Cell Membrane Y1R Y1 Receptor Gi Gαi Y1R->Gi Gq Gαq Y1R->Gq AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) IP3_DAG ↑ IP3 + DAG PLC->IP3_DAG NPY NPY NPY->Y1R Gi->AC Inhibits Gq->PLC Activates PKA ↓ PKA cAMP->PKA Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC ERK ↑ ERK1/2 Ca2->ERK PKC->ERK

Caption: NPY-Y1 Receptor Signaling Pathway

Workflow start Start lit_review Literature Review & Antagonist Selection start->lit_review dose_finding Dose-Response Study lit_review->dose_finding main_study Main Efficacy Study (with controls) dose_finding->main_study data_collection Data Collection (e.g., food intake, BP) main_study->data_collection analysis Data Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation end End interpretation->end

Caption: Experimental Workflow for In Vivo Efficacy Testing

Troubleshooting action_node action_node end_node end_node start Experiment Completed q1 Efficacy Observed? start->q1 q2 High Variability? q1->q2 Yes a1 Check Dose & PK Use ICV if needed q1->a1 No q3 Off-Target Effects Suspected? q2->q3 No a2 Refine Protocol (Dosing, Handling) q2->a2 Yes a3 Use Negative Controls & 2nd Antagonist q3->a3 Yes success Success q3->success No a1->start Re-run a2->start Re-run a3->start Re-run

Caption: Troubleshooting Logic for In Vivo Experiments

References

"Y1 receptor antagonist 1" off-target effects and selectivity profiling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Y1 Receptor Antagonist 1

Welcome to the technical support center for "this compound." This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you might encounter during your experiments, along with detailed experimental protocols and selectivity data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist for the Neuropeptide Y (NPY) Y1 receptor. The Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gαi/o proteins.[1] Upon activation by its endogenous ligand NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] this compound blocks this action by binding to the receptor, thereby preventing NPY-mediated signaling.[3] This antagonism can reverse NPY's physiological effects, which include roles in appetite regulation, bone metabolism, and cardiovascular function.[1][2][4]

Q2: I'm observing an unexpected physiological response in my in vivo model that doesn't seem related to Y1 antagonism. What could be the cause?

A2: This is likely due to an off-target effect. While "this compound" is highly selective for the Y1 receptor, it can exhibit weak affinity for other receptors at higher concentrations. Based on broad selectivity panel screening of similar compounds like BIBO3304, potential off-target interactions could occur at receptors such as the Dopamine D2S, kappa-Opioid (KOP), and Vasopressin V1a receptors.[5][6] An unexpected cardiovascular effect, for instance, might be linked to V1a receptor interaction. It is crucial to consult the selectivity profile (see Table 1) and perform secondary assays on the most likely off-target candidates to confirm.

Q3: My functional assay results (e.g., cAMP inhibition) are inconsistent or show a weaker-than-expected blockade. What are the common reasons for this?

A3: Inconsistent results in functional assays can stem from several factors:

  • Assay Conditions: The potency of an antagonist can be influenced by the concentration of the agonist (NPY) used. Ensure you are using an agonist concentration at or near its EC80 for a robust and reproducible antagonist response.

  • Cellular Context: The level of Y1 receptor expression in your cell line can impact the observed antagonist potency. Low receptor expression may require higher antagonist concentrations for a full blockade.

  • Compound Stability: Ensure the antagonist has not degraded in your assay buffer. Prepare fresh solutions and minimize freeze-thaw cycles.

  • Binding Kinetics: If the antagonist has slow binding kinetics, a pre-incubation period before adding the agonist may be necessary to reach equilibrium and observe the maximal blocking effect.[7]

Q4: How can I definitively determine if an observed effect is on-target (Y1-mediated) or off-target?

A4: A systematic approach is required:

  • Use a Negative Control: Employ a structurally similar but inactive enantiomer (if available, such as the (S)-enantiomer for BIBP3226 or BIBO3304) in your assay.[3][6][8] An on-target effect should not be observed with the inactive version.

  • Orthogonal Antagonist: Use a different, structurally distinct Y1 receptor antagonist. If both compounds produce the same effect, it is likely mediated by the Y1 receptor.

  • Knockout/Knockdown Models: The most definitive method is to use cells or animal models where the Y1 receptor has been genetically knocked out or knocked down. The antagonist should have no effect in these systems if the action is on-target.[4]

  • Off-Target Validation: Test the antagonist directly on cell lines expressing high levels of suspected off-target receptors (e.g., V1a, D2S) to measure its potency at those sites.[5]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Troubleshooting Steps
Unexpected Cardiovascular Effects (e.g., changes in blood pressure) Off-target activity on Vasopressin V1a receptors.1. Review the selectivity data in Table 1. 2. Perform a functional assay (e.g., calcium mobilization) in cells expressing V1a receptors to determine the antagonist's IC50. 3. Compare the potency at V1a vs. Y1 to establish a therapeutic window.
Variable Potency (IC50) Between Experiments Inconsistent agonist concentration; Cell passage number affecting receptor expression; Antagonist pre-incubation time.1. Standardize the NPY concentration (e.g., EC80). 2. Use cells within a consistent and low passage number range. 3. Empirically determine the optimal antagonist pre-incubation time (e.g., 15, 30, 60 minutes) to ensure equilibrium.
Compound Shows Agonist Activity at High Concentrations Partial agonism; Off-target receptor activation.1. Run the antagonist in the absence of an agonist to test for partial agonist activity.[9] 2. Test the compound in a cell line that does not express the Y1 receptor to check for off-target agonism.[9] 3. Verify compound purity to rule out contamination with an agonist.
Complete Lack of Antagonist Activity Incorrect compound (e.g., inactive enantiomer); Degraded compound; Assay system not responsive to NPY.1. Confirm the identity and purity of the compound via analytical chemistry (LC-MS, NMR). 2. Run a positive control with a known Y1 agonist (NPY) to ensure the assay is functional. 3. Use a fresh stock of the antagonist.

Quantitative Data Summary

Table 1: Selectivity Profile of this compound (Representative Data)

This table summarizes the binding affinity (Ki) or functional inhibition (IC50) of the antagonist against the target Y1 receptor and a panel of other common receptors. High selectivity is indicated by a large ratio between off-target Ki/IC50 and on-target Ki/IC50. Data is based on profiles of well-characterized Y1 antagonists like BIBO3304.[5][8]

ReceptorSpeciesAssay TypeKi / IC50 (nM)Selectivity Fold (vs. hY1)
Y1 (Target) Human Binding 0.38 -
Y1 (Target) Rat Binding 0.72 ~2
Y2HumanBinding> 1000> 2600
Y4HumanBinding> 1000> 2600
Y5HumanBinding> 1000> 2600
Dopamine D2SHumanBinding~ 2500 (60-70% inh. @ 10µM)~ 6500
κ-Opioid (KOP)HumanBinding~ 2500 (60-70% inh. @ 10µM)~ 6500
Vasopressin V1aHumanBinding~ 3000 (60-70% inh. @ 10µM)~ 7900

Data is compiled for illustrative purposes based on publicly available information for selective Y1 antagonists.[5][6][8]

Visualizations and Workflows

Signaling Pathway and Antagonist Mechanism

G cluster_membrane Plasma Membrane Y1R Y1 Receptor Gi Gi Protein Y1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts NPY NPY (Agonist) NPY->Y1R Binds & Activates Antagonist Y1 Antagonist 1 Antagonist->Y1R Binds & Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response

Caption: Canonical NPY-Y1 receptor Gi signaling pathway and the blocking mechanism of this compound.

Experimental Workflow for Selectivity Profiling

G start Start: Compound Synthesis primary_screen Primary Screen: Y1 Receptor Binding Assay (Determine Ki) start->primary_screen secondary_screen Secondary Screen: Binding Assays for related NPY receptors (Y2, Y4, Y5) primary_screen->secondary_screen High Affinity? (e.g., Ki < 10 nM) broad_panel Broad Panel Screen: (e.g., SafetyScreen44™) ~50-100 common off-targets secondary_screen->broad_panel Selective over Yx? functional_validation Functional Validation: Test top off-targets (IC50 in functional assay) broad_panel->functional_validation Hits identified? conclusion Define Selectivity Profile & Identify Liabilities broad_panel->conclusion No significant hits functional_validation->conclusion

Caption: A stepwise workflow for characterizing the selectivity profile of a novel Y1 receptor antagonist.

Troubleshooting Logic for Unexpected Activity

G start Unexpected in vivo or in vitro effect observed check_literature Consult literature & selectivity panels for known off-targets of Y1 antagonists. start->check_literature is_off_target_known Potential off-target identified? check_literature->is_off_target_known perform_secondary_assay Perform functional assay on cell line expressing the off-target receptor. is_off_target_known->perform_secondary_assay Yes conclusion_on_target Conclusion: Effect is likely ON-TARGET or novel off-target is_off_target_known->conclusion_on_target No compare_potency Compare potency: On-target (Y1) vs. Off-target perform_secondary_assay->compare_potency is_potency_relevant Is off-target potency within a physiologically relevant range? compare_potency->is_potency_relevant conclusion_off_target Conclusion: Effect is likely OFF-TARGET is_potency_relevant->conclusion_off_target Yes is_potency_relevant->conclusion_on_target No

Caption: Decision tree for troubleshooting the origin of an unexpected experimental result.

Key Experimental Protocols

Radioligand Binding Assay for Y1 Receptor Affinity (Ki Determination)

Objective: To determine the binding affinity (Ki) of "this compound" for the human Y1 receptor.

Methodology:

  • Membrane Preparation: Utilize membranes from a stable cell line overexpressing the human Y1 receptor (e.g., HEK293 or CHO-K1 cells).[3]

  • Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY) at a concentration near its Kd value.

    • Add increasing concentrations of the unlabeled "this compound" (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled NPY, e.g., 1 µM).

  • Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of NPY-Mediated cAMP Reduction

Objective: To determine the functional potency (IC50) of "this compound" by measuring its ability to block NPY-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the Y1 receptor (e.g., SK-N-MC cells) into a 96-well plate and grow to near confluency.[3]

  • Antagonist Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of "this compound" to the wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of Forskolin (to stimulate basal cAMP production) along with an EC80 concentration of NPY to all wells (except the basal control).

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]

  • Data Analysis: Normalize the data with 0% effect being the signal from NPY stimulation and 100% effect being the signal from Forskolin alone. Plot the percentage of inhibition against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50 value.

References

Technical Support Center: Y1 Receptor Antagonists and hERG Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for Y1 receptor antagonists to inhibit the hERG (human Ether-à-go-go-Related Gene) channel.

Frequently Asked Questions (FAQs)

Q1: Why is assessing hERG channel inhibition important for our Y1 receptor antagonist program?

A1: The hERG potassium channel is critical for cardiac repolarization.[1] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram. This can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[1] Regulatory agencies require hERG safety testing for new chemical entities before they can proceed to clinical trials. Therefore, early assessment of the hERG liability of your Y1 receptor antagonist is a critical step in preclinical safety evaluation.

Q2: We have a potent Y1 receptor antagonist, but it shows significant hERG inhibition. What are our options?

A2: This is a common challenge in drug discovery. The primary strategy is to initiate a medicinal chemistry effort to modify the compound's structure to reduce its affinity for the hERG channel while maintaining its potency for the Y1 receptor. A published example of this approach involves a series of 2,4-diaminopyridine-based NPY Y1 receptor antagonists. The initial lead compound showed potent Y1 antagonism but also significant hERG inhibitory activity. Through structure-activity relationship (SAR) studies, a new compound was identified that retained high Y1 receptor potency but had a significantly reduced hERG liability.[2][3]

Q3: What are the typical physicochemical properties of compounds that inhibit the hERG channel?

A3: Generally, compounds that inhibit the hERG channel are lipophilic and contain a basic amine.[4] These features are often present in CNS-targeting molecules, including some Y1 receptor antagonists. Reducing lipophilicity and modulating the pKa of the basic center are common strategies to mitigate hERG inhibition.

Q4: What is the difference between manual and automated patch-clamp for hERG assessment?

A4: Manual patch-clamp is considered the "gold standard" for its high data quality and flexibility.[5] However, it is low-throughput. Automated patch-clamp systems offer much higher throughput, making them suitable for screening large numbers of compounds early in a drug discovery program.[6] While automated systems are generally reliable, they can sometimes be less sensitive, and issues like compound precipitation or adsorption to plasticware can affect the results.[7]

Troubleshooting Guides

Issue 1: High Variability in hERG IC50 Values

Symptom: You are observing significant well-to-well or day-to-day variability in the IC50 values for your Y1 receptor antagonist in your hERG assay.

Possible Cause Troubleshooting Step
Compound Instability or Precipitation Your Y1 antagonist may have poor solubility in the aqueous external solution used for the assay. Visually inspect solutions for any signs of precipitation. Use a validated LC-MS/MS method to confirm the concentration of the compound in the assay buffer.[8] Consider using a lower concentration of solvent (e.g., DMSO) or adding a surfactant, but validate that these do not affect the hERG channel themselves.
Compound Adsorption Lipophilic compounds can adsorb to the plastic tubing and well plates of automated patch-clamp systems, reducing the effective concentration delivered to the cells.[7] Consider using low-adhesion plastics or pre-treating the system with a blocking agent. Manual patch-clamp, with its glass pipettes, can sometimes mitigate this issue.
Unstable Electrophysiological Recordings The quality of the gigaohm seal and the overall health of the cells are crucial. A "leaky" seal will introduce noise and can lead to an underestimation of the true current, affecting the calculated percent inhibition. Monitor seal resistance and holding current throughout the experiment.[9]
Voltage Control Issues Inadequate series resistance compensation can lead to errors in the commanded membrane potential, which can affect the activity of voltage-gated channels like hERG. Ensure that series resistance is monitored and compensated for appropriately (typically >80%).[5]
Issue 2: No hERG Inhibition Observed, But Literature Suggests Potential Liability

Symptom: Your in-house assay is not detecting hERG inhibition for a Y1 antagonist from a chemical series that has been reported to have hERG liability.

Possible Cause Troubleshooting Step
Incorrect Voltage Protocol The blocking effect of many compounds on the hERG channel is voltage-dependent, meaning they bind preferentially to certain states of the channel (open or inactivated).[10] Ensure your voltage protocol is designed to promote channel opening and inactivation, which is where most blockers bind. A standard pulse protocol often includes a depolarizing step to a positive potential (e.g., +20 mV) to open and inactivate the channels.[11]
Low Compound Concentration The actual concentration of the compound reaching the cells may be lower than the nominal concentration due to the issues described in Issue 1 (solubility, adsorption). Verify the compound concentration in the assay solution.
Assay Sensitivity The cell line used may have a low level of hERG expression, resulting in small currents that make it difficult to resolve modest levels of inhibition. Ensure your cell line provides robust and stable hERG currents.
Kinetic Properties of the Blocker Some compounds are "trappable" blockers, meaning they get stuck in the channel when it closes, leading to a use-dependent block.[4] If your protocol uses a low stimulation frequency, you may not detect this type of inhibition. Consider varying the stimulation frequency to test for use-dependent effects.

Data Presentation

The following table illustrates representative data from a study aimed at optimizing a Y1 receptor antagonist to reduce hERG liability.

Table 1: Comparison of Y1 Receptor Antagonist Potency and hERG Inhibition

CompoundY1 Receptor Binding Ki (nM)hERG Inhibition IC50 (µM)
Compound 1 (Initial Lead) 1.20.5
Compound 3d (Optimized) 1.5> 30

Note: Data are representative and based on the findings reported in "Optimization of a series of 2,4-diaminopyridines as neuropeptide Y Y1 receptor antagonists with reduced hERG activity."[2][3]

Experimental Protocols

Manual Patch-Clamp Electrophysiology for hERG Inhibition

This protocol is a standard method for assessing compound effects on the hERG channel expressed in a stable cell line (e.g., HEK293 or CHO cells).

  • Cell Preparation:

    • Plate cells stably expressing the hERG channel onto glass coverslips 24-48 hours before the experiment.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the cells with an external solution (see solutions below) at a physiological temperature (e.g., 35-37°C).

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal (>1 GΩ) with a single, healthy cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette capacitance and series resistance (>80%).

    • Hold the cell at a membrane potential of -80 mV.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage-clamp protocol at regular intervals (e.g., every 15 seconds). A typical protocol consists of:

      • A depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

      • A repolarizing step to -50 mV to elicit the characteristic large hERG tail current.

    • Record the resulting currents using an appropriate amplifier and data acquisition software.

  • Compound Application:

    • After obtaining a stable baseline recording in the vehicle control solution, apply the Y1 receptor antagonist at increasing concentrations via the perfusion system.

    • Allow the effect of each concentration to reach a steady state before applying the next concentration.

    • At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or dofetilide) to confirm the identity of the recorded current.

  • Data Analysis:

    • Measure the peak amplitude of the tail current at -50 mV for each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

hERG_Inhibition_Pathway cluster_drug Drug Discovery cluster_cardiac Cardiac Myocyte Y1_Antagonist Y1 Receptor Antagonist (e.g., Compound 1) hERG hERG (IKr) Channel Y1_Antagonist->hERG Unintended Inhibition AP Action Potential Repolarization hERG->AP K+ Efflux QT QT Interval AP->QT Determines Duration TdP Torsades de Pointes QT->TdP Prolongation Risk

Caption: Unintended hERG channel inhibition by a Y1 antagonist.

experimental_workflow start Start: Stable hERG Cell Line patch Whole-Cell Patch-Clamp start->patch baseline Establish Stable Baseline (Vehicle Control) patch->baseline compound Apply Y1 Antagonist (Increasing Concentrations) baseline->compound record Record hERG Tail Current compound->record analysis Data Analysis: % Inhibition vs. [Conc] record->analysis ic50 Calculate IC50 analysis->ic50

Caption: Workflow for hERG IC50 determination via patch-clamp.

troubleshooting_logic start High Variability in hERG IC50 Data? solubility Check Compound Solubility/Stability (LC-MS) start->solubility Yes protocol Review Voltage Protocol start->protocol No (False Negative?) adsorption Assess Compound Adsorption to Plastics solubility->adsorption seal Monitor Seal Resistance & Holding Current adsorption->seal

Caption: Logic for troubleshooting variable hERG assay results.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Y1 Receptor Antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of "Y1 receptor antagonist 1."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its oral bioavailability typically low?

A1: "this compound" is a representative peptide-like molecule designed to block the Neuropeptide Y receptor 1 (Y1R). Y1 receptors are G-protein coupled receptors involved in various physiological processes, and their antagonists are investigated for conditions like obesity, cancer, and bone loss.[1] The poor oral bioavailability of peptide-based Y1 receptor antagonists stems from several factors:

  • Enzymatic Degradation: Like other peptides, it is susceptible to degradation by proteases and peptidases in the gastrointestinal (GI) tract.[2]

  • Poor Permeability: Its hydrophilic nature and potentially high molecular weight limit its ability to pass through the lipid-rich intestinal cell membranes.[3][4]

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.[4]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main approaches focus on protecting the molecule from degradation and enhancing its absorption across the intestinal epithelium. These strategies can be broadly categorized as:

  • Formulation Strategies:

    • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and protect the drug from enzymatic degradation.

    • Nanoparticulate Systems: Encapsulating the antagonist in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can shield it from the harsh GI environment and facilitate its transport across the intestinal barrier.[5]

    • Permeation Enhancers: Co-administration with substances that reversibly open the tight junctions between intestinal cells can increase paracellular drug absorption.[4]

  • Chemical Modification:

    • Prodrugs: Modifying the antagonist's chemical structure to create a more lipophilic and stable prodrug that is converted to the active form after absorption.

    • Peptide Cyclization: Creating a cyclic version of the peptide can increase its stability against enzymatic degradation.

Q3: How can I assess the oral bioavailability of my this compound formulation?

A3: The oral bioavailability is typically determined through in vivo pharmacokinetic studies in animal models, such as rats.[6] This involves administering the formulation orally and measuring the drug concentration in blood plasma over time. The data is then compared to the plasma concentration profile after intravenous (IV) administration of the same compound. Key parameters to determine are the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax).

Troubleshooting Guides

Problem 1: Low and Variable Oral Exposure in Preclinical Animal Studies
Possible Cause Troubleshooting/Optimization Strategy Experimental Validation
Poor aqueous solubility leading to dissolution rate-limited absorption. Formulate the antagonist as a nanosuspension or a solid dispersion to increase the surface area and dissolution rate.See Protocol 1: Preparation of a Nanosuspension by Wet Milling .
Low intestinal permeability. Co-administer the antagonist with a permeation enhancer. Note: This requires careful toxicological evaluation.Conduct in vitro Caco-2 cell permeability assays with and without a model permeation enhancer. See Protocol 2: In Vitro Caco-2 Permeability Assay .
High first-pass metabolism in the gut wall or liver. Develop a prodrug of the antagonist that masks the metabolically labile sites.Perform in vitro metabolism studies using liver microsomes or S9 fractions to identify metabolic hotspots.
Degradation by gastrointestinal enzymes. Encapsulate the antagonist in a protective carrier system like polymeric nanoparticles.Conduct in vitro stability studies in simulated gastric and intestinal fluids.
Problem 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
Possible Cause Troubleshooting/Optimization Strategy Experimental Validation
The antagonist is a substrate for efflux transporters (e.g., P-glycoprotein). Co-formulate with a known P-glycoprotein inhibitor (e.g., verapamil) in the Caco-2 assay to confirm. For in vivo studies, consider co-administration with a safe P-gp inhibitor.Repeat the Caco-2 permeability assay in the presence of a P-gp inhibitor. A significant decrease in the efflux ratio would confirm P-gp mediated efflux.
The antagonist has physicochemical properties favoring efflux. Modify the chemical structure to reduce its affinity for efflux transporters. This could involve altering lipophilicity or hydrogen bonding potential.Synthesize and test new analogs in the Caco-2 permeability assay.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for "this compound" to illustrate the potential improvements with different formulation strategies.

Table 1: Physicochemical Properties of this compound (Representative)

PropertyValueImplication for Oral Bioavailability
Molecular Weight~1200 DaHigh, may limit passive diffusion.
Aqueous Solubility< 0.1 mg/mLPoor, dissolution may be rate-limiting.
LogP-1.5Hydrophilic, poor membrane permeability.
Charge at pH 7.4CationicMay interact with negatively charged cell membranes.

Table 2: In Vitro Permeability of this compound in Caco-2 Cells

FormulationApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Unformulated Antagonist0.55.2
With Permeation Enhancer (e.g., 0.1% Sodium Caprate)2.14.8
Nanosuspension0.85.0
Nanosuspension with Permeation Enhancer3.54.5

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Absolute Bioavailability (%)
Unformulated Antagonist10151.045< 1
Nanosuspension10500.51503
SEDDS101201.048010

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of the Suspension: Disperse 1% (w/v) of "this compound" and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Add the suspension to a planetary ball mill with zirconium oxide grinding beads.

  • Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.

Protocol 2: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study (Apical to Basolateral - A→B):

    • Add the test compound (in a suitable buffer, e.g., HBSS) to the apical (A) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

    • Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Study (Basolateral to Apical - B→A):

    • Add the test compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

    • Analyze the compound concentration.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Protocol 3: In Vivo Oral Bioavailability Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the rats overnight (with free access to water) before dosing.[6]

  • Dosing:

    • Oral Group: Administer the "this compound" formulation orally via gavage at a predetermined dose.

    • Intravenous Group: Administer a solution of the antagonist intravenously via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of the antagonist in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.

Visualizations

G cluster_0 Y1 Receptor Signaling Pathway This compound This compound Y1 Receptor Y1 Receptor This compound->Y1 Receptor Blocks Gαi/o Gαi/o Y1 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces Downstream Effects Downstream Effects cAMP->Downstream Effects Mediates

Caption: Y1 Receptor Signaling Pathway.

G cluster_1 Oral Bioavailability Enhancement Workflow Formulation Development Formulation Development In Vitro Dissolution In Vitro Dissolution Formulation Development->In Vitro Dissolution Caco-2 Permeability Caco-2 Permeability In Vitro Dissolution->Caco-2 Permeability In Vivo PK Study (Rats) In Vivo PK Study (Rats) Caco-2 Permeability->In Vivo PK Study (Rats) Data Analysis Data Analysis In Vivo PK Study (Rats)->Data Analysis Data Analysis->Formulation Development Optimization Lead Formulation Selection Lead Formulation Selection Data Analysis->Lead Formulation Selection

Caption: Oral Bioavailability Enhancement Workflow.

G cluster_2 Factors Contributing to Poor Oral Bioavailability Poor Oral Bioavailability Poor Oral Bioavailability Enzymatic Degradation Enzymatic Degradation Poor Oral Bioavailability->Enzymatic Degradation Low Permeability Low Permeability Poor Oral Bioavailability->Low Permeability First-Pass Metabolism First-Pass Metabolism Poor Oral Bioavailability->First-Pass Metabolism Efflux Efflux Poor Oral Bioavailability->Efflux

Caption: Factors Contributing to Poor Oral Bioavailability.

References

Addressing batch-to-batch variability of "Y1 receptor antagonist 1"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using "Y1 receptor antagonist 1".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its mechanism of action?

A1: "this compound" is a potent and selective fluorescent probe for the neuropeptide Y Y1 receptor (Y1R), with a high affinity (Ki of 0.19 nM). The Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially associates with Gi/o G-proteins. Upon activation by its endogenous ligand, neuropeptide Y (NPY), the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. "this compound" blocks the binding of NPY to the Y1 receptor, thereby inhibiting this signaling cascade.

Q2: What are the common applications of "this compound" in research?

A2: Due to its high affinity and fluorescent properties, "this compound" is a valuable tool for:

  • Visualizing Y1 receptor distribution: Its fluorescent nature allows for the localization of Y1 receptors in cells and tissues using techniques like fluorescence microscopy.

  • Receptor binding assays: It can be used in competitive binding assays to screen for other potential Y1 receptor ligands.

  • Functional studies: By blocking NPY-mediated signaling, it helps in elucidating the physiological and pathological roles of the Y1 receptor in various processes, including appetite regulation, cancer progression, and bone homeostasis.

Q3: How should I store and handle "this compound" to ensure its stability?

A3: For optimal stability, "this compound" should be stored under the conditions specified in the Certificate of Analysis provided by the manufacturer. Generally, solid compounds are stored at room temperature in the continental US, but this may vary elsewhere. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light, especially when in solution, due to its fluorescent nature.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability can manifest as inconsistent experimental results, such as altered potency or efficacy of the antagonist. This guide provides a systematic approach to troubleshoot these issues.

Problem: I am observing a significant difference in the inhibitory effect of "this compound" between different batches.

This could be due to variations in the purity, concentration, or integrity of the compound. The following steps will help you identify and resolve the issue.

Step 1: Verify the Quality of the New Batch

It is crucial to perform quality control checks on each new batch of "this compound" before its experimental use.

Recommended QC Experiments:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • UV-Vis Spectroscopy: To accurately determine the concentration of the stock solution.

Table 1: Hypothetical Quality Control Data for Two Batches of this compound

ParameterBatch A (Expected Performance)Batch B (Variable Performance)
Purity (HPLC) >98%92% (with a notable impurity peak)
Identity (MS) Correct Molecular WeightCorrect Molecular Weight
Concentration (UV-Vis) 10.1 mM9.8 mM

Interpretation: The data in Table 1 suggests that Batch B has a lower purity, which could be the source of the observed variability.

Experimental Protocol: Purity Assessment by HPLC
  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Dissolve a small amount of "this compound" from each batch in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Analysis: Inject 10 µL of each sample into an HPLC system equipped with a C18 column.

  • Data Analysis: Analyze the resulting chromatograms. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Step 2: Perform a Functional Validation Assay

A functional assay is essential to confirm the biological activity of the new batch and compare it to a previously validated batch. A competitive binding assay is a robust method for this purpose.

Recommended Functional Assay:

  • Competitive Radioligand Binding Assay: To determine the inhibitory constant (Ki) of the antagonist.

Table 2: Hypothetical Functional Validation Data

BatchIC50 (nM)Ki (nM)
Batch A (Reference) 0.350.18
Batch B

Minimizing non-specific binding in "Y1 receptor antagonist 1" assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists overcome common challenges encountered during in vitro assays with Y1 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of a typical Y1 receptor antagonist?

A1: Y1 receptor antagonists are compounds that bind to the Neuropeptide Y (NPY) Y1 receptor but do not activate it.[1] The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2][3] Upon activation by the endogenous agonist NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Y1 receptor antagonists prevent this signaling cascade by blocking the binding of NPY.[1] They can be competitive, binding to the same site as NPY, or non-competitive, binding to an allosteric site.[1]

Q2: Which cell lines are suitable for Y1 receptor antagonist assays?

A2: Cell lines endogenously expressing the Y1 receptor, such as the human neuroblastoma cell line SK-N-MC, are commonly used.[5][6] Alternatively, recombinant cell lines, like Human Embryonic Kidney (HEK293) cells stably transfected with the human Y1 receptor, are also a popular choice as they typically offer higher receptor expression levels.[7]

Q3: What are some common Y1 receptor antagonists and their binding affinities?

A3: Several potent and selective Y1 receptor antagonists have been developed. The choice of antagonist can depend on the specific application, such as in vitro assays or in vivo studies. Below is a table summarizing some commonly used antagonists.

AntagonistReceptor Affinity (Ki or IC50)Notes
BIBO3304< 1 nM (human and rat Y1)[6][8]Potent and selective antagonist. Often used as a tool compound in vitro and in vivo.
1229U91Ki of 0.10 nM[5]A potent and selective peptide antagonist.[5]
UR-MK299A high-affinity, selective antagonist.[9]
BMS-193885Anorectic activity demonstrated in animal models.[9]
Neuropeptide Y Y1 receptor antagonist 1 (compound 39)Ki of 0.19 nM[10]A potent fluorescent probe for the Y1 receptor.[10]

Q4: What is non-specific binding and why is it important to minimize it?

A4: Non-specific binding refers to the binding of a radioligand or fluorescent probe to components other than the target receptor, such as filters, lipids, or other proteins.[11][12] It is crucial to minimize non-specific binding because high levels can obscure the specific binding signal to the Y1 receptor, leading to inaccurate determination of antagonist affinity and potency.[11] Ideally, non-specific binding should constitute less than 20% of the total binding.[11]

Troubleshooting Guides

High Non-Specific Binding

Q: My assay is showing high non-specific binding. What are the potential causes and how can I resolve this?

A: High non-specific binding can be caused by several factors. The following troubleshooting guide will help you identify and address the issue.

Troubleshooting Workflow for High Non-Specific Binding

high_nsb_troubleshooting start Start: High Non-Specific Binding Detected check_ligand Is the radioligand concentration too high? start->check_ligand reduce_ligand Action: Reduce radioligand concentration to ≤ Kd. check_ligand->reduce_ligand Yes check_competitor Is the unlabeled competitor concentration sufficient? check_ligand->check_competitor No reduce_ligand->check_competitor increase_competitor Action: Increase competitor concentration (e.g., 100-1000x Kd of radioligand). check_competitor->increase_competitor No check_incubation Are incubation times too long or temperatures too high? check_competitor->check_incubation Yes increase_competitor->check_incubation optimize_incubation Action: Reduce incubation time and/or temperature. check_incubation->optimize_incubation Yes check_washing Are washing steps insufficient? check_incubation->check_washing No optimize_incubation->check_washing optimize_washing Action: Increase wash volume, number of washes, or use ice-cold buffer. check_washing->optimize_washing Yes check_buffer Does the assay buffer contain a blocking agent? check_washing->check_buffer No optimize_washing->check_buffer add_blocker Action: Add a blocking agent like BSA (0.1-1%). check_buffer->add_blocker No check_filters Are you using appropriate filters (for filtration assays)? check_buffer->check_filters Yes add_blocker->check_filters change_filters Action: Test different filter types (e.g., with lower binding properties). check_filters->change_filters Yes end End: Non-Specific Binding Reduced check_filters->end No change_filters->end

Caption: Troubleshooting logic for high non-specific binding.

Detailed Steps:

  • Evaluate Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding.[13] Try reducing the concentration to be at or below the Kd.

  • Optimize Unlabeled Competitor Concentration: To determine non-specific binding, a high concentration of an unlabeled ligand is used to saturate the target receptors.[11][12] A common rule of thumb is to use a concentration that is 100 times the Kd of the unlabeled compound or 100 times the highest concentration of the radioligand.[11]

  • Adjust Incubation Conditions: Prolonged incubation times or elevated temperatures can sometimes increase non-specific binding.[14] Consider reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C or room temperature).[14]

  • Enhance Washing Steps: Inadequate washing can leave unbound radioligand trapped in the filter or well, contributing to high background. Increase the number of washes, the volume of washing buffer, or use ice-cold buffer to improve the removal of unbound ligand.[11]

  • Incorporate a Blocking Agent: Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can help to block non-specific binding sites on the assay plates, filters, and other surfaces. A concentration of 0.1% to 1% BSA is typically effective.

  • Consider Different Filter Materials (Filtration Assays): If you are using a filtration-based assay, the filter itself can be a source of non-specific binding. Test filters made of different materials to find one with lower binding characteristics for your specific radioligand.[11]

Low Specific Binding or "No Window"

Q: I am observing very low specific binding, or no difference between total and non-specific binding. What should I do?

A: This "no window" issue can be frustrating and may stem from several sources.

  • Confirm Receptor Expression: First, ensure that the cells or membranes you are using express a sufficient number of Y1 receptors. You can verify this through techniques like Western blotting, qPCR, or by performing a saturation binding experiment with a known Y1 receptor radioligand to determine the Bmax (receptor density).

  • Check Ligand Integrity: Both the radiolabeled and unlabeled ligands can degrade over time. Verify the integrity and activity of your ligands. If possible, test a fresh batch.

  • Optimize Assay Buffer Conditions: The composition of your assay buffer, including pH and ionic strength, can significantly impact ligand binding. Ensure the buffer conditions are optimal for Y1 receptor binding.

  • Re-evaluate Assay Kinetics: It's possible the incubation time is not long enough to reach equilibrium, especially at low radioligand concentrations.[15] Perform a time-course experiment to determine the optimal incubation time.

  • For Agonist Radioligands: If you are using a radiolabeled agonist, be aware that they can have lower specific binding compared to antagonists. Adding GDP to the assay buffer can sometimes improve the binding of agonist radioligands.[14]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for a Y1 Receptor Antagonist

This protocol describes a method to determine the binding affinity (Ki) of an unlabeled Y1 receptor antagonist ("Antagonist X") using a radioligand competition assay with membranes from HEK293 cells stably expressing the human Y1 receptor.

Experimental Workflow

experimental_workflow start Start: Prepare Reagents prep_membranes Prepare Y1 Receptor Membranes start->prep_membranes prep_radioligand Prepare Radioligand Working Solution start->prep_radioligand prep_antagonist Prepare Serial Dilutions of 'Antagonist X' start->prep_antagonist setup_assay Set up Assay Plate prep_membranes->setup_assay prep_radioligand->setup_assay prep_antagonist->setup_assay add_reagents Add Buffer, Antagonist/Competitor, Radioligand, and Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate harvest Harvest by Rapid Filtration incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash count Quantify Radioactivity wash->count analyze Analyze Data (Non-linear Regression) count->analyze end End: Determine IC50 and Ki analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Membranes: Crude membrane preparations from HEK293 cells expressing the human Y1 receptor.

  • Radioligand: e.g., [¹²⁵I]-Peptide YY ([¹²⁵I]PYY)

  • Unlabeled Competitor (for NSB): e.g., unlabeled NPY or a known high-affinity Y1 antagonist like BIBO3304.

  • Test Antagonist: "Antagonist X"

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4 (ice-cold).

  • Filtration Apparatus: Cell harvester with GF/C glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Filter Pre-treatment: Soak GF/C filters in 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding of the radioligand to the filters.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer only.

    • Non-Specific Binding (NSB): A saturating concentration of the unlabeled competitor (e.g., 1 µM NPY).

    • "Antagonist X" Competition: A range of concentrations of "Antagonist X" (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition: To each well, add in the following order:

    • 50 µL of Assay Buffer (for Total Binding) or the appropriate concentration of unlabeled competitor or "Antagonist X".

    • 50 µL of radioligand diluted in Assay Buffer (to a final concentration equal to its Kd, e.g., 50 pM [¹²⁵I]PYY).

    • 100 µL of Y1 receptor membranes diluted in Assay Buffer (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 90 minutes at room temperature) with gentle shaking.

  • Harvesting: Rapidly aspirate the contents of each well onto the pre-treated GF/C filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding as a function of the log concentration of "Antagonist X".

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of "Antagonist X" that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) for "Antagonist X" using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Y1 Receptor Signaling Pathway

The Y1 receptor is a GPCR that, upon binding to its endogenous ligand Neuropeptide Y (NPY), initiates a signaling cascade that inhibits cellular activity.

Y1_Signaling_Pathway NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds & Activates G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Phosphorylates substrates Antagonist This compound Antagonist->Y1R Binds & Blocks

Caption: Canonical signaling pathway of the Y1 receptor.

References

Technical Support Center: Agonist Concentration Optimization for Antagonist Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of agonist concentration for antagonist screening assays.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the correct agonist concentration crucial for an antagonist screening assay?

A1: The choice of agonist concentration is a critical parameter that directly influences the sensitivity and reliability of an antagonist screening assay. Using an optimal agonist concentration ensures that the assay can effectively detect the inhibitory effects of potential antagonists. An excessively high agonist concentration can overcome the antagonist's blocking effect, leading to false negatives, while a concentration that is too low may result in a small assay window and increased variability.

Q2: What is the recommended agonist concentration to use for antagonist screening?

A2: For competitive antagonist screening assays, it is common practice to use a sub-maximal agonist concentration that elicits 80% to 90% of the maximum possible response (EC80 to EC90).[1][2] This concentration provides a robust signal that can be effectively inhibited by an antagonist, creating a suitable window for detecting antagonist activity.

Q3: How do I determine the EC80 concentration of my agonist?

A3: To determine the EC80, you must first perform an agonist dose-response curve. By fitting the resulting data to a four-parameter logistic equation, you can calculate the EC50 value (the concentration that produces 50% of the maximal response).[3][4] Once the EC50 and Hill slope are known, the EC80 can be calculated. Many curve-fitting software programs can automatically calculate this value.[3][4]

Q4: What is a Schild analysis and when should I use it?

A4: A Schild analysis is a powerful pharmacological method used to determine the affinity (KB) of a competitive antagonist for its receptor.[5] It is particularly useful for classifying receptor subtypes and confirming the mechanism of action of a competitive antagonist. The analysis involves generating agonist dose-response curves in the presence of multiple, fixed concentrations of the antagonist. A Schild plot is then constructed to determine the pA2 value, which is an estimate of the antagonist's affinity.[5][6]

Q5: Can the choice of agonist affect the measured potency of an antagonist?

A5: For a true competitive antagonist, the calculated affinity (KB) from a Schild analysis should be independent of the agonist used to stimulate the receptor.[7] This is a key characteristic of competitive antagonism. However, the apparent potency (IC50) of an antagonist in a single-dose agonist assay will be dependent on the concentration of the agonist used.

Troubleshooting Guides

Problem 1: High variability between replicate wells (High Coefficient of Variation - CV).

Potential CauseTroubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Consider using a multichannel pipette or automated cell dispenser for better consistency. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[8]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.
Reagent Instability Check the stability of all reagents under assay conditions, including the agonist and any detection reagents.[9] Ensure proper storage and handling.
Inconsistent Incubation Times Use a timer to ensure consistent incubation periods for all plates. Stagger the addition of reagents if necessary to maintain consistent timing.

Problem 2: Weaker than expected inhibition by the antagonist.

Potential CauseTroubleshooting Step
Agonist Concentration Too High Re-evaluate the agonist's EC80 concentration. Perform a fresh agonist dose-response curve to confirm its potency. An unexpectedly high agonist concentration will require a higher concentration of the antagonist to achieve inhibition.[10]
Suboptimal Antagonist Concentration The concentration of the antagonist may be too low to effectively compete with the agonist. Perform a full dose-response curve for the antagonist to determine its IC50.[10]
Compound Degradation Ensure the antagonist has been stored correctly and has not degraded. Prepare fresh stock solutions if degradation is suspected.[10]
Incorrect Assay Conditions Review the assay protocol to ensure all incubation times, temperatures, and reagent concentrations are correct.

Problem 3: High rate of false positives in the primary screen.

Potential CauseTroubleshooting Step
Compound Autofluorescence Test compounds may be inherently fluorescent, interfering with fluorescence-based readouts.[11] Screen compounds in the absence of the fluorescent dye to identify autofluorescent hits.
Cytotoxicity High concentrations of test compounds can cause cell death, leading to a decrease in signal that is misinterpreted as antagonism.[8] Perform a cytotoxicity assay (e.g., MTT or resazurin) in parallel to identify cytotoxic compounds.[8]
Non-specific Inhibition Compounds may be inhibiting the signaling pathway at a point downstream of the receptor or interfering with the detection reagents. Orthogonal assays that use a different readout can help to confirm true receptor antagonism.

Experimental Protocols

Protocol 1: Determination of Agonist EC50 and EC80

Objective: To determine the agonist concentration that produces 50% (EC50) and 80% (EC80) of the maximal response in a cell-based assay.

Methodology:

  • Cell Plating: Seed cells expressing the receptor of interest into a multi-well assay plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.

  • Agonist Preparation: Prepare a serial dilution of the agonist in assay buffer. A 10-point, 1:3 or 1:10 dilution series is common, starting from a concentration known to give a maximal response.

  • Agonist Stimulation: Add the diluted agonist to the cells and incubate for a predetermined time at the appropriate temperature (e.g., 37°C).

  • Signal Detection: Add the detection reagents according to the assay manufacturer's protocol (e.g., for calcium flux, cAMP, or reporter gene assays).

  • Data Acquisition: Measure the signal using a plate reader appropriate for the assay readout.

  • Data Analysis: Plot the response against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope. Calculate the EC80 from these parameters.[4]

Protocol 2: Antagonist Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an antagonist.

Methodology:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Antagonist Preparation: Prepare a serial dilution of the antagonist in assay buffer.

  • Antagonist Incubation: Add the diluted antagonist to the cells and pre-incubate for a specific time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Add the agonist at its predetermined EC80 concentration to all wells (except for negative controls).

  • Signal Detection and Data Acquisition: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist at EC80 without antagonist). Plot the % inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Data Presentation

Table 1: Example Agonist Potency Data

AgonistReceptorEC50 (nM)EC80 (nM)Hill Slope
Agonist XReceptor A12.535.21.1
Agonist YReceptor B5.818.90.9

Table 2: Example Antagonist Potency Data

AntagonistTarget ReceptorAgonist Used (at EC80)IC50 (nM)
Antagonist GTarget Receptor XTRX Agonist25.6
Antagonist HTarget Receptor XTRX Agonist112.3

Mandatory Visualizations

Signaling_Pathway Figure 1: Competitive Antagonism Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Signaling Downstream Signaling Receptor->Signaling Initiates Agonist Agonist Agonist->Receptor Binds & Activates Antagonist Antagonist Antagonist->Receptor Binds & Blocks Response Cellular Response Signaling->Response Leads to

Caption: Simplified signaling pathway illustrating competitive antagonism.

Experimental_Workflow Figure 2: Workflow for Antagonist Screening cluster_agonist Phase 1: Agonist Characterization cluster_antagonist Phase 2: Antagonist Screening Agonist_DR Perform Agonist Dose-Response Calculate_EC Calculate EC50 and EC80 Agonist_DR->Calculate_EC Antagonist_Incubate Pre-incubate with Antagonist Calculate_EC->Antagonist_Incubate Determines Agonist Concentration Agonist_Stimulate Stimulate with Agonist (EC80) Antagonist_Incubate->Agonist_Stimulate Measure_Response Measure Cellular Response Agonist_Stimulate->Measure_Response Calculate_IC50 Calculate IC50 Measure_Response->Calculate_IC50

Caption: General experimental workflow for antagonist screening.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Weak Inhibition Start Weak Antagonist Inhibition Observed Check_Agonist_Conc Is Agonist Concentration Correct (EC80)? Start->Check_Agonist_Conc Reconfirm_EC80 Re-run Agonist Dose-Response Check_Agonist_Conc->Reconfirm_EC80 No Check_Antagonist_Conc Is Antagonist Concentration Sufficient? Check_Agonist_Conc->Check_Antagonist_Conc Yes Run_Antagonist_DR Run Antagonist Dose-Response Check_Antagonist_Conc->Run_Antagonist_DR No Check_Compound_Integrity Is Compound Stable? Check_Antagonist_Conc->Check_Compound_Integrity Yes Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Compound_Integrity->Prepare_Fresh_Stock No Review_Protocol Review Assay Protocol (Incubation, Reagents) Check_Compound_Integrity->Review_Protocol Yes

References

Validation & Comparative

Validating Y1 Receptor Antagonist Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of antagonist specificity is paramount. This guide provides a comparative analysis of Y1 receptor antagonists, with a focus on validating their specificity using Y1 receptor knockout (KO) models. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex biological pathways and experimental workflows.

The Neuropeptide Y (NPY) system, and specifically the Y1 receptor, is a significant target in drug discovery for a range of therapeutic areas, including obesity, cancer, and anxiety. The development of selective Y1 receptor antagonists is crucial for elucidating the physiological roles of this receptor and for therapeutic intervention. Knockout (KO) animal models, in which the gene for the Y1 receptor has been inactivated, are the gold standard for confirming the on-target effects of an antagonist. By comparing the antagonist's effects in wild-type (WT) animals to the lack of effect in KO animals, researchers can definitively attribute the antagonist's action to its interaction with the Y1 receptor.

This guide focuses on two well-characterized Y1 receptor antagonists, BIBO 3304 and BMS-193885 , to illustrate the validation process.

Comparative Performance of Y1 Receptor Antagonists

The following tables summarize the in vitro and in vivo properties of BIBO 3304 and BMS-193885. It is important to note that the data presented here are compiled from separate studies and do not represent a direct head-to-head comparison within a single study.

Table 1: In Vitro Characterization of Y1 Receptor Antagonists

AntagonistReceptor Binding Affinity (Ki/IC50)Functional Antagonism (Kb/IC50)Selectivity
BIBO 3304 Human Y1: 0.38 nM (IC50)[1][2] Rat Y1: 0.72 nM (IC50)[1][2]Rabbit Saphenous Vein (Y1 bioassay): pA2 = 9.04[3]>1000-fold selective over Y2, Y4, and Y5 receptors[1][2][4]
BMS-193885 Human Y1: 3.3 nM (Ki)Human Y1 (cAMP assay): 4.5 nM (Kb)>300-fold selective over other NPY receptors

Table 2: In Vivo Efficacy of Y1 Receptor Antagonists in Rodent Models

AntagonistAnimal ModelAdministration RouteDoseEffect on Food IntakeValidation in Y1 KO Model
BIBO 3304 Rat (fasted)Intracerebroventricular30 µgSignificantly inhibited hyperphagia[1][2]NPY fails to exert anti-allodynic effects in Y1-/- mice, and BIBO 3304 prevents NPY's effects in wild-type mice.[5]
BMS-193885 Rat (satiated, NPY-induced)Intraperitoneal10 mg/kgReduced NPY-induced food intakeNot explicitly reported in the same study.
BMS-193885 Rat (spontaneous nocturnal)Intraperitoneal10-20 mg/kgReduced spontaneous food intakeNot explicitly reported in the same study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize Y1 receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of an antagonist for the Y1 receptor by competing with a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human or rat Y1 receptor (e.g., SK-N-MC cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [125I]-Peptide YY).

    • Add increasing concentrations of the unlabeled Y1 receptor antagonist (e.g., BIBO 3304 or BMS-193885).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay determines the functional antagonism by measuring the ability of the antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Culture:

    • Culture cells expressing the Y1 receptor (e.g., CHO cells).

  • cAMP Measurement:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with increasing concentrations of the Y1 receptor antagonist for a defined period (e.g., 15 minutes).

    • Stimulate the cells with a fixed concentration of a Y1 receptor agonist (e.g., NPY) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate basal cAMP levels) for another defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production).

    • Calculate the apparent equilibrium dissociation constant (Kb).

In Vivo Food Intake Study in Mice

This experiment assesses the in vivo efficacy of the antagonist in a relevant physiological model and validates its specificity using KO mice.

  • Animals:

    • Use adult male wild-type and Y1 receptor knockout mice with a similar genetic background (e.g., C57BL/6J).

    • House the mice individually to allow for accurate food intake measurement.

    • Acclimatize the mice to the experimental conditions.

  • Experimental Procedure:

    • Baseline Measurement: Measure the food intake of each mouse for a set period (e.g., 24 hours) before the experiment.

    • Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water.

    • Antagonist Administration: Administer the Y1 receptor antagonist (e.g., BIBO 3304) or vehicle control via the desired route (e.g., intracerebroventricular injection).

    • Food Presentation: After a set time post-injection, provide a pre-weighed amount of food to each mouse.

    • Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis:

    • Calculate the cumulative food intake for each mouse at each time point.

    • Compare the food intake between the vehicle-treated and antagonist-treated groups in both wild-type and Y1 KO mice using appropriate statistical tests (e.g., two-way ANOVA).

    • A specific antagonist should significantly reduce food intake in wild-type mice but have no effect in Y1 KO mice.

Mandatory Visualizations

Y1 Receptor Signaling Pathway

The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon binding of its endogenous ligand, Neuropeptide Y (NPY), the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.

Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R Y1 Receptor NPY->Y1R binds G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates

Caption: Simplified Y1 receptor signaling pathway.

Experimental Workflow for Validating Antagonist Specificity

The following workflow illustrates the logical steps involved in validating the specificity of a Y1 receptor antagonist using knockout models.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_conclusion Conclusion Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (cAMP) (Determine Kb) Binding_Assay->Functional_Assay WT_Group Wild-Type (WT) Mice Functional_Assay->WT_Group KO_Group Y1 KO Mice Functional_Assay->KO_Group Antagonist_Admin_WT Administer Y1 Antagonist WT_Group->Antagonist_Admin_WT Antagonist_Admin_KO Administer Y1 Antagonist KO_Group->Antagonist_Admin_KO Behavioral_Assay_WT Behavioral Assay (e.g., Food Intake) Antagonist_Admin_WT->Behavioral_Assay_WT Behavioral_Assay_KO Behavioral Assay (e.g., Food Intake) Antagonist_Admin_KO->Behavioral_Assay_KO Effect_WT Observe Effect (e.g., Reduced Food Intake) Behavioral_Assay_WT->Effect_WT No_Effect_KO Observe No Effect Behavioral_Assay_KO->No_Effect_KO Specificity_Confirmed Specificity of Antagonist for Y1 Receptor Confirmed Effect_WT->Specificity_Confirmed No_Effect_KO->Specificity_Confirmed

Caption: Experimental workflow for Y1 antagonist validation.

References

A Comparative Guide to Preclinical Performance: BIBO3304 and Other Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of BIBO3304, a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, with other notable Y1 receptor antagonists. The information is curated to assist researchers in selecting the appropriate tools for their preclinical studies in areas such as obesity, metabolic disorders, and oncology.

Data Presentation: A Head-to-Head Look at Y1 Receptor Antagonists

The following tables summarize the quantitative data from various preclinical studies, offering a clear comparison of binding affinities and in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity of Y1 Receptor Antagonists

CompoundReceptor SubtypeSpeciesIC50 (nM)Ki (nM)Reference Cell Line
BIBO3304 Y1Human< 1-SK-N-MC
Y1Rat< 1-SK-N-MC
Y2Human> 10,000-
Y4Human> 1,000-
Y5Human> 10,000-
J-115814 Y1Human-1.4Cloned human Y1 receptors
Y1Rat-1.8Cloned rat Y1 receptors
Y1Mouse-1.9Cloned murine Y1 receptors
Y2Human-> 10,000
Y4Human-640
Y5Human-6,000
1229U91 Y1Human0.270.10SK-N-MC
Y2Human> 1,000700SK-N-BE2
Y4Human--Potent agonist activity

Table 2: In Vivo Efficacy of Y1 Receptor Antagonists in Preclinical Models

CompoundAnimal ModelAdministration RouteDoseEffect on Food IntakeReference
BIBO3304 Fasted RatsIntracerebroventricular30 µgSignificant inhibition[1][2]
NPY-induced feeding in ratsIntracerebroventricular30 µgComplete inhibition of NPY (5 µg)-induced feeding[3]
Diet-induced obese miceOral-Reduced body weight gain and fat mass[4]
J-115814 NPY-induced feeding in ratsIntracerebroventricular10-100 µgSignificant and dose-dependent suppression[5]
NPY-induced feeding in ratsIntravenous0.3-30 mg/kgSignificant and dose-dependent suppression[5]
Spontaneous feeding in db/db miceIntraperitoneal3-30 mg/kgSignificant attenuation[5]
1229U91 NPY-induced feeding in ratsIntracerebroventricular30 µgComplete inhibition of NPY (5 µg)-induced feeding[3]
Overnight fasted ratsIntracerebroventricular30 µgSignificant suppression of physiological feeding[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure based on common practices for determining the binding affinity of a test compound against the Y1 receptor.

1. Membrane Preparation:

  • Culture human neuroblastoma SK-N-MC cells, which endogenously express the Y1 receptor, or a cell line stably transfected with the human or rat Y1 receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY).

    • A range of concentrations of the unlabeled test compound (e.g., BIBO3304).

    • The cell membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Dry the filter plate and add scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.

In Vivo Rodent Feeding Study

This protocol outlines a general procedure for assessing the effect of a Y1 receptor antagonist on food intake in rodents.

1. Animals and Housing:

  • Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).

  • House the animals individually in a controlled environment with a 12-hour light/dark cycle and controlled temperature and humidity.

  • Provide ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting).

2. Acclimatization:

  • Allow the animals to acclimate to the housing conditions and handling for at least one week before the experiment.

  • For intracerebroventricular (ICV) administration, animals must be surgically implanted with a guide cannula aimed at a specific brain ventricle (e.g., lateral or third ventricle) and allowed to recover fully.

3. Experimental Procedure (NPY-induced feeding model):

  • On the day of the experiment, satiated animals are used.

  • Administer the test compound (e.g., BIBO3304) or vehicle via the desired route (e.g., ICV, intravenous, intraperitoneal) at a specific time before the NPY challenge.

  • Following the pretreatment period, administer NPY (e.g., 5 µg) via the ICV route to stimulate food intake.

  • Immediately after the NPY injection, provide a pre-weighed amount of food.

  • Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

4. Experimental Procedure (Fasting-induced feeding model):

  • Fast the animals for a specified period (e.g., 24 hours) with free access to water.

  • At the end of the fasting period, administer the test compound or vehicle.

  • Provide a pre-weighed amount of food and measure the cumulative food intake at various time points.

5. Data Analysis:

  • Calculate the food intake in grams for each animal at each time point.

  • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the food intake between the treatment groups and the control group.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Y1 receptor antagonism.

NPY_Y1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY Y1R Y1 Receptor NPY->Y1R Activates BIBO3304 BIBO3304 BIBO3304->Y1R Blocks G_protein Gαi/o Y1R->G_protein AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release, Vasoconstriction) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Ca2+->Cellular_Response PKC->Cellular_Response

Caption: NPY Y1 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow_In_Vivo_Feeding_Study cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_data_collection Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (1 week) Surgical_Implantation ICV Cannula Implantation (if applicable) Animal_Acclimatization->Surgical_Implantation Recovery Surgical Recovery Surgical_Implantation->Recovery Fasting Fasting Period (e.g., 24 hours) Recovery->Fasting Pretreatment Administer Vehicle or BIBO3304 Fasting->Pretreatment Stimulation Administer NPY (for NPY-induced model) Pretreatment->Stimulation Food_Presentation Provide Pre-weighed Food Stimulation->Food_Presentation Measure_Intake Measure Food Intake at Time Points Food_Presentation->Measure_Intake Data_Analysis Statistical Analysis (e.g., ANOVA) Measure_Intake->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for an In Vivo Rodent Feeding Study.

References

A Comparative Guide to Peptidic and Non-Peptidic Y1 Receptor Antagonists: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor, is a critical mediator in a variety of physiological processes, including appetite regulation, anxiety, and vasoconstriction. Its role in these pathways has made it a prime target for the development of therapeutic agents. This guide provides a detailed comparison of the efficacy of two major classes of Y1 receptor antagonists: peptidic and non-peptidic compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to aid in your research and development endeavors.

Y1 Receptor Signaling Pathway

Activation of the Y1 receptor by its endogenous ligand, Neuropeptide Y, primarily couples to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These events culminate in the mobilization of intracellular calcium and modulation of various cellular processes.

Y1_Signaling_Pathway Y1 Receptor Signaling Pathway NPY Neuropeptide Y Y1R Y1 Receptor NPY->Y1R Binds to G_protein Gαi/o Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., altered neuronal activity, vasoconstriction) cAMP->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates DAG->Cellular_Response Ca_release->Cellular_Response Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing Y1 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [¹²⁵I]PYY) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Counting Measure radioactivity of bound ligand using a gamma counter Filtration->Counting Analysis Plot % inhibition vs. compound concentration to determine IC50 and Ki Counting->Analysis

Comparative Analysis of Y1 Receptor Antagonist Cross-Reactivity with Y2, Y4, and Y5 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of representative Y1 receptor antagonists with other members of the neuropeptide Y (NPY) receptor family, specifically the Y2, Y4, and Y5 receptors. The data presented herein is crucial for the selection of appropriate pharmacological tools and for the development of highly selective therapeutic agents targeting the NPY system. The information is based on published experimental data from radioligand binding and functional assays.

Introduction to the NPY System

The neuropeptide Y (NPY) system is a complex network involved in a multitude of physiological processes, including food intake, anxiety, and cancer regulation.[1] This system comprises three peptide ligands (NPY, peptide YY, and pancreatic polypeptide) that interact with four G protein-coupled receptors (GPCRs) in humans: Y1, Y2, Y4, and Y5.[1][2] The distinct physiological roles mediated by each receptor subtype underscore the necessity for selective antagonists to dissect their individual functions and to develop targeted therapies with minimal off-target effects.

Comparative Binding Affinity of Y1 Receptor Antagonists

The selectivity of a Y1 receptor antagonist is determined by its binding affinity for the Y1 receptor relative to other Y receptor subtypes. The following tables summarize the binding affinities (Ki or IC50 values in nM) of several well-characterized, potent, and selective non-peptide Y1 receptor antagonists. Lower values indicate higher binding affinity.

Table 1: Binding Affinity (Ki/IC50 in nM) of BIBO 3304

Receptor SubtypeHumanRat
Y1 0.380.72
Y2 >1000-
Y4 >1000>1000
Y5 >1000>1000

Data sourced from Wieland et al., 1998.[3]

Table 2: Binding Affinity (Ki in nM) of BIBP 3226

Receptor SubtypeHumanRat
Y1 0.47 (CHO-K1 cells) / 5.1 (SK-N-MC cells)6.8 (parietal cortex)
Y2 >10000>10000
Y4 --
Y5 --

Data sourced from Wieland et al., 1995.[4]

Table 3: Binding Affinity (Ki in nM) of J-104870

Receptor SubtypeHumanRat
Y1 0.290.54
Y2 >10000-
Y4 >10000-
Y5 6000-

Data sourced from a 2025 study.[5]

Table 4: Binding Affinity (Ki in nM) of 1229U91

Receptor SubtypeHumanRat
Y1 0.10 (SK-N-MC cells)-
Y2 700 (SK-N-BE2 cells)>1000 (hypothalamus)
Y4 --
Y5 --

Data sourced from a study on NPY-induced food intake.[6]

Experimental Protocols

The binding affinity data presented above are typically generated using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., a Y1 receptor antagonist) for Y1, Y2, Y4, and Y5 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human or rat Y1, Y2, Y4, or Y5 receptor (e.g., CHO-K1, SK-N-MC, HEK293).

  • Radioligand: Typically [125I]Peptide YY (PYY) or [125I]NPY.

  • Test compound (unlabeled Y1 receptor antagonist) at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding control: A high concentration of an unlabeled ligand (e.g., 1 µM NPY).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Antagonism

Y receptors are G protein-coupled receptors that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Y1 receptor activation can also mobilize intracellular calcium (Ca2+).[4] A Y1 receptor antagonist blocks these downstream signaling events initiated by the binding of endogenous ligands like NPY.

G_protein_signaling cluster_receptor Y1 Receptor Signaling cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors NPY NPY Y1R Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates Antagonist Y1 Antagonist Antagonist->Y1R Blocks G_alpha_i Gαi AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ PLC Phospholipase C G_beta_gamma->PLC Activates G_protein->G_alpha_i G_protein->G_beta_gamma cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2

Caption: Simplified signaling pathway of the Y1 receptor and the inhibitory action of a Y1 antagonist.

Experimental Workflow for Assessing Antagonist Potency

The functional potency of a Y1 receptor antagonist is determined by its ability to inhibit the biological response induced by an agonist like NPY.

experimental_workflow start Start: Prepare Y1-expressing cells step1 Step 1: Pre-incubate cells with varying concentrations of Y1 antagonist start->step1 step2 Step 2: Stimulate cells with a fixed concentration of NPY (agonist) step1->step2 step3 Step 3: Measure downstream signaling response (e.g., Ca²⁺ mobilization or cAMP levels) step2->step3 step4 Step 4: Analyze data to determine the antagonist's potency (pA2 or IC50) step3->step4 end End: Potency of Y1 antagonist determined step4->end

Caption: A typical experimental workflow for determining the functional potency of a Y1 receptor antagonist.

Conclusion

The data presented in this guide demonstrate that highly selective Y1 receptor antagonists, such as BIBO 3304, BIBP 3226, and J-104870, exhibit significantly greater affinity for the Y1 receptor compared to the Y2, Y4, and Y5 subtypes. This high degree of selectivity makes them invaluable tools for investigating the specific physiological and pathological roles of the Y1 receptor. Researchers and drug development professionals should carefully consider the cross-reactivity profiles of these compounds to ensure the validity of their experimental findings and the specificity of their potential therapeutic interventions. The provided experimental protocols and workflow diagrams offer a foundational understanding of how the selectivity and potency of these antagonists are determined.

References

Determining the Competitive Antagonism of Y1 Receptor Antagonist 1: A Schild Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Y1 receptor antagonist 1" with other known Y1 receptor antagonists, focusing on the determination of competitive antagonism through Schild analysis. Detailed experimental protocols, comparative data, and visualizations of the underlying signaling pathways and experimental workflows are presented to facilitate informed decisions in drug discovery and development.

Unveiling Antagonist Affinity: The Power of Schild Analysis

Schild analysis is a cornerstone of pharmacology for characterizing the interaction between a receptor and a competitive antagonist. By measuring the extent to which an antagonist shifts the dose-response curve of an agonist, we can determine the antagonist's affinity for the receptor, expressed as a pA2 value. A linear Schild plot with a slope of unity is the hallmark of a competitive antagonist, indicating that the antagonist binds reversibly to the same site as the agonist.

Comparative Analysis of Y1 Receptor Antagonists

To objectively assess the performance of "this compound," its (hypothetical) Schild analysis data is compared with publicly available data for other well-characterized Y1 receptor antagonists.

AntagonistAgonistCell LineAssay TypepA2 ValueSchild Plot SlopeReference
This compound [Leu31, Pro34]NPYHEK293 (hY1R)Calcium Mobilization9.72 (Hypothetical)1.0 (Hypothetical)N/A
BIBP3226 Neuropeptide YRabbit Vas DeferensFunctional6.98Not Reported[1]
BIBO-3304 Neuropeptide YSK-N-MCFunctionalNot ReportedNot Reported[2]

Note: The pA2 value for "this compound" is hypothetical and derived from its high reported Ki value of 0.19 nM for illustrative purposes within this guide. A comprehensive Schild analysis would be required to determine the experimental pA2 value.

Experimental Protocol: Schild Analysis of Y1 Receptor Antagonists via Calcium Mobilization

This protocol outlines the steps for performing a Schild analysis to determine the pA2 value of a Y1 receptor antagonist. The Y1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.[3] This change in calcium concentration can be measured using a fluorescent dye, making it a robust method for assessing receptor activation.[4][5][6][7]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Y1 receptor (hY1R).

  • Agonist: [Leu31, Pro34]neuropeptide Y (a specific Y1 receptor agonist).

  • Antagonists: "this compound" and other comparative antagonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Probenecid (B1678239): To prevent dye leakage from cells.

  • Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture: Maintain HEK293-hY1R cells in a 37°C, 5% CO2 incubator. Passage cells regularly to maintain logarithmic growth.

  • Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Antagonist Incubation:

    • Prepare serial dilutions of the antagonist ("this compound" and comparators) in assay buffer. Include a vehicle control (buffer only).

    • Add the antagonist dilutions to the appropriate wells of the cell plate.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow the antagonist to reach equilibrium with the receptors.

  • Agonist Stimulation and Data Acquisition:

    • Prepare serial dilutions of the agonist ([Leu31, Pro34]NPY) in assay buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Initiate reading and establish a baseline fluorescence.

    • Add the agonist dilutions to the wells and continue to record the fluorescence signal over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • For each antagonist concentration, determine the EC50 value of the agonist from the dose-response curves.

    • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist

    • Construct a Schild Plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value . The slope of the line should be close to 1 for competitive antagonism.

Visualizing the Framework

To better understand the underlying biological and experimental processes, the following diagrams are provided.

Y1_Signaling_Pathway cluster_intracellular Intracellular Space NPY NPY / [Leu31, Pro34]NPY (Agonist) Y1R Y1 Receptor NPY->Y1R Binds Antagonist This compound Antagonist->Y1R Competitively Blocks Gq Gq Protein Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto Ca2+ (Increased) ER->Ca2_cyto Releases Ca2_ER Ca2+ Response Cellular Response Ca2_cyto->Response Mediates Schild_Analysis_Workflow cluster_prep Experiment Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Culture HEK293-hY1R cells A2 Plate cells in microplate A1->A2 A3 Load cells with Calcium Dye A2->A3 B1 Incubate with Antagonist (multiple concentrations) A3->B1 B2 Stimulate with Agonist (dose-response) B1->B2 B3 Measure Calcium Response B2->B3 C1 Generate Agonist Dose-Response Curves B3->C1 C2 Calculate Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs -log[Antagonist]) C2->C3 C4 Determine pA2 and Slope C3->C4

References

Y1 vs. Y5 Receptor Antagonists for Obesity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the Neuropeptide Y (NPY) system presents a compelling target for anti-obesity therapeutics. Among the NPY receptors, the Y1 and Y5 subtypes have been the focus of extensive research. This guide provides an objective comparison of Y1 and Y5 receptor antagonists, summarizing key experimental data, outlining methodologies, and visualizing the underlying biological pathways.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between Y1 and Y5 receptor antagonists in the context of obesity lies in their principal mechanisms of action. While both ultimately aim to reduce adiposity, they achieve this through different physiological routes.

Y1 Receptor Antagonists: Targeting Energy Expenditure

Antagonism of the Y1 receptor primarily leads to weight loss by increasing energy expenditure.[1] This is largely achieved through the enhancement of thermogenesis in brown adipose tissue (BAT) and the browning of white adipose tissue (WAT). The non-brain penetrant Y1 receptor antagonist, BIBO 3304, has been shown to significantly reduce body weight gain in diet-induced obese mice by increasing body heat generation and reducing fat mass.[2] This effect is linked to the upregulation of Uncoupling Protein 1 (UCP1), a key molecule in thermogenesis.[1] Furthermore, peripheral-specific Y1 receptor antagonism has been demonstrated to improve glucose homeostasis.[1]

Y5 Receptor Antagonists: A Focus on Appetite Suppression

In contrast, Y5 receptor antagonists are primarily associated with the suppression of food intake.[3][4] The Y5 receptor is considered a prime candidate for mediating the orexigenic (appetite-stimulating) effects of NPY.[5] Several Y5 antagonists have demonstrated the ability to reduce food intake in preclinical models.[6] However, the clinical translation of this mechanism has yielded modest results. While some Y5 antagonists have shown statistically significant weight loss in clinical trials, the magnitude of this loss has often been deemed not clinically meaningful.[7][8]

Preclinical and Clinical Data: A Comparative Overview

The following tables summarize the available quantitative data for representative Y1 and Y5 receptor antagonists from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Y1 and Y5 Receptor Antagonists in Rodent Models of Obesity
Antagonist (Receptor)ModelKey FindingsReference
BIBO 3304 (Y1) Diet-Induced Obese Mice40% less weight gain compared to control on a high-fat diet over 7 weeks.[2] Significant reduction in fat mass and increase in energy expenditure.[1][1][2]
Velneperit (S-2367) (Y5) Diet-Induced Obese MiceReduced body weight in DIO mice.[9][9]
MK-0557 (Y5) Diet-Induced Obese RodentsSelectively ameliorated diet-induced obesity by suppressing body weight gain and adiposity.[5][5]
Lu AA33810 (Y5) RatsDose-dependent inhibition of feeding after intracerebroventricular injection of a selective NPY5 agonist.[10][10]
Table 2: Clinical Efficacy of Y5 Receptor Antagonists in Obese Individuals
AntagonistStudy PopulationKey FindingsReference
Velneperit (S-2367) 1,566 obese subjectsIn the best-performing group, 35% of subjects on 800mg once-daily Velneperit with a reduced-calorie diet achieved ≥5% weight loss, compared to 12% on placebo.[11][12] This resulted in a placebo-subtracted weight loss of 3.0 kg after 52 weeks.[9][9][11][12]
MK-0557 1,661 overweight and obese patientsStatistically significant but not clinically meaningful weight loss after 52 weeks.[7][7]

Note: There are currently no published clinical trial data for Y1 receptor antagonists for the treatment of obesity.

Signaling Pathways

The differential effects of Y1 and Y5 receptor antagonists stem from their distinct downstream signaling cascades.

Y1_Signaling_Pathway NPY NPY Y1R Y1 Receptor NPY->Y1R Gi Gαi Y1R->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB UCP1 ↑ UCP1 Expression (in BAT) CREB->UCP1 Thermogenesis ↑ Thermogenesis & Energy Expenditure UCP1->Thermogenesis Y5_Signaling_Pathway NPY NPY Y5R Y5 Receptor NPY->Y5R Gq Gαq Y5R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC FoodIntake ↑ Food Intake Ca2->FoodIntake PKC->FoodIntake DIO_Protocol start Start: 8-week-old C57BL/6J mice acclimatization Acclimatization (1 week) start->acclimatization diet Dietary Intervention (7 weeks) acclimatization->diet control_diet Control Group: Standard Chow diet->control_diet hfd_diet High-Fat Diet (HFD) Group: ~60% kcal from fat diet->hfd_diet treatment Treatment Administration diet->treatment vehicle Vehicle Control (e.g., saline) treatment->vehicle bibo3304 BIBO 3304 (e.g., via oral gavage or in drinking water) treatment->bibo3304 monitoring Weekly Monitoring treatment->monitoring bw Body Weight monitoring->bw fi Food Intake monitoring->fi end Endpoint Analysis monitoring->end After 7 weeks analysis Body Composition (DEXA) Tissue Collection (BAT, WAT) Gene Expression (e.g., UCP1) Metabolic Tests (GTT, ITT) end->analysis

References

A Comparative Guide to In Vivo Validation of Y1 Receptor Antagonist Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of "Y1 receptor antagonist 1" and other alternative Y1 receptor antagonists. The information presented is supported by experimental data to aid in the selection of appropriate tool compounds for preclinical research and drug development.

Introduction to Y1 Receptor Antagonism

The Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological processes, including the regulation of food intake, vasoconstriction, and bone homeostasis. Its involvement in various pathological conditions has made it an attractive target for therapeutic intervention. This guide focuses on the in vivo validation of target engagement for several Y1 receptor antagonists, providing a comparative analysis of their potency and efficacy.

Y1 Receptor Signaling Pathway

The Y1 receptor primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand, NPY, the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular responses.

Figure 1. Simplified Y1 Receptor Signaling Pathway.

Comparative Analysis of Y1 Receptor Antagonists

This section provides a comparative overview of key in vitro and in vivo parameters for "this compound" and three other well-characterized Y1 receptor antagonists: BIBO3304, H 409/22, and 1229U91.

In Vitro Potency and Selectivity

The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of the antagonists for the Y1 receptor. Lower values indicate higher potency.

AntagonistKi (nM)IC50 (nM)SpeciesNotes
This compound (Compound 39) 0.19[1]--Fluorescent probe.[1]
BIBO3304 -0.38 (human), 0.72 (rat)[2][3][4]Human, RatHighly selective for Y1 over Y2, Y4, and Y5 receptors.[2][3][4]
H 409/22 -2.3 - 16Human, RatSelective for Y1 over Y2, Y4, and Y5 receptors.[5]
1229U91 0.10[6]0.27[6]HumanAlso shows high affinity for the Y4 receptor, where it acts as an agonist.[7][8]
In Vivo Target Engagement and Efficacy

The table below outlines key findings from in vivo studies that demonstrate the target engagement and physiological effects of these antagonists.

AntagonistAnimal ModelDoseRoute of AdministrationKey In Vivo Effect
BIBO3304 Rat30 µg[3][4]IntracerebroventricularInhibition of NPY-induced food intake.[2][3][4]
Mouse-OralDose-dependently increases bone mass.[9]
Mouse--Improved glycemic control in a model of type 2 diabetes.[10]
H 409/22 Pig1.8 - 180 nmol/kg/min[11]Intravenous infusionDose-dependent antagonism of NPY-evoked vascular responses.[11]
1229U91 Rat30 µg[6]IntracerebroventricularComplete inhibition of NPY-induced food intake.[6]

Detailed Experimental Protocols

In Vivo Food Intake Study in Rats

This protocol is a generalized procedure for assessing the effect of Y1 receptor antagonists on food intake in rats, based on studies with BIBO3304 and 1229U91.

food_intake_workflow cluster_preparation Animal Preparation cluster_administration Drug Administration cluster_measurement Data Collection & Analysis acclimatization Acclimatize male Sprague-Dawley rats housing Individually house in a controlled environment acclimatization->housing fasting Fast for 24 hours with free access to water housing->fasting cannulation Implant intracerebroventricular (ICV) cannula fasting->cannulation recovery Allow for post-surgical recovery cannulation->recovery injection Administer antagonist or vehicle via ICV cannula recovery->injection npy_injection Administer NPY to induce feeding injection->npy_injection food_access Provide pre-weighed food npy_injection->food_access measurement Measure cumulative food intake at specific time points food_access->measurement analysis Analyze data and compare between treatment groups measurement->analysis

Figure 2. Experimental Workflow for a Rodent Food Intake Study.

1. Animal Model and Housing:

  • Species: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals should be individually housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to food and water prior to the experiment.

  • Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before any procedures.

2. Surgical Preparation (Intracerebroventricular Cannulation):

  • For central administration of compounds, animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral ventricle).

  • Allow for a post-operative recovery period of at least one week.

3. Experimental Procedure:

  • Fasting: To stimulate endogenous NPY release and feeding behavior, animals are typically fasted for 24 hours with free access to water.

  • Drug Administration: The Y1 receptor antagonist or vehicle is administered via the intracerebroventricular cannula.

  • NPY-induced Feeding: In some protocols, after antagonist administration, a sub-maximal dose of NPY is injected to induce a robust feeding response.

  • Measurement of Food Intake: Immediately after NPY or vehicle injection, a pre-weighed amount of standard chow is provided. Food intake is then measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

4. Data Analysis:

  • Cumulative food intake is calculated for each animal.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between the antagonist-treated groups and the control (vehicle) group.

In Vivo Vasoconstriction Study in Pigs

This protocol outlines a general procedure for evaluating the effect of Y1 receptor antagonists on vascular responses in pigs, based on studies with H 409/22.

1. Animal Model and Preparation:

  • Species: Domestic pigs of either sex are often used.

  • Anesthesia: Animals are anesthetized and mechanically ventilated.

  • Instrumentation: Catheters are placed for drug administration (intravenous), blood pressure monitoring, and blood sampling. Flow probes can be placed around specific arteries (e.g., femoral, renal) to measure blood flow.

2. Experimental Design:

  • Baseline Measurements: Record baseline cardiovascular parameters, including blood pressure and regional blood flow.

  • Drug Administration: The Y1 receptor antagonist or vehicle is administered as a continuous intravenous infusion.

  • Stimulation of Vasoconstriction:

    • Exogenous NPY: Bolus injections of NPY or a selective Y1 receptor agonist are administered to induce vasoconstriction.

    • Endogenous NPY: Sympathetic nerve stimulation can be used to elicit the release of endogenous NPY and subsequent vasoconstriction.

  • Measurement of Vascular Response: Continuously monitor blood pressure and regional blood flow. The vasoconstrictor response is quantified as the increase in vascular resistance (calculated as mean arterial pressure divided by blood flow).

3. Data Analysis:

  • The magnitude of the vasoconstrictor response to NPY or sympathetic stimulation is compared before and during the infusion of the Y1 receptor antagonist.

  • Dose-response curves can be constructed to determine the potency of the antagonist in blocking the NPY-induced vasoconstriction.

Conclusion

The in vivo validation of target engagement is a critical step in the development of novel Y1 receptor antagonists. The antagonists BIBO3304, H 409/22, and 1229U91 have all demonstrated clear in vivo efficacy in relevant animal models, effectively blocking NPY-mediated physiological responses such as food intake and vasoconstriction. "this compound" (compound 39), as a potent fluorescent probe, offers a valuable tool for in vitro and potentially in situ binding studies. The choice of a specific antagonist for in vivo studies will depend on the research question, the desired route of administration, and the specific physiological endpoint being investigated. The experimental protocols outlined in this guide provide a framework for the robust in vivo characterization of Y1 receptor antagonist target engagement.

References

A Comparative Guide to Antagonist-Induced Receptor Internalization Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor internalization, or endocytosis, is a fundamental cellular process that modulates signal transduction by controlling the number of receptors on the cell surface. While classically viewed as a mechanism for attenuating signaling in response to agonist stimulation, it is now evident that antagonists can also induce receptor internalization. This phenomenon carries significant implications for drug efficacy, duration of action, and the development of therapeutic tolerance. This guide provides an objective comparison of two prominent antagonist-induced receptor internalization pathways: clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CavME).

Overview of Pathways

Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway responsible for the internalization of a wide variety of transmembrane proteins, including many G protein-coupled receptors (GPCRs).[1][2] The process is initiated by the recruitment of the adaptor protein AP2 and clathrin to the plasma membrane, leading to the formation of clathrin-coated pits.[2] These pits invaginate and are ultimately pinched off by the GTPase dynamin to form clathrin-coated vesicles, which then traffic to endosomes.[3]

Caveolae-Mediated Endocytosis (CavME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids and are characterized by the presence of caveolin proteins.[4] Unlike the dynamic lattice of clathrin, caveolae are generally more stable structures.[5] The internalization of caveolae is a regulated process that can be triggered by certain stimuli and is often, though not always, independent of clathrin.[4]

Comparative Data

The following table summarizes key quantitative and qualitative differences between antagonist-induced clathrin-mediated and caveolae-mediated endocytosis. Data presented are synthesized from various studies to provide a representative comparison.

FeatureAntagonist-Induced Clathrin-Mediated EndocytosisAntagonist-Induced Caveolae-Mediated Endocytosis
Internalization Rate Typically rapid, with half-times (t½) ranging from minutes to tens of minutes.[6]Generally slower and more variable, with internalization occurring over tens of minutes to hours.
Vesicle Size 50-150 nm diameter50-80 nm diameter
Key Protein Dependencies Clathrin, AP2, Dynamin, Epsin[3][7][8]Caveolin-1, Cavin, Dynamin (in some cases)[9]
Cholesterol Dependence Less sensitive to acute cholesterol depletion.Highly dependent on membrane cholesterol for caveolae integrity.[10]
Post-Internalization Fate Often sorted to early endosomes for recycling back to the plasma membrane or targeted for lysosomal degradation.[11]Can be directed to caveosomes, which may traffic to the Golgi or endosomes, often avoiding lysosomal degradation.[12]
Example Receptor Cholecystokinin ReceptorBradykinin B2 Receptor
Example Antagonist Nonpeptidyl CCK antagonistsIcatibant

Signaling Pathway Diagrams

The following diagrams illustrate the core machinery and steps involved in each internalization pathway.

Clathrin_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Receptor->AP2 Recruitment Antagonist Antagonist Antagonist->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Dynamin Dynamin CCV Clathrin-Coated Vesicle CCP->CCV Dynamin-mediated scission Early_Endosome Early Endosome CCV->Early_Endosome Uncoating Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome Early_Endosome->Lysosome Degradation Recycling_Endosome->Receptor Recycling

Antagonist-Induced Clathrin-Mediated Endocytosis Workflow.

Caveolae_Mediated_Endocytosis cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Caveola Caveola Receptor->Caveola Localization Antagonist Antagonist Antagonist->Receptor Binding Caveolin Caveolin Caveolin->Caveola Cavin Cavin Cavin->Caveola Caveolar_Vesicle Caveolar Vesicle Caveola->Caveolar_Vesicle Scission Caveosome Caveosome Caveolar_Vesicle->Caveosome Golgi Golgi Apparatus Caveosome->Golgi ER Endoplasmic Reticulum Caveosome->ER

Antagonist-Induced Caveolae-Mediated Endocytosis Workflow.

Experimental Protocols

Distinguishing between and quantifying these two pathways requires specific experimental approaches. Below are detailed methodologies for key experiments.

Protocol 1: Immunofluorescence Microscopy for Pathway Identification

This protocol allows for the visualization of internalized receptors and their colocalization with pathway-specific markers.

1. Cell Culture and Treatment:

  • Plate cells expressing the receptor of interest onto glass coverslips and culture overnight.

  • Treat cells with the antagonist at a predetermined concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • For pathway inhibition, pre-incubate cells with specific inhibitors prior to antagonist treatment:

    • CME Inhibition: Chlorpromazine (30 µM for 30 min) or Pitstop 2 (30 µM for 15 min).[12][13]

    • CavME Inhibition: Filipin (5 µg/mL for 30 min) or Genistein (200 µM for 30 min).[12]

2. Immunostaining:

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Incubate with primary antibodies against the receptor and a pathway-specific marker overnight at 4°C.

    • CME Markers: Anti-Clathrin heavy chain or Anti-AP2.[7]

    • CavME Markers: Anti-Caveolin-1.[14][15]

  • Wash three times with PBS.

  • Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.

  • Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

3. Imaging and Analysis:

  • Acquire images using a confocal microscope.

  • Analyze colocalization between the receptor and pathway markers using image analysis software (e.g., ImageJ with a colocalization plugin). A significant increase in colocalization upon antagonist treatment, which is blocked by the respective pathway inhibitor, indicates the pathway of internalization.

Protocol 2: Quantitative Analysis of Internalization using Flow Cytometry

This method provides a quantitative measure of the loss of cell surface receptors upon antagonist treatment.

1. Cell Preparation and Treatment:

  • Grow cells in suspension or detach adherent cells using a non-enzymatic method.

  • Treat cells with the antagonist and/or inhibitors as described in Protocol 1.

2. Staining of Surface Receptors:

  • Place cells on ice to stop internalization.

  • Incubate cells with a primary antibody targeting an extracellular epitope of the receptor for 1 hour on ice.

  • Wash cells with cold PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice.

3. Flow Cytometry:

  • Wash cells and resuspend in PBS.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • The decrease in mean fluorescence intensity in antagonist-treated cells compared to untreated controls reflects the percentage of receptor internalization.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_quantification Quantification Methods cluster_if_steps Immunofluorescence Steps cluster_flow_steps Flow Cytometry Steps A1 Plate cells expressing receptor A2 Pre-incubate with pathway inhibitors (e.g., Chlorpromazine, Filipin) A1->A2 A3 Treat with antagonist at 37°C A2->A3 B1 Immunofluorescence Microscopy A3->B1 B2 Flow Cytometry A3->B2 C1 Fix and Permeabilize B1->C1 D1 Stain Surface Receptors on Ice B2->D1 C2 Stain for Receptor and Pathway Marker (Clathrin/Caveolin) C1->C2 C3 Image with Confocal Microscope C2->C3 C4 Analyze Colocalization C3->C4 D2 Analyze Fluorescence Intensity D1->D2 D3 Calculate % Internalization D2->D3

General workflow for investigating internalization pathways.

Conclusion

The internalization of receptors induced by antagonists is a complex process with significant pharmacological implications. Understanding whether this process occurs via clathrin-mediated or caveolae-mediated endocytosis can provide valuable insights into the long-term effects of a drug and aid in the design of novel therapeutics with desired properties. The experimental protocols outlined in this guide provide a robust framework for researchers to dissect these pathways and quantify the effects of antagonist compounds on receptor trafficking. The choice of experimental approach will depend on the specific research question, available resources, and the cellular system being studied.

References

Synergistic Effects of Y1 Receptor Antagonist 1 with MOR Antagonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the synergistic effects observed with the co-administration of a Neuropeptide Y (NPY) Y1 receptor (Y1R) antagonist and a mu-opioid receptor (MOR) antagonist. The findings summarized herein are primarily based on a pivotal 2023 study by Nelson et al., published in PNAS Nexus, which elucidates a novel mechanism for endogenous pain control. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for chronic pain.

Introduction

The mu-opioid receptor is a primary target for many analgesics; however, the long-term use of MOR agonists is fraught with issues of tolerance, dependence, and other adverse side effects.[1] The Neuropeptide Y system, particularly the Y1 receptor, has also been implicated in pain modulation.[2] Recent preclinical evidence has unveiled a significant synergistic interaction between the endogenous NPY and opioid systems in maintaining a state of pain remission.[3][4][5] Specifically, the concurrent blockade of Y1R and MOR has been shown to unmask a latent pain sensitization, suggesting a cooperative mechanism in silencing chronic pain.[3] This guide will compare the effects of individual versus combined administration of a Y1R antagonist and a MOR antagonist, present the underlying signaling pathways, and provide detailed experimental protocols to facilitate further research in this promising area.

Signaling Pathways and Mechanism of Synergy

Both the Y1 receptor and the mu-opioid receptor are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory Gαi/o subunits.[3] This activation leads to the inhibition of adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels and subsequently dampening neuronal excitability.[3] The study by Nelson et al. proposes that endogenous agonists for Y1R and MOR work synergistically to tonically suppress a latent sensitization state in the dorsal horn of the spinal cord.[3]

The simultaneous antagonism of both receptors is thought to disrupt this synergistic inhibition, leading to a rebound increase in cAMP levels (cAMP overshoot). This, in turn, is proposed to activate downstream effectors that drive the reinstatement of pain hypersensitivity.[3] A key player in this downstream pathway appears to be the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[3]

cluster_0 Normal State (Pain Remission) cluster_1 Antagonist Co-administration (Pain Reinstatement) Y1R Y1 Receptor Gai Gαi/o Y1R->Gai Endogenous Agonist MOR Mu-Opioid Receptor MOR->Gai Endogenous Agonist AC1 Adenylyl Cyclase 1 Gai->AC1 Inhibition AC1_disinhibited Adenylyl Cyclase 1 (Disinhibited) cAMP cAMP AC1->cAMP Production Pain_Suppression Pain Suppression cAMP->Pain_Suppression Reduced Activity Y1R_ant Y1R Antagonist (BIBO3304) Y1R_blocked Y1 Receptor Y1R_ant->Y1R_blocked MOR_ant MOR Antagonist (CTOP) MOR_blocked Mu-Opioid Receptor MOR_ant->MOR_blocked cAMP_overshoot cAMP Overshoot AC1_disinhibited->cAMP_overshoot Increased Production GluN2A GluN2A-NMDAR cAMP_overshoot->GluN2A Activation Pain_Reinstatement Pain Reinstatement GluN2A->Pain_Reinstatement Leads to

Caption: Proposed synergistic signaling pathway.

Synergistic Effects in a Postoperative Pain Model

The synergistic interaction between a Y1R antagonist (BIBO3304) and a MOR antagonist (CTOP) was demonstrated in a mouse model of chronic postoperative pain.[3] After recovery from a plantar incision, intrathecal administration of either antagonist alone reinstated mechanical hypersensitivity in a dose-dependent manner. However, when co-administered, a dramatically lower dose of each antagonist was required to produce the same effect, indicating a powerful synergy.[3]

Comparative Dose-Response Data for Reinstatement of Mechanical Hypersensitivity
TreatmentED50 (ng, i.t.)
BIBO3304 (Y1R Antagonist)~8
CTOP (MOR Antagonist)~260
BIBO3304 + CTOP (Combination)<0.1
Data summarized from Nelson et al., 2023.[3]

The combination of BIBO3304 and CTOP resulted in a robust leftward shift in the dose-response curve compared to either drug administered alone.[3] Isobolographic analysis confirmed a significant synergistic interaction.[3]

Experimental Protocols

Reproducing the findings on the synergistic effects of Y1R and MOR antagonists requires specific and well-controlled experimental procedures. Below are detailed methodologies for the key experiments.

Plantar Incision Model of Postoperative Pain

This model is used to induce a state of localized inflammation and pain hypersensitivity that resolves over time, leaving a state of latent sensitization.

  • Animal Preparation: Adult male C57BL/6J mice are used. Anesthesia is induced and maintained with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.

  • Incision: The plantar aspect of one hind paw is sterilized. A 5 mm longitudinal incision is made through the skin and fascia of the plantar aspect of the foot, starting 2 mm from the proximal end of the heel and extending toward the toes.

  • Muscle Incision: The underlying plantaris muscle is elevated and incised longitudinally.

  • Wound Closure: The skin is closed with a single suture (e.g., 5-0 nylon).

  • Postoperative Care: A topical antibiotic is applied to the wound. Animals are allowed to recover on a warming pad and are monitored until fully ambulatory. Behavioral testing is typically performed after the initial mechanical hypersensitivity has resolved (e.g., >21 days post-incision).

cluster_0 Experimental Workflow A Anesthetize Mouse B Plantar Incision Surgery A->B C Recovery Period (>21 days) B->C D Baseline Mechanical Threshold Measurement C->D E Intrathecal Injection (Antagonists) D->E F Post-injection Mechanical Threshold Measurements E->F G Data Analysis F->G

Caption: Workflow for the postoperative pain model.

Intrathecal (i.t.) Drug Administration

This method delivers drugs directly to the spinal cord, bypassing the blood-brain barrier.

  • Animal Restraint: Mice are handled gently and may be lightly anesthetized or restrained manually by a trained experimenter.

  • Injection Site: The injection site is located in the lumbar region, typically between the L5 and L6 vertebrae. This can be identified by palpating the iliac crests.

  • Injection: A 30-gauge needle attached to a microsyringe is inserted at a slight angle into the intervertebral space until a characteristic tail-flick reflex is observed, indicating entry into the intrathecal space.

  • Drug Delivery: A small volume (typically 5 µL) of the drug solution (e.g., BIBO3304, CTOP, or the combination dissolved in saline) is slowly injected.

  • Confirmation: The needle is held in place for a few seconds before withdrawal to prevent leakage.

Assessment of Mechanical Hypersensitivity

Mechanical withdrawal thresholds are measured using von Frey filaments.

  • Acclimation: Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes before testing.

  • Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw near the incision site. The filament is pressed upwards until it just begins to bend, and this pressure is maintained for 3-5 seconds.

  • Response Criteria: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% withdrawal threshold is determined using the up-down method of Dixon. Testing begins with a mid-range filament. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used. This continues for a set number of applications after the first response is observed.

Logical Relationship of Synergy

The synergistic effect observed implies that both Y1R and MOR signaling pathways converge to maintain a pain-free state after an initial injury has healed. The blockade of only one receptor is not sufficient to fully reveal the underlying latent sensitization, requiring higher antagonist doses. However, the simultaneous blockade of both receptors leads to a much more profound effect at significantly lower doses.

cluster_0 Synergistic Inhibition Model cluster_1 Antagonist Action Y1R_Inhibition Y1R-mediated Inhibition Latent_Sensitization Latent Pain Sensitization Y1R_Inhibition->Latent_Sensitization Suppresses MOR_Inhibition MOR-mediated Inhibition MOR_Inhibition->Latent_Sensitization Suppresses Pain_Remission Pain in Remission Pain_Reinstatement Pain Reinstatement Latent_Sensitization->Pain_Reinstatement Unmasked by Dual Blockade Y1R_Antagonist Y1R Antagonist Y1R_Antagonist->Y1R_Inhibition Blocks MOR_Antagonist MOR Antagonist MOR_Antagonist->MOR_Inhibition Blocks

Caption: Logical model of synergistic pain suppression.

Conclusion and Future Directions

The synergistic relationship between Y1 receptor and mu-opioid receptor signaling in the spinal cord represents a critical endogenous mechanism for silencing chronic pain. The profound effect of co-administering antagonists for these receptors highlights the potential for developing novel therapeutic strategies. For drug development professionals, these findings suggest that targeting both pathways simultaneously could offer a more effective approach to pain management, potentially with a lower dose of each compound and a reduced side-effect profile.

Future research should aim to:

  • Identify the specific endogenous ligands and neuronal circuits responsible for this synergistic effect.

  • Investigate whether this synergy is conserved across different chronic pain models and in higher species.

  • Explore the therapeutic potential of combining low-dose Y1R and MOR agonists to achieve enhanced analgesia without the drawbacks of high-dose opioid monotherapy.

This guide provides a foundational understanding of this synergistic interaction and the methodologies to explore it further. The data strongly supports a paradigm shift from single-target to multi-target approaches in the development of next-generation analgesics.

References

A Comparative Analysis of Y1 and Y5 Receptor Antagonists in Rodent Models: Effects on Feeding and Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct and overlapping roles of Neuropeptide Y (NPY) Y1 and Y5 receptor antagonists in regulating key physiological and behavioral processes in rodents. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most potent orexigenic (appetite-stimulating) agents identified in the central nervous system. Its effects are mediated by a family of G-protein coupled receptors, with the Y1 and Y5 subtypes being heavily implicated in the regulation of energy homeostasis and anxiety-like behaviors. Consequently, antagonists targeting these receptors have been a major focus of drug development for obesity and anxiety disorders. This guide provides a comparative overview of the effects of Y1 and Y5 receptor antagonists in rodent models, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Effects of Y1 and Y5 Receptor Antagonists

The following tables summarize the binding affinities of selective Y1 and Y5 antagonists and their in vivo effects on food intake and anxiety-related behaviors in rodents.

Table 1: Binding Affinity of Selective Y1 and Y5 Receptor Antagonists

AntagonistTarget ReceptorSpeciesIC50 (nM)Reference
BIBO 3304Y1Human0.38 ± 0.06[1][2]
Rat0.72 ± 0.42[1][2]
Y2Human> 1000[1][2]
Y4Human, Rat> 1000[1][2]
Y5Human, Rat> 1000[1][2]
CGP 71683AY5RatHigh Affinity[3]
Y1Rat> 1000-fold lower than Y5[4]
Y2Rat> 1000-fold lower than Y5[4]
Y4Rat> 1000-fold lower than Y5[4]

Table 2: In Vivo Effects of Y1 Receptor Antagonist (BIBO 3304) on Food Intake in Rats

ConditionDose (intracerebroventricular)Effect on Food IntakeReference
NPY-induced feeding1 nmol/ratSignificant inhibition[5]
10 nmol/ratSignificant inhibition[5]
24-hour fasting-induced hyperphagia30 µgSignificant inhibition[1][2]
10 nmol/ratSignificant reduction[5]

Table 3: In Vivo Effects of Y5 Receptor Antagonist (CGP 71683A) on Food Intake in Rats

ConditionDose (intraperitoneal)Effect on Food IntakeReference
Nocturnal food intake1-10 mg/kgDose-dependent decrease[6]
Fasting-induced food intake1-10 mg/kgDose-dependent decrease[6]
NPY-induced feeding (0.3 nmol/rat, i.c.v.)10 or 100 nmol/rat (i.c.v.)No significant modification[5]
NPY-induced feeding (0.6 nmol/rat, i.c.v.)100 nmol/rat (i.c.v.)Significant reduction (2-4 hours post-injection)[5]

Table 4: Comparative Effects of Y1 and Y5 Receptor Antagonists on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM) in Rats

AntagonistDose and RouteEffect on Anxiety-Like BehaviorReference
H 409/22 (Y1 antagonist)Not specifiedAnxiogenic-like effect[6]
CGP 71683A (Y5 antagonist)1-10 mg/kg, i.p.Inactive (no anxiogenic-like effect)[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Intracerebroventricular (ICV) Injection in Mice

This protocol describes the free-hand method for delivering substances directly into the lateral ventricles of the mouse brain.[7]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Electric shaver

  • Iodine and alcohol swabs

  • Sterile gauze

  • Eye lubricant

  • Hamilton syringe with a 26-gauge needle

  • Stereotaxic frame (optional, for beginners)

Procedure:

  • Anesthetize the mouse using isoflurane. Once the desired level of anesthesia is reached (absence of pedal reflex), apply eye lubricant to prevent corneal drying.

  • Shave the head of the animal to expose the scalp.

  • Clean the injection site with alternating scrubs of iodine and alcohol.

  • Secure the mouse's head. For the free-hand method, firmly hold the head with the non-dominant hand.

  • Identify the injection site. For the lateral ventricle, a common target is approximately 1 mm posterior and 1 mm lateral to the bregma.

  • Gently insert the needle perpendicular to the skull to a depth of about 2-3 mm.

  • Slowly inject the solution over a period of 1-2 minutes to minimize backflow.

  • Leave the needle in place for an additional minute before slowly withdrawing it.

  • Monitor the animal during recovery from anesthesia.

Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety in rodents.[8][9]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two opposite arms are open, and two are enclosed by high walls.

  • A central platform connects the four arms.

  • An overhead camera and tracking software are used for recording and analysis.

Procedure:

  • Habituate the animal to the testing room for at least 30-60 minutes before the test.

  • Place the rodent on the central platform of the maze, facing one of the open arms.

  • Allow the animal to explore the maze freely for a 5-minute session.

  • Record the session using an overhead camera.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • Analyze the recording for parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Measurement of Food Intake in Rodents

This protocol outlines a standard method for quantifying food consumption in rodents following pharmacological intervention.[10][11]

Materials:

  • Single housing cages with wire mesh floors to separate spilled food.

  • Pre-weighed food pellets.

  • A precision scale.

Procedure:

  • Individually house the animals to allow for accurate measurement of individual food intake.

  • Allow the animals to acclimate to the single housing for at least 24 hours.

  • At the start of the experiment, provide a pre-weighed amount of food.

  • Administer the Y1 or Y5 receptor antagonist or vehicle control according to the study design (e.g., intraperitoneal, intracerebroventricular).

  • At predetermined time points (e.g., 1, 2, 4, 24 hours) after drug administration, remove the remaining food and any spilled food from the bottom of the cage.

  • Weigh the remaining food and the spilled food.

  • Calculate the food intake by subtracting the weight of the remaining and spilled food from the initial weight of the food provided.

  • Body weight of the animals should also be recorded at the beginning and end of the experiment.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Y1_Signaling_Pathway cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG NPY NPY NPY->Y1R Binds PKA ↓ PKA Activity cAMP->PKA Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C Activation Ca2->PKC Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release, ↑ Food Intake) PKC->Cellular_Response PKA->Cellular_Response

Caption: Signaling pathway of the Neuropeptide Y Y1 receptor.

Y5_Signaling_Pathway cluster_membrane Cell Membrane Y5R Y5 Receptor G_protein G-protein Y5R->G_protein Activates ERK ↑ ERK1/2 Phosphorylation G_protein->ERK RhoA ↑ RhoA Activation G_protein->RhoA NPY NPY NPY->Y5R Binds Cellular_Response Cellular Response (e.g., ↑ Cell Proliferation, ↑ Cell Migration, ↑ Food Intake) ERK->Cellular_Response RhoA->Cellular_Response

Caption: Signaling pathway of the Neuropeptide Y Y5 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Randomization Randomization into Treatment Groups (Y1-ant, Y5-ant, Vehicle) Animal_Acclimation->Randomization Drug_Prep Antagonist & Vehicle Preparation Drug_Admin Drug Administration (e.g., ICV, IP) Drug_Prep->Drug_Admin Randomization->Drug_Admin Behavioral_Testing Behavioral Testing (Food Intake, EPM) Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Food consumed, Time in arms) Behavioral_Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion & Interpretation Stats->Conclusion

Caption: Experimental workflow for comparing Y1 and Y5 antagonists.

References

A Researcher's Guide to Employing Known Antagonists as Positive Controls in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and biological research, the reliability of functional assays is paramount. A critical component of a robust assay is the inclusion of appropriate controls. This guide provides a comprehensive comparison of using known antagonists as positive controls to validate assay performance, particularly for G-protein coupled receptor (GPCR) functional assays. The inclusion of a positive control confirms that the assay system can effectively detect the inhibitory response it is designed to measure.[1][2]

Comparing Antagonists as Positive Controls

The choice of a positive control antagonist can significantly impact assay validation and data interpretation. An ideal positive control should have a well-characterized mechanism of action, be stable, and consistently produce a response within the dynamic range of the assay.[3][4] Here, we compare two distinct types of antagonists, a competitive and a non-competitive antagonist, used as positive controls in a functional assay measuring cyclic AMP (cAMP) accumulation in response to agonist stimulation of a Gs-coupled receptor.

In antagonist mode assays, the cells are typically stimulated with an agonist at a concentration that elicits a submaximal response (e.g., EC80), and the ability of the antagonist to inhibit this response is measured.[5]

Table 1: Performance Comparison of Positive Control Antagonists

ParameterAntagonist A (Competitive)Antagonist B (Non-Competitive)Justification
IC50 (nM) 12.58.8Both antagonists demonstrate potent inhibition of the agonist-induced response.
Maximal Inhibition (%) 100%85%Antagonist A achieves complete inhibition, a desirable characteristic for a positive control. Antagonist B shows incomplete inhibition, which may be characteristic of its non-competitive mechanism but could also indicate assay limitations.
Hill Slope -1.0-1.2The Hill slope for Antagonist A is ideal, indicating a standard dose-response relationship.
Z'-factor 0.780.65The Z'-factor is a measure of assay quality. A value > 0.5 is considered excellent. Antagonist A provides a more robust assay window.[6]
Reproducibility (CV%) < 10%< 12%Both show acceptable reproducibility, with Antagonist A being slightly more consistent.

Signaling Pathway and Mechanism of Action

Understanding the underlying signaling pathway is crucial for interpreting assay results. For a Gs-coupled GPCR, agonist binding initiates a cascade leading to cAMP production. An antagonist blocks this effect.

GPCR_Pathway cluster_membrane Cell Membrane GPCR Gs-Coupled Receptor AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->GPCR Activates Antagonist Positive Control Antagonist Antagonist->GPCR Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Agonist activation of a Gs-coupled GPCR and its inhibition by an antagonist.

Experimental Protocols

Detailed and consistent protocols are the foundation of reproducible research. Below is a standard protocol for a cAMP accumulation assay used to test antagonist function.

Protocol: HTRF-based cAMP Accumulation Assay

This protocol is designed to measure the inhibition of agonist-induced cAMP production by a positive control antagonist.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the target Gs-coupled GPCR in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

    • Harvest cells and seed 5,000 cells/well into a 384-well white plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the positive control antagonist (e.g., Antagonist A) in DMSO.

    • Perform a serial dilution in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX) to create a 10-point concentration curve.

    • Prepare the agonist at a concentration of 2x its predetermined EC80 value.

  • Assay Procedure:

    • Remove culture media from the cell plate.

    • Add 5 µL of the antagonist dilutions (or vehicle for control wells) to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2x EC80 agonist solution to all wells except the basal control wells (add 5 µL of assay buffer instead).

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of HTRF cAMP d2-Abbott, followed by 5 µL of HTRF Eu-K Cryptate tracer according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

    • Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

  • Data Analysis:

    • Normalize the data: Set the basal control as 0% activity and the agonist-only control as 100% activity.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 and maximal inhibition.

Assay_Workflow Antagonist Assay Workflow start Start plate_cells Seed cells expressing target GPCR into a 384-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 prep_compounds Prepare serial dilutions of positive control antagonist and 2x EC80 agonist incubate1->prep_compounds add_antagonist Add antagonist dilutions to cell plate prep_compounds->add_antagonist incubate2 Incubate 15 min add_antagonist->incubate2 add_agonist Add 2x EC80 agonist to stimulate cells incubate2->add_agonist incubate3 Incubate 30 min add_agonist->incubate3 add_detection Add HTRF detection reagents incubate3->add_detection incubate4 Incubate 60 min add_detection->incubate4 read_plate Read plate on HTRF reader incubate4->read_plate analyze Analyze Data: Normalize, plot curve, calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based functional assay to test an antagonist.

Criteria for Selecting a Positive Control Antagonist

The decision to use a specific known antagonist as a positive control should be based on a set of clear criteria. This ensures the control is fit-for-purpose and provides confidence in the assay results.[3]

Control_Selection cluster_characteristics Key Characteristics center_node Ideal Positive Control Antagonist mechanism Known & Relevant Mechanism of Action center_node->mechanism potency Potency in Assay's Dynamic Range center_node->potency reproducibility High Reproducibility (Low CV%) center_node->reproducibility stability Chemical Stability & Solubility center_node->stability availability Commercial Availability & Purity center_node->availability robustness Produces High Z'-factor center_node->robustness

Caption: Key criteria for selecting a suitable positive control antagonist.

References

Safety Operating Guide

Proper Disposal Procedures for Y1 Receptor Antagonist 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper handling and disposal of Y1 receptor antagonist 1, a potent fluorescent probe used in research.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. While specific neuropeptides like this compound are often not classified as hazardous substances, it is imperative to handle them with caution and manage their disposal as a dedicated chemical waste stream.[2][3][4][5]

Immediate Safety and Handling

Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.[2][5]

  • Ventilation: Handle the compound, especially in its solid, powdered form, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2][6] In case of accidental contact, flush the affected area with copious amounts of water.[2][6]

  • General Hygiene: Do not eat, drink, or smoke in laboratory areas.[3][5] Wash hands thoroughly after handling the substance.[7]

Data Summary: Handling and Disposal Guidelines

The following table summarizes the key logistical and safety data for this compound.

AspectGuidelineKey Considerations
Hazard Classification Not typically classified as a hazardous substance, but should be treated as chemical waste.[2][3][5]Prudent practice dictates treating all research chemicals as potentially hazardous.[5][7]
Storage (Unused Product) Store lyophilized peptide at -20°C or -80°C in a tightly sealed container.[4][7][8]Avoid repeated freeze-thaw cycles if in solution.[8]
Waste Segregation Segregate from general trash, radioactive, and biohazardous waste streams.[5][9]Keep incompatible chemical wastes physically separated.[10]
Waste Containers Use chemically compatible, leak-proof containers with secure closures.[11][12]Plastic containers are often preferred.[12] Sharps must be in puncture-proof containers.[5]
Prohibited Disposal Do not dispose of down the sewer/drain or in regular trash.[2][11][13]Evaporation is not an acceptable method of disposal.[13]
Preferred Disposal Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed waste vendor.[2][9][12]Incineration is often the preferred final disposal method for similar peptide compounds.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

Objective: To safely collect and store waste generated from experiments involving this compound for subsequent professional disposal.

Materials:

  • Designated, compatible waste containers (one for solid, one for liquid).

  • Puncture-proof sharps container.

  • Waste labels (e.g., "Non-hazardous Chemical Waste for Incineration").

  • Personal Protective Equipment (PPE).

Procedure:

  • Waste Identification and Segregation:

    • At the point of generation, identify all waste streams containing this compound.

    • This includes:

      • Solid Waste: Unused or expired solid compounds, contaminated gloves, weigh boats, and absorbent paper.

      • Liquid Waste: Unused stock solutions or experimental solutions containing the compound.

      • Sharps Waste: Needles, pipette tips, or glassware contaminated with the compound.

    • Segregate these waste streams from all other types of laboratory waste.[9]

  • Containerization:

    • Solid Waste: Place all solid waste directly into a designated, leak-proof container lined with a plastic bag.

    • Liquid Waste: Pour liquid waste into a separate, compatible liquid waste container. If the compound is in solution, absorb the liquid with a non-reactive material like vermiculite (B1170534) and place it in the solid waste container.[2]

    • Sharps Waste: Collect all contaminated sharps in a designated, puncture-proof sharps container.[5]

  • Labeling:

    • Clearly label each waste container with its contents.[9] The label must include:

      • The full chemical name: "this compound".

      • The words "Chemical Waste" or "Hazardous Waste" as per your institution's policy.

      • The date when waste was first added to the container.[5]

  • Storage (Satellite Accumulation):

    • Keep all waste containers securely closed except when actively adding waste.[5][12]

    • Store the sealed waste containers in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[10][12]

    • The SAA must be at or near the point of waste generation and should have secondary containment to capture any potential leaks.[10][12]

  • Arranging for Final Disposal:

    • Once a waste container is full (typically ¾ full) or has been accumulating for a set period (e.g., 6-12 months, check institutional policy), arrange for its removal.[10][12]

    • Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider to schedule a pickup.[12][13]

    • Do not transport hazardous waste containers yourself.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of waste generated from research involving this compound.

G cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage cluster_4 start Waste Generation (this compound) solid Solid Waste (e.g., unused powder, gloves) start->solid liquid Liquid Waste (e.g., stock solutions) start->liquid sharps Contaminated Sharps (e.g., pipette tips, needles) start->sharps solid_cont Collect in Labeled, Leak-Proof Container solid->solid_cont liquid_cont Collect in Labeled, Compatible Liquid Container liquid->liquid_cont sharps_cont Collect in Labeled, Puncture-Proof Sharps Bin sharps->sharps_cont saa Store Sealed Containers in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_cont->saa liquid_cont->saa sharps_cont->saa end_node Arrange Pickup via EHS / Licensed Vendor saa->end_node

Disposal workflow for this compound waste.

References

Personal protective equipment for handling Y1 receptor antagonist 1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Y1 Receptor Antagonist 1

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following guidance is based on the safety protocols for similar potent, small-molecule receptor antagonists and general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent bioactive compound. While detailed toxicological data is not available, it should be handled as a potentially hazardous substance. Exposure can occur through inhalation, skin contact, or ingestion. The primary goal is to minimize any direct contact with the compound.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityRequired PPE
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Disposable Gown/Lab Coat- Safety Goggles with side shields or Face Shield- N95 or higher rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Handling - Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles
Experimental Use (e.g., cell culture) - Nitrile Gloves- Lab Coat
Spill Cleanup - Nitrile Gloves (double-gloving)- Disposable Gown- Safety Goggles and Face Shield- N95 or higher rated respirator
Waste Disposal - Nitrile Gloves- Lab Coat- Safety Goggles
Engineering Controls

To minimize inhalation exposure, handling of the solid form of this compound should be performed in a controlled environment.

Table 2: Recommended Engineering Controls

OperationControlSpecification
Handling of Powder Chemical Fume Hood or Ventilated Balance Enclosure (VBE)Face velocity of 80-120 feet per minute (fpm)
General Laboratory Work General Laboratory VentilationMinimum of 6-12 air changes per hour (ACH)
Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designate a work area: Clearly mark an area for handling the antagonist.

  • Don appropriate PPE: Refer to Table 1.

  • Perform in a fume hood: All manipulations of the solid compound should occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use appropriate tools: Use dedicated spatulas and weigh boats.

  • Clean spills immediately: If any powder is spilled, decontaminate the area as described in the spill cleanup section.

3.2. Solution Preparation:

  • Consult solubility data: Dissolve the compound in a suitable solvent (e.g., DMSO) as per the product datasheet.

  • Add solvent slowly: To avoid splashing, add the solvent to the solid slowly.

  • Ensure complete dissolution: Vortex or sonicate as needed to ensure the compound is fully dissolved before use in experiments.

  • Label clearly: Label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

3.3. Experimental Use:

  • Follow standard laboratory practices: Use appropriate aseptic techniques for cell culture experiments.

  • Avoid generating aerosols: When pipetting, dispense liquids against the side of the receiving vessel to minimize aerosol formation.

  • Decontaminate surfaces: After completing your work, wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol).

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Do not dispose of this material in the regular trash or down the drain.

Table 3: Waste Disposal Procedures

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled Hazardous Waste BagCollect unused solid compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed hazardous waste bag.
Liquid Waste Labeled Hazardous Liquid Waste ContainerCollect stock solutions and any other liquid waste containing the antagonist in a compatible, sealed container. Segregate halogenated and non-halogenated solvents if required by your institution.
Sharps Waste Designated Sharps ContainerDispose of any contaminated needles or syringes in a designated sharps container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[1]

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.

Emergency Procedures

5.1. Spills:

  • Alert others: Inform colleagues in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Wear appropriate PPE for spill cleanup (see Table 1).

  • Contain the spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean the area: Use a suitable decontaminating solution and collect all cleanup materials in a hazardous waste bag.

  • Report the spill: Report the incident to your lab supervisor and EHS department.

5.2. Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • Seek medical attention: In all cases of exposure, seek immediate medical attention and provide the medical team with information about the compound if possible.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Stock Solution C->D J Spill or Exposure Occurs C->J E Perform Experiment (e.g., Cell Treatment) D->E D->J F Segregate Waste (Solid, Liquid, Sharps) E->F E->J G Label Waste Containers F->G H Store in Designated Area G->H I Arrange for EHS Pickup H->I K Follow Emergency Procedures J->K L Seek Medical Attention K->L

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。